molecular formula C48H88NO8P B15580015 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

货号: B15580015
分子量: 838.2 g/mol
InChI 键: AXZGUCXCTZMPTR-UVGACIQRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:4 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and (7Z,10Z,13Z,16Z)-docosatetraenoyl respectively. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid and an all-cis-docosa-7,10,13,16-tetraenoic acid.

属性

IUPAC Name

[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGUCXCTZMPTR-UVGACIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/22:4(7Z,10Z,13Z,16Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known by its lipid nomenclature PC(18:0/22:4), is a specific phosphatidylcholine species containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position. This document provides a comprehensive overview of the current understanding of SAPC's biological functions, with a focus on its emerging roles in cancer biology and neuroscience. It details its chemical structure, summarizes available quantitative data, outlines relevant experimental protocols for its study, and visualizes its implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic and diagnostic potential of this unique phospholipid.

Introduction

Phospholipids (B1166683) are fundamental components of cellular membranes and play critical roles in a myriad of cellular processes, including signal transduction, membrane trafficking, and energy storage. The specific acyl chain composition of a phospholipid species dictates its biophysical properties and its interaction with other molecules, thereby defining its precise biological function. This compound (SAPC) is a glycerophospholipid that has garnered interest due to the presence of adrenic acid, a C22 polyunsaturated fatty acid that is particularly abundant in the brain and adrenal glands. While research into the specific roles of SAPC is ongoing, preliminary evidence suggests its involvement in critical cellular pathways, including cell cycle regulation and neuronal function.

Biological Functions

Role in Cancer

Several commercial suppliers have reported that SAPC acts as a cyclin-dependent kinase (CDK) inhibitor, promoting apoptosis and inhibiting the proliferation of various cancer cell lines.[1][2][3] This positions SAPC as a molecule of interest in oncology research. The proposed mechanism involves the modulation of the cell cycle, a fundamental process that is often dysregulated in cancer.

Furthermore, lipidomic studies of cancerous tissues have revealed alterations in the levels of phospholipids containing similar acyl chains. For instance, an upregulation of PE(18:0/22:4) has been observed in invasive ductal carcinoma of the breast, suggesting that changes in the metabolism of adrenic acid-containing phospholipids may be a feature of malignancy.[4] The adrenic acid component of SAPC is itself a bioactive molecule and a potential biomarker in various cancers.[5]

Role in the Nervous System

Adrenic acid is the third most abundant polyunsaturated fatty acid (PUFA) in the gray matter of the brain and the most prevalent PUFA in the ethanolamine (B43304) phosphoglycerides of white matter, underscoring its importance in neuronal structure and function.[5] It is believed to be crucial for neuronal growth and the enrichment of myelin lipids.[5]

Lipidomic analyses of the aging brain have shown a decrease in the levels of adrenic acid-containing phospholipids, such as PE(18:0/22:4), in the human hippocampus.[5][6][7] This suggests a potential role for these lipids in age-related cognitive decline and neurodegenerative diseases. SAPC, as a constituent of brain tissue, is likely a contributor to the pool of adrenic acid-containing phospholipids that are vital for maintaining neuronal health.[8] The incorporation of PUFAs like adrenic acid into membrane phospholipids is known to increase membrane fluidity and malleability, which is essential for processes like synaptic vesicle formation and release.[9]

Quantitative Data

The following tables summarize the available quantitative information for SAPC and related phospholipids. It is important to note that specific IC50 values for CDK inhibition by SAPC are not yet publicly available in the scientific literature. The data presented for other CDK inhibitors is for comparative purposes.

Table 1: Concentration of SAPC and Related Phospholipids in Biological Tissues

Lipid SpeciesTissue/Cell TypeConditionReported Concentration/ChangeReference(s)
PC(18:0/22:4)Brain TissueNot SpecifiedPresent[8]
PE(18:0/22:4)Human HippocampusAgingDecreases with age[5][6][7]
PE(18:0/22:4)Invasive Ductal Carcinoma (Breast)CancerUpregulated compared to normal tissue[4]
PC(18:0/22:4)Male Mouse BrainNormalPresent

Table 2: Inhibitory Concentrations of Selected CDK Inhibitors (for comparison)

InhibitorTarget CDK(s)IC50Reference(s)
This compound (SAPC) CDKs Data not available [1][2][3]
FlavopiridolCDK1, CDK2, CDK4, CDK6, CDK730 nM, 100 nM, 20 nM, 60 nM, 10 nM[10]
DinaciclibCDK1, CDK2, CDK5, CDK93 nM, 1 nM, 1 nM, 4 nM[10]
AT7519CDK1, CDK2, CDK4, CDK5, CDK9190 nM, 44 nM, 67 nM, 18 nM, <10 nM[10]

Experimental Protocols

This section provides detailed methodologies for the investigation of SAPC's biological functions.

Lipid Extraction and Quantification by LC-MS/MS

Objective: To extract total lipids from biological samples (cells or tissues) and quantify the levels of SAPC using liquid chromatography-mass spectrometry.

Methodology:

  • Sample Homogenization:

    • For tissues, weigh and homogenize a small piece of tissue (10-50 mg) in a suitable volume of ice-cold phosphate-buffered saline (PBS).

    • For cultured cells, wash the cell pellet with PBS and resuspend in a known volume of PBS.

  • Lipid Extraction (Folch Method):

    • To the homogenized sample, add a 20-fold volume of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 1-2 minutes and incubate at room temperature for 20 minutes with occasional vortexing.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole instrument).

    • Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase gradient would be a mixture of water with an organic modifier (e.g., acetonitrile/isopropanol) and an additive (e.g., formic acid or ammonium (B1175870) formate) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode for the detection of phosphatidylcholines. Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of PC(18:0/22:4) based on its specific precursor and product ion transitions. An internal standard, such as a commercially available deuterated or odd-chain phosphatidylcholine, should be added at the beginning of the extraction for accurate quantification.

In Vitro CDK Inhibition Assay

Objective: To determine the inhibitory effect of SAPC on the activity of specific cyclin-dependent kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1).

    • Kinase-specific peptide substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein).

    • ATP (at a concentration close to the Km for the specific CDK).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT).

    • SAPC dissolved in a suitable solvent (e.g., DMSO).

    • A method for detecting kinase activity, such as an ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a fluorescence polarization-based assay.[11][12]

  • Procedure:

    • Prepare serial dilutions of SAPC in the kinase assay buffer. Include a vehicle control (DMSO).

    • In a 384-well plate, add the diluted SAPC or vehicle control.

    • Add the CDK/cyclin enzyme and the peptide substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen detection method.

    • Calculate the percent inhibition for each concentration of SAPC and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays

Objective: To assess the effect of SAPC on cancer cell viability and its ability to induce apoptosis.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line of interest in appropriate media and conditions.

  • Cell Treatment:

    • Seed cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.

    • Treat the cells with increasing concentrations of SAPC (and a vehicle control) for various time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially involving SAPC and a general experimental workflow for its characterization.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinA CDK2-Cyclin A CDK1_CyclinB CDK1-Cyclin B SAPC 1-Stearoyl-2-Adrenoyl-sn- glycero-3-PC (SAPC) SAPC->CDK46_CyclinD SAPC->CDK2_CyclinE SAPC->CDK2_CyclinA SAPC->CDK1_CyclinB

Figure 1: Proposed mechanism of SAPC-induced cell cycle arrest via inhibition of CDK/Cyclin complexes.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway SAPC 1-Stearoyl-2-Adrenoyl-sn- glycero-3-PC (SAPC) Bax_Bak Bax/Bak Activation SAPC->Bax_Bak (putative) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Apoptosome->Executioner_Caspases Death_Receptor Death Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase8->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 2: General overview of apoptosis signaling pathways potentially activated by SAPC.

Experimental_Workflow cluster_extraction Lipid Analysis cluster_invitro In Vitro Functional Assays start Biological Sample (Cells or Tissues) extraction Lipid Extraction start->extraction viability_assay Cell Viability Assay (MTT) start->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) start->apoptosis_assay lcms LC-MS/MS Quantification of SAPC extraction->lcms end Data Analysis and Biological Interpretation lcms->end cdk_assay CDK Inhibition Assay cdk_assay->end viability_assay->end apoptosis_assay->end SAPC_compound SAPC Compound SAPC_compound->cdk_assay SAPC_compound->viability_assay SAPC_compound->apoptosis_assay

References

An In-Depth Technical Guide to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and physicochemical properties of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAPC), a specific phosphatidylcholine containing stearic acid and adrenic acid. This document details its molecular structure, summarizes its key quantitative data, and outlines relevant experimental protocols for its characterization.

Core Molecular Structure

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine is a glycerophospholipid with a defined stereochemistry. The glycerol (B35011) backbone has a stearoyl group (a saturated C18 fatty acid) esterified at the sn-1 position and an adrenoyl group (a polyunsaturated C22 fatty acid) at the sn-2 position. The sn-3 position is esterified to a phosphocholine (B91661) head group.

Below is a diagram illustrating the molecular components and their connectivity.

Molecular Structure of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC cluster_glycerol sn-Glycerol Backbone cluster_fatty_acids Fatty Acyl Chains cluster_headgroup Head Group G1 sn-1 G2 sn-2 G3 sn-3 P Phosphate G3->P Phosphoester Linkage FA1 Stearoyl Group (18:0) FA1->G1 Ester Linkage FA2 Adrenoyl Group (22:4) FA2->G2 Ester Linkage C Choline P->C Lipid Extraction Workflow Sample Biological Sample Homogenize Homogenize in Chloroform:Methanol (1:2, v/v) Sample->Homogenize Phase_Separation Add Chloroform and Water to achieve a final ratio of Chloroform:Methanol:Water (2:2:1.8) Homogenize->Phase_Separation Centrifuge Centrifuge to separate phases Phase_Separation->Centrifuge Collect_Lower_Phase Collect the lower organic phase containing lipids Centrifuge->Collect_Lower_Phase Dry_and_Reconstitute Dry under nitrogen stream and reconstitute in appropriate solvent Collect_Lower_Phase->Dry_and_Reconstitute LC-MS/MS Analysis Workflow HPLC HPLC Separation ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Metabolic Fate and Signaling Potential SAPC This compound (Membrane Component) PLA2 Phospholipase A2 SAPC->PLA2 PLC Phospholipase C SAPC->PLC PLD Phospholipase D SAPC->PLD LPC Lysophosphatidylcholine PLA2->LPC Adrenic_Acid Adrenic Acid PLA2->Adrenic_Acid DAG Diacylglycerol PLC->DAG Phosphocholine Phosphocholine PLC->Phosphocholine PA Phosphatidic Acid PLD->PA Choline Choline PLD->Choline Signaling Downstream Signaling Events (e.g., Protein Kinase C activation, Eicosanoid Synthesis) LPC->Signaling Adrenic_Acid->Signaling DAG->Signaling PA->Signaling

In-Depth Technical Guide to the Physical Properties of PC(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, commonly abbreviated as PC(18:0/22:4) or SAPC, is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) found in eukaryotic cell membranes. This glycerophospholipid is characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated arachidonic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone. The unique combination of a saturated and a highly unsaturated fatty acid chain imparts distinct physical and chemical properties to PC(18:0/22:4), influencing membrane fluidity, lipid packing, and its role as a precursor for important signaling molecules. This guide provides a comprehensive overview of the known physical properties of PC(18:0/22:4), details relevant experimental methodologies, and illustrates its involvement in key biochemical pathways.

Core Physical and Chemical Properties

Summary of Quantitative Data
PropertyValueSource
Molecular Formula C48H88NO8PPubChem[1]
Molecular Weight 838.2 g/mol PubChem[1]
Exact Mass 837.62475576 DaPubChem[1]
Physical Description Solid (Predicted)N/A
Melting Point Not Experimentally DeterminedN/A
Phase Transition Temperature (Tm) Not Experimentally DeterminedN/A
XLogP3 14.8PubChem[1]
Collision Cross Section ([M+H]⁺) 300.8 Ų (Drift Tube, N2)PubChem

Note: The melting point and phase transition temperature for PC(18:0/22:4) have not been explicitly reported in the reviewed literature. However, based on the properties of other mixed-chain phosphatidylcholines, it is expected to have a relatively low phase transition temperature due to the presence of the highly unsaturated arachidonic acid chain, which introduces significant disorder into the lipid bilayer. For comparison, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which has two saturated 18-carbon chains, has a high gel-to-liquid crystalline transition temperature of approximately 55°C.

Experimental Protocols

The characterization of the physical properties of phospholipids like PC(18:0/22:4) involves a range of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Unilamellar Vesicles

The study of bilayer properties often requires the formation of unilamellar vesicles (liposomes). The extrusion method is a common technique for producing vesicles with a defined size.

Protocol for Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion:

  • Lipid Film Formation: A known quantity of PC(18:0/22:4) is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture). The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the walls of a round-bottom flask. Residual solvent is removed by placing the flask under high vacuum for several hours.

  • Hydration: The lipid film is hydrated with an aqueous buffer of choice at a temperature above the expected phase transition temperature of the lipid. This is done by adding the buffer and vortexing or gently agitating the flask to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the lipid's Tm to ensure the lipid is in a fluid state. The repeated extrusion disrupts the multilamellar structure, forcing the lipids to reassemble into unilamellar vesicles of a diameter close to the pore size of the membrane.

  • Characterization: The size distribution and lamellarity of the resulting vesicles can be characterized by techniques such as dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM).

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of thermotropic phase transitions.

Protocol for DSC Analysis of PC(18:0/22:4) Vesicles:

  • Sample Preparation: A concentrated suspension of PC(18:0/22:4) vesicles (either MLVs or LUVs) in a suitable buffer is prepared as described above.

  • DSC Measurement: A precise volume of the vesicle suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • Thermal Cycling: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program. This typically involves cooling the sample to a low temperature (e.g., -20°C) and then heating it at a constant rate (e.g., 1-2°C/min) through the expected temperature range of the phase transition.

  • Data Analysis: The DSC instrument measures the differential heat flow between the sample and the reference as a function of temperature. A phase transition is observed as an endothermic peak in the heating scan. The temperature at the peak maximum is taken as the phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).

Signaling Pathways and Biological Relevance

PC(18:0/22:4) is not only a structural component of cell membranes but also plays a crucial role in cell signaling through its metabolic pathways.

Phosphatidylcholine Biosynthesis

Phosphatidylcholines, including PC(18:0/22:4), are synthesized in mammalian cells primarily through the CDP-choline pathway, also known as the Kennedy pathway.[2][3]

Phosphatidylcholine Biosynthesis cluster_atp cluster_ctp choline Choline phosphocholine Phosphocholine choline->phosphocholine ck Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline adp ADP phosphocholine->adp ct CTP:phosphocholine -cytidylyltransferase pc Phosphatidylcholine (PC(18:0/22:4)) cdp_choline->pc ppi PPi cdp_choline->ppi cpt Cholinephosphotransferase dag Diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-glycerol) dag->pc cmp CMP pc->cmp atp ATP atp->phosphocholine ctp CTP ctp->cdp_choline

Caption: The CDP-choline pathway for phosphatidylcholine biosynthesis.

Role in Eicosanoid Signaling

PC(18:0/22:4) is a significant reservoir of arachidonic acid (AA). Upon stimulation by various signals, phospholipase A2 (PLA2) enzymes can specifically hydrolyze the ester bond at the sn-2 position of PC(18:0/22:4), releasing free arachidonic acid. This free AA is then available to be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a diverse array of potent lipid signaling molecules known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are key mediators of inflammation and other physiological processes.

Eicosanoid Signaling Pathway pc PC(18:0/22:4) (in cell membrane) lyso_pc Lyso-PC(18:0) pc->lyso_pc aa Arachidonic Acid (AA) pc->aa pla2 Phospholipase A2 (PLA2) prostaglandins Prostaglandins aa->prostaglandins thromboxanes Thromboxanes aa->thromboxanes leukotrienes Leukotrienes aa->leukotrienes cox Cyclooxygenases (COX) lox Lipoxygenases (LOX) stimuli Stimuli (e.g., inflammatory signals) stimuli->pla2 cox->prostaglandins cox->thromboxanes lox->leukotrienes

Caption: Release of arachidonic acid from PC(18:0/22:4) for eicosanoid synthesis.

Conclusion

PC(18:0/22:4) is a vital phospholipid whose asymmetric acyl chain composition dictates its biophysical behavior and biological function. While specific experimental values for some of its physical properties, such as its melting point, are yet to be definitively established, its structural role in membranes and its metabolic importance as a precursor for arachidonic acid and the subsequent eicosanoid signaling cascades are well-recognized. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in lipidomics, drug development, and cell biology. Further biophysical studies on pure PC(18:0/22:4) and its behavior in complex lipid mixtures will be crucial for a more complete elucidation of its role in membrane dynamics and cellular signaling.

References

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC in Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAdPC), a species of phosphatidylcholine (PC), is a glycerophospholipid characterized by a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone. This asymmetric acyl chain composition imparts unique biophysical properties to cell membranes, influencing their structure, fluidity, and function. Emerging evidence suggests that SAdPC is not merely a structural component but also an active participant in cellular signaling, particularly in pathways related to cell cycle control and apoptosis. This technical guide provides a comprehensive overview of the current understanding of SAdPC's role in cell membranes, its biophysical characteristics, its involvement in signaling cascades, and its potential as a therapeutic target in cancer. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, lipidomics, and oncology.

Biophysical Properties of SAdPC in Cell Membranes

The unique asymmetric structure of SAdPC, with one saturated and one polyunsaturated fatty acid chain, significantly influences the biophysical properties of the lipid bilayer. While direct quantitative data for SAdPC is limited, studies on other asymmetric phospholipids (B1166683) provide valuable insights into its expected behavior.

Data Presentation

Table 1: Comparative Biophysical Properties of Symmetric vs. Asymmetric Phospholipid Bilayers

PropertySymmetric Saturated PC Bilayer (e.g., DSPC)Symmetric Unsaturated PC Bilayer (e.g., DOPC)Asymmetric PC Bilayer (e.g., SDPC)Reference
Bilayer Thickness ~4.9 nm~3.9 nm~3.5 nm[1]
Area per Lipid SmallerLargerIntermediate[1]
Lipid Diffusion Coefficient LowerHigherHigher (similar to unsaturated)[1]
Interdigitation Low (5.0%)Low (3.5%)High (9.7%)[1]
Snorkeling Low (6.8%)High (9.4%)Moderate (3.3%)[1]

Note: Data for SDPC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine) is used as a proxy for SAdPC due to structural similarity.

The presence of a polyunsaturated fatty acid at the sn-2 position in SAdPC is expected to introduce disorder and increase the fluidity of the membrane, similar to what is observed in bilayers composed of symmetric unsaturated lipids.[1] However, the long, saturated stearoyl chain at the sn-1 position can still engage in favorable van der Waals interactions, leading to a more complex interplay of order and disorder within the membrane. This asymmetric nature is thought to facilitate membrane vesiculation without compromising membrane integrity, a crucial aspect of cellular processes like endocytosis.

Role of SAdPC in Cellular Signaling

Recent studies have implicated SAdPC as a bioactive lipid involved in critical cellular signaling pathways, most notably in the regulation of the cell cycle and apoptosis.

SAdPC as a Cyclin-Dependent Kinase (CDK) Inhibitor

SAdPC has been identified as an inhibitor of cyclin-dependent kinases (CDKs).[2][3] CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. By inhibiting CDKs, SAdPC can induce cell cycle arrest, preventing cells from proceeding through division. This inhibitory activity is a key aspect of its pro-apoptotic function.

SAdPC-Induced Apoptosis

The inhibition of CDKs by SAdPC is a trigger for apoptosis, or programmed cell death.[2][3] The precise signaling cascade initiated by SAdPC-mediated CDK inhibition is still under investigation, but it is believed to involve the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Below is a putative signaling pathway illustrating how SAdPC might induce apoptosis through CDK inhibition.

SADPC_Apoptosis_Pathway SAdPC 1-Stearoyl-2-Adrenoyl-sn- glycero-3-PC (SAdPC) CDK CDK1/CDK2 SAdPC->CDK Inhibits Rb Rb Phosphorylation (Inactivated) CDK->Rb Phosphorylates Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) CDK->Bcl2 Inhibits (Putative) E2F E2F Release Rb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative signaling pathway of SAdPC-induced apoptosis via CDK inhibition.

SAdPC in Cancer

The ability of SAdPC to inhibit CDKs and induce apoptosis makes it a molecule of significant interest in cancer research. Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulated CDK activity. By targeting CDKs, SAdPC has the potential to inhibit the growth of various cancer cell lines.[2][3] Further research is needed to determine the specific cancer types that are most sensitive to SAdPC and to explore its potential as a therapeutic agent or as a lead compound for the development of new anti-cancer drugs.

Experimental Protocols

This section provides detailed methodologies for the investigation of SAdPC in a research setting.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of SAdPC on cancer cells.

SAdPC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis CellCulture Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat cells with SAdPC CellCulture->Treatment Lipidomics Lipid Extraction & LC-MS/MS (Quantify SAdPC uptake) Treatment->Lipidomics CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (CDKs, Bcl-2 family, Caspases) Treatment->WesternBlot MembraneAnalysis Membrane Biophysical Analysis (AFM, Laurdan Staining) Treatment->MembraneAnalysis

General experimental workflow for investigating SAdPC.
Lipid Extraction from Cultured Cells (Modified Folch Method)

This protocol is suitable for the extraction of total lipids, including SAdPC, from cultured mammalian cells.

Materials:

  • Cultured cells (e.g., MCF-7, MDA-MB-231)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Glass centrifuge tubes

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Harvest cultured cells by trypsinization or scraping.

  • Wash the cell pellet twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold methanol in a glass centrifuge tube.

  • Add 2 mL of chloroform and vortex vigorously for 2 minutes.

  • Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

Quantification of SAdPC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of SAdPC.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column.

Procedure:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

  • Inject an appropriate volume of the reconstituted sample onto the LC-MS/MS system.

  • Separate the lipids using a gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid.

  • Detect SAdPC using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ adduct of SAdPC, and the product ion will be the phosphocholine (B91661) headgroup fragment (m/z 184.07).

  • Quantify SAdPC by comparing its peak area to that of a known concentration of an appropriate internal standard (e.g., a deuterated PC standard).

Table 2: Example LC-MS/MS Parameters for Phosphatidylcholine Analysis

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) Varies by PC species (e.g., for PC(18:0/22:4) it would be calculated)
Product Ion (m/z) 184.07
Collision Energy Optimized for specific instrument and compound
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Gradient Optimized for separation of lipid classes
Measurement of Membrane Thickness by Atomic Force Microscopy (AFM)

AFM can be used to measure the thickness of supported lipid bilayers (SLBs) containing SAdPC.

Procedure:

  • Prepare small unilamellar vesicles (SUVs) containing the desired lipid composition (including SAdPC) by sonication or extrusion.

  • Form an SLB by depositing the SUV suspension onto a freshly cleaved mica surface.

  • Image the SLB in fluid using tapping mode AFM.

  • Create a defect in the bilayer by increasing the imaging force in a small area to expose the underlying mica substrate.

  • Image the defect area at a lower force to measure the height difference between the top of the bilayer and the mica substrate, which corresponds to the bilayer thickness.

Measurement of Membrane Fluidity using Laurdan Staining

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. This can be used to assess membrane fluidity.

Procedure:

  • Label cells or giant unilamellar vesicles (GUVs) containing SAdPC with Laurdan.

  • Acquire fluorescence emission spectra or images at two different wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) using a fluorescence spectrophotometer or a confocal microscope with two-photon excitation.

  • Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I is the fluorescence intensity at the respective wavelength.

  • A higher GP value indicates a more ordered, less fluid membrane, while a lower GP value indicates a more disordered, fluid membrane.

Conclusion

This compound is an emerging player in the complex landscape of membrane biology and cellular signaling. Its unique asymmetric structure confers distinct biophysical properties to cell membranes, influencing their dynamics and organization. Beyond its structural role, the identification of SAdPC as a CDK inhibitor highlights its potential as a bioactive lipid capable of modulating fundamental cellular processes like cell cycle progression and apoptosis. While further research is required to fully elucidate the specific molecular mechanisms of its action and its quantitative abundance in various cell types and disease states, the current evidence strongly suggests that SAdPC is a molecule of significant interest for both basic research and therapeutic development, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation of this fascinating phospholipid and its role in cellular health and disease.

References

The Role of Adrenic Acid in Phospholipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is a direct elongation product of the well-studied arachidonic acid (AA).[1] Once considered a minor fatty acid, recent advancements in lipidomics have revealed its significant presence in the phospholipids (B1166683) of various tissues, including the adrenal glands, brain, liver, and vasculature, and its active role in cellular signaling.[1][2] This technical guide provides an in-depth exploration of the synthesis of adrenic acid, its incorporation into and release from membrane phospholipids, and its subsequent metabolism into a unique array of bioactive lipid mediators. We will discuss its multifaceted roles in inflammation, vascular function, and neuropathology, present quantitative data on its distribution, and detail experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of adrenic acid's function and therapeutic potential.

Biosynthesis and Incorporation into Phospholipids

Adrenic acid is not obtained directly from the diet in significant amounts but is synthesized endogenously as part of the omega-6 fatty acid metabolic pathway. The process begins with the essential fatty acid linoleic acid (LA), which is converted to arachidonic acid (AA) through a series of desaturation and elongation steps. Adrenic acid is then formed by a two-carbon chain elongation of arachidonic acid, a reaction catalyzed primarily by elongase enzymes ELOVL2 and ELOVL5.[1]

Adrenic_Acid_Synthesis Biosynthesis Pathway of Adrenic Acid LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA ELOVL5 AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase AdA Adrenic Acid (22:4n-6) AA->AdA ELOVL2 / ELOVL5 PL Membrane Phospholipids AdA->PL Acyltransferases

Caption: Biosynthesis pathway of Adrenic Acid from Linoleic Acid.

Once synthesized, AdA is actively incorporated into the sn-2 position of membrane phospholipids, becoming a structural component of the lipid bilayer.[3] Like AA, AdA is found across various phospholipid classes, including phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS).[4] However, studies in macrophage-like cells suggest AdA exhibits a preference for incorporation into phospholipids containing stearic acid (18:0) at the sn-1 position.[5] This selective esterification suggests specific regulatory mechanisms and functional roles for AdA-containing phospholipid species.

Release from Phospholipids and Metabolic Fate

Adrenic acid is stored in an esterified form within phospholipids and is released in its free form upon cellular stimulation. This mobilization is mediated by phospholipase A₂ (PLA₂) enzymes, with studies pointing to a key role for the calcium-independent PLA₂β (iPLA₂β).[1][6]

Once liberated, free AdA serves as a substrate for the same major enzymatic pathways that metabolize arachidonic acid, producing a family of metabolites often referred to as dihomo-eicosanoids and docosanoids.[7][8]

  • Cyclooxygenase (COX) Pathway: Metabolizes AdA to dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs). For example, in human vascular endothelial cells, AdA is converted to DH-PGI₂, a metabolite that inhibits platelet aggregation.[1][9]

  • Lipoxygenase (LOX) Pathway: Converts AdA to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[1]

  • Cytochrome P450 (CYP450) Pathway: This pathway generates dihomo-epoxyeicosatrienoic acids (DH-EETs), also referred to as epoxydocosatrienoic acids (EDTs), and their corresponding diols, dihydroxydocosatrienoic acids (DHDTs).[1][10] These metabolites are particularly important in regulating vascular tone.[1]

  • Non-Enzymatic Peroxidation: Under conditions of oxidative stress, AdA can be non-enzymatically oxidized to form F2-dihomo-isoprostanes (F2-DH-IsoPs) and isofurans, which serve as biomarkers of free radical-induced lipid damage.[1]

Adrenic_Acid_Metabolism Release and Metabolism of Phospholipid-Derived Adrenic Acid cluster_membrane Cell Membrane PL AdA-Phospholipid FreeAdA Free Adrenic Acid PL->FreeAdA PLA₂ Action COX COX FreeAdA->COX LOX LOX FreeAdA->LOX CYP450 CYP450 FreeAdA->CYP450 NonEnzymatic Non-Enzymatic Peroxidation FreeAdA->NonEnzymatic Stimuli Cellular Stimuli PLA2 iPLA₂β Stimuli->PLA2 PLA2->PL DHPGs DH-Prostaglandins DH-Thromboxanes COX->DHPGs DHHETEs DH-HETEs LOX->DHHETEs DHEETs DH-EETs (EDTs) CYP450->DHEETs IsoPs F2-DH-Isoprostanes NonEnzymatic->IsoPs

Caption: Adrenic Acid release from phospholipids and subsequent metabolism.

Functional Roles of Adrenic Acid and its Metabolites

While the metabolism of AdA is similar to AA, its derivatives possess unique biological effects.[1] Research has uncovered a complex and sometimes contradictory role for AdA, suggesting its functions are highly context- and cell-type-dependent.

  • Inflammation: Adrenic acid has a dual role in inflammation. In hepatocytes, it can act as a pro-inflammatory agent, enhancing the expression of chemokines like IL-8 and MCP1 in response to inflammatory cytokines.[1][11] Conversely, other studies have demonstrated potent anti-inflammatory and pro-resolving effects. AdA can inhibit the formation of the potent chemoattractant leukotriene B₄ (LTB₄) in neutrophils and enhance the clearance of apoptotic cells (efferocytosis) by macrophages, suggesting a role in the resolution of inflammation.[12][13][14]

  • Vascular Function: AdA and its metabolites are key regulators of vascular tone.[1] Specifically, CYP450-derived DH-16,17-EET and COX-derived DH-PGI₂ can activate potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[1][15] This indicates that AdA metabolites may function as endogenous hyperpolarizing factors, contributing to the regulation of blood flow in tissues like the adrenal cortex.[8][15]

  • Neurological Significance: Adrenic acid is one of the most abundant PUFAs in the brain, alongside DHA and AA, highlighting its importance in neural membrane structure and function.[16] Notably, studies of the human hippocampus have shown that AdA-containing phospholipids decrease significantly over the adult lifespan.[17][18] This age-related decline is of interest in the context of neurodegenerative diseases like Alzheimer's, where alterations in phospholipid metabolism are a known pathological feature.[1][17]

Quantitative Data on Adrenic Acid Distribution

Quantitative lipidomics has been crucial in defining the abundance and distribution of AdA in various biological systems. The following tables summarize key findings from the literature.

Table 1: Fatty Acid Distribution in Murine Macrophage Phospholipid Classes Data sourced from a study on murine peritoneal macrophages, highlighting the relative abundance of AdA compared to AA.[4]

Phospholipid ClassArachidonic Acid (AA) %Adrenic Acid (AdA) %
Ethanolamine Glycerophospholipids (PE)~60%~60%
Choline Glycerophospholipids (PC)~30%~30%
Phosphatidylinositol (PI)<10%<10%
Phosphatidylserine (PS)<5%<5%
Overall Ratio (AdA-to-AA) 100% ~20-25%

Table 2: Age-Related Changes of Adrenic Acid-Containing Phospholipid in Human Hippocampus This table shows the decline in a specific AdA-containing phospholipid species in both mitochondrial and microsomal membranes of the human hippocampus with age.[17][18]

Phospholipid SpeciesMembrane FractionAge RangeApproximate Decrease
Phosphatidylethanolamine 18:0_22:4Mitochondrial20 to 100 years~20%
Phosphatidylethanolamine 18:0_22:4Microsomal20 to 100 years~20%

Table 3: Basal Levels of Adrenic Acid-Derived Epoxydocosatrienoic Acids (EDTs) in Rat Tissues Data from a study quantifying endogenous levels of CYP450 metabolites of AdA. Levels are presented as mean ± SEM.[10]

EDT RegioisomerLiver (pmol/g)Kidney (pmol/g)Brain (pmol/g)Heart (pmol/g)Lung (pmol/g)
16,17-EDT 10.8 ± 3.44.8 ± 1.51.9 ± 0.60.9 ± 0.21.8 ± 0.6
13,14-EDT 2.5 ± 0.91.1 ± 0.30.4 ± 0.10.3 ± 0.10.4 ± 0.1
10,11-EDT 1.7 ± 0.60.6 ± 0.20.3 ± 0.10.2 ± 0.10.2 ± 0.1
7,8-EDT 1.2 ± 0.40.6 ± 0.20.2 ± 0.10.1 ± 0.00.2 ± 0.1

Experimental Protocols for Adrenic Acid Analysis

The analysis of AdA and its metabolites within complex biological matrices requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of AdA-Containing Phospholipids and Metabolites by LC-MS/MS

This protocol provides a generalized workflow for the targeted analysis of AdA-containing phospholipids and free AdA-derived metabolites (e.g., EDTs) from biological tissues or cells.

  • Sample Homogenization and Lipid Extraction:

    • Weigh frozen tissue (~50-100 mg) or use a counted number of cells.

    • Homogenize the sample in a cold solvent mixture, typically methanol (B129727) or a chloroform:methanol mixture, to quench metabolic activity.

    • Perform a lipid extraction using a biphasic method, such as the Folch or Bligh-Dyer procedure, to separate lipids from aqueous components. Use deuterated internal standards for each lipid class of interest to ensure accurate quantification.

    • Evaporate the organic (lipid-containing) phase to dryness under a stream of nitrogen.

  • Sample Preparation (for free metabolites):

    • For the analysis of free metabolites like EDTs, the lipid extract may require solid-phase extraction (SPE) to separate these from the more abundant phospholipids and triglycerides, reducing matrix effects.

  • Chromatographic Separation (LC):

    • Reconstitute the dried lipid extract in an appropriate injection solvent (e.g., methanol:isopropanol).

    • Inject the sample onto a reverse-phase liquid chromatography (RPLC) column (e.g., a C18 column).

    • Use a gradient elution with mobile phases consisting of water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. This separates lipid species based on their hydrophobicity.[19]

  • Mass Spectrometric Detection (MS/MS):

    • Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source.[20]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective mode involves setting the first quadrupole to isolate a specific parent ion (e.g., the m/z of 16,17-EDT) and the third quadrupole to detect a specific fragment ion generated by collision-induced dissociation in the second quadrupole.[10]

    • Develop specific MRM transitions for each target analyte and internal standard. For example, the transition for 16,17-EDT could be m/z 347.3 → 221.2 in negative ion mode.[10]

  • Data Analysis and Quantification:

    • Integrate the peak areas for each MRM transition corresponding to the target analytes and internal standards.

    • Calculate the concentration of each analyte by comparing the ratio of its peak area to that of its corresponding internal standard against a standard curve generated from authentic chemical standards.

Experimental_Workflow Experimental Workflow for Adrenic Acid Lipidomics Sample 1. Biological Sample (Tissue, Cells) Extract 2. Lipid Extraction (e.g., Folch method) + Internal Standards Sample->Extract SPE 3. Solid-Phase Extraction (Optional, for metabolites) Extract->SPE LC 4. Reverse-Phase LC (Separation) Extract->LC Total Lipid Fraction SPE->LC Metabolite Fraction MS 5. Tandem MS (MRM) (Detection) LC->MS Data 6. Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS based lipidomics of Adrenic Acid.

Conclusion and Future Directions

Adrenic acid, as a key component of membrane phospholipids, is emerging as a critical player in cellular physiology and pathology. Its synthesis, incorporation, and subsequent metabolism give rise to a host of bioactive molecules with diverse and potent effects on inflammation and vascular biology. The dual nature of its inflammatory role highlights the need for further research to delineate the specific cellular contexts and signaling pathways that determine its pro- or anti-inflammatory functions. For drug development professionals, the enzymes involved in AdA's metabolic pathways—including ELOVLs, PLA₂s, COX, LOX, and particularly CYP450s—represent promising targets for therapeutic intervention in cardiovascular, inflammatory, and neurodegenerative diseases.[2][21] Future work, aided by advanced mass spectrometry techniques, will continue to unravel the complexities of AdA biology and its full potential as both a biomarker and a therapeutic target.[1][2]

References

An In-depth Technical Guide to PC(18:0/22:4) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathways involving Phosphatidylcholine (18:0/22:4), a specific glycerophospholipid composed of stearic acid (18:0) and adrenic acid (22:4). This document delves into the core signaling cascades where PC(18:0/22:4) plays a pivotal role, with a primary focus on ferroptosis, a form of iron-dependent programmed cell death. Additionally, its involvement in apoptosis and inflammatory processes is explored. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular mechanisms, quantitative data, experimental methodologies, and visual representations of the key signaling events.

Introduction to PC(18:0/22:4)

1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine, abbreviated as PC(18:0/22:4), is a member of the phosphatidylcholine (PC) class of lipids. Phosphatidylcholines are major components of eukaryotic cell membranes and are involved in a myriad of cellular processes, including membrane integrity, signal transduction, and lipid metabolism. The specific fatty acid composition of PC(18:0/22:4), containing a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (adrenic acid) at the sn-2 position, confers unique biochemical properties and dictates its involvement in specific signaling pathways.

Core Signaling Pathways

PC(18:0/22:4) is a key player in several critical cellular signaling pathways, most notably in the regulation of cell death and inflammation.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. PC(18:0/22:4), along with other phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids (PUFAs), is a primary substrate for lipid peroxidation in the execution of ferroptosis.

The signaling pathway can be summarized as follows:

  • Acylation of Adrenic Acid: Adrenic acid (22:4) is incorporated into lysophosphatidylcholine (B164491) by the enzyme Acyl-CoA synthetase long-chain family member 4 (ACSL4), forming PC(18:0/22:4).

  • Peroxidation: In the presence of ferrous iron (Fe2+), lipoxygenases (LOXs) catalyze the peroxidation of the adrenic acid moiety of PC(18:0/22:4), generating lipid hydroperoxides.

  • Inhibition of GPX4: The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Inhibition of GPX4, either directly by small molecules like RSL3 or indirectly by depleting GSH with agents like erastin, leads to the accumulation of lipid peroxides.

  • Cell Death: The accumulation of lipid peroxides on cellular membranes disrupts membrane integrity, leading to increased permeability and eventual cell death.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC PC(18:0/22:4) LOX Lipoxygenases (LOX) PC->LOX LPC Lyso-PC ACSL4 ACSL4 LPC->ACSL4 AdA Adrenic Acid (22:4) AdA->ACSL4 ACSL4->PC Lipid_Peroxides Lipid Peroxides (PC(18:0/22:4)-OOH) LOX->Lipid_Peroxides GPX4 GPX4 Lipid_Peroxides->GPX4 Cell_Death Ferroptotic Cell Death Lipid_Peroxides->Cell_Death leads to GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols (PC(18:0/22:4)-OH) GPX4->Lipid_Alcohols GSH GSH GSH->GPX4 Fe2 Fe2+ Fe2->LOX activates RSL3 RSL3 RSL3->GPX4 inhibits Erastin Erastin System_xc System xc- Erastin->System_xc inhibits System_xc->GSH depletes Apoptosis_Pathway PC PC(18:0/22:4) CDKs Cyclin-Dependent Kinases (CDKs) PC->CDKs inhibits Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle promotes Apoptosis Apoptosis CDKs->Apoptosis inhibits Lipidomics_Workflow Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase + IS Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC in Neuroscience: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAdGPC), a specific molecular species of phosphatidylcholine containing stearic acid (18:0) at the sn-1 position and adrenic acid (AdA; 22:4n-6) at the sn-2 position, is an important component of neuronal cell membranes. Adrenic acid is a 22-carbon long-chain polyunsaturated fatty acid (PUFA) that is abundant in the brain.[1][2] The unique composition of SAdGPC suggests its involvement in critical neuronal functions, and alterations in its metabolism have been implicated in the aging process and the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease.[3][4] This technical guide provides a comprehensive overview of the current understanding of SAdGPC in neuroscience, with a focus on its metabolism, role in signaling, and association with disease.

Core Concepts

Chemical Structure and Properties

1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)) is a glycerophospholipid. Its structure consists of a glycerol (B35011) backbone, with stearic acid esterified at the sn-1 position, adrenic acid at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position. The presence of the long-chain polyunsaturated adrenic acid influences the biophysical properties of the cell membranes in which it is incorporated, affecting fluidity and protein function.

Presence in the Brain

Phospholipids (B1166683) containing adrenic acid are significant components of the brain's lipidome.[1][2] While specific quantitative data for SAdGPC across different human brain regions is not extensively documented, studies on adrenic acid-containing phospholipids indicate their presence in various brain areas, including the hippocampus.[4] Research has shown that the levels of these phospholipids can change with age, with some studies reporting a decrease in the hippocampus of older individuals.[4]

Quantitative Data Summary

Brain RegionConditionChange in Adrenic Acid-Containing PhospholipidsReference
HippocampusNormal AgingDecrease with age[4]
HippocampusAlzheimer's DiseaseDecline in AdA-containing phospholipids[3]
Cerebral Cortex and White MatterAlzheimer's DiseaseAlterations in lipid profiles, including those containing PUFAs[5][6]

Note: The data above refers to the general class of adrenic acid-containing phospholipids, as specific data for SAdGPC is limited.

Biosynthesis and Metabolism of SAdGPC

The synthesis and turnover of SAdGPC are governed by a series of enzymatic reactions common to most phosphatidylcholines, with specificities of the involved enzymes for the fatty acyl chains playing a crucial role.

Biosynthesis

The primary pathway for the synthesis of SAdGPC is the Kennedy pathway, which involves the following key steps:

  • Choline (B1196258) Phosphorylation: Choline is phosphorylated to phosphocholine by choline kinase.

  • CDP-Choline Synthesis: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the formation of CDP-choline from phosphocholine and CTP. This is a rate-limiting step in phosphatidylcholine synthesis.

  • Diacylglycerol Formation: A diacylglycerol (DAG) molecule containing stearic acid at the sn-1 position and adrenic acid at the sn-2 position (1-stearoyl-2-adrenoyl-glycerol) is required.

  • Final Synthesis: Choline phosphotransferase transfers the phosphocholine group from CDP-choline to the diacylglycerol, forming SAdGPC.

An alternative pathway involves the remodeling of existing phosphatidylcholines through deacylation and reacylation reactions (the Lands cycle), where a lysophosphatidylcholine (B164491) is acylated with adrenoyl-CoA by a lysophosphatidylcholine acyltransferase (LPCAT).

G cluster_synthesis SAdGPC Biosynthesis (Kennedy Pathway) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase (CCT) SAdGPC SAdGPC CDP-Choline->SAdGPC Choline phosphotransferase 1-Stearoyl-2-Adrenoyl-glycerol 1-Stearoyl-2-Adrenoyl-sn-glycerol 1-Stearoyl-2-Adrenoyl-glycerol->SAdGPC

Putative Biosynthesis Pathway of SAdGPC.
Degradation

SAdGPC can be catabolized by various phospholipases, releasing its constituent parts which can then be further metabolized or act as signaling molecules.

  • Phospholipase A2 (PLA2): This enzyme hydrolyzes the ester bond at the sn-2 position, releasing adrenic acid and forming 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (a lysophosphatidylcholine).

  • Phospholipase C (PLC): PLC cleaves the phosphodiester bond, yielding 1-stearoyl-2-adrenoyl-glycerol (DAG) and phosphocholine.

  • Phospholipase D (PLD): PLD hydrolyzes the terminal phosphodiester bond to produce 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphate (phosphatidic acid) and choline.

G cluster_degradation SAdGPC Degradation Pathways SAdGPC SAdGPC Adrenic Acid Adrenic Acid SAdGPC->Adrenic Acid Phospholipase A2 (PLA2) 1-Stearoyl-sn-glycero-3-phosphocholine 1-Stearoyl-sn-glycero-3-phosphocholine SAdGPC->1-Stearoyl-sn-glycero-3-phosphocholine PLA2 1-Stearoyl-2-Adrenoyl-glycerol 1-Stearoyl-2-Adrenoyl-glycerol SAdGPC->1-Stearoyl-2-Adrenoyl-glycerol Phospholipase C (PLC) Phosphocholine Phosphocholine SAdGPC->Phosphocholine PLC 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphate 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphate SAdGPC->1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphate Phospholipase D (PLD) Choline Choline SAdGPC->Choline PLD

Enzymatic Degradation of SAdGPC.

Putative Signaling Roles in Neuroscience

While direct signaling pathways initiated by SAdGPC are not yet fully elucidated, its metabolic products are known to be potent signaling molecules. The release of adrenic acid and diacylglycerol from SAdGPC can trigger downstream signaling cascades.

  • Adrenic Acid Signaling: Once released by PLA2, adrenic acid can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of eicosanoid-like signaling molecules. These molecules can then interact with G-protein coupled receptors (GPCRs) to modulate neuronal activity, inflammation, and synaptic plasticity.[3][7]

  • Diacylglycerol (DAG) Signaling: DAG, produced by PLC-mediated hydrolysis of SAdGPC, is a well-established second messenger that activates protein kinase C (PKC). PKC, in turn, phosphorylates a wide range of substrate proteins, influencing neurotransmitter release, ion channel activity, and gene expression.

G cluster_signaling Putative SAdGPC-Mediated Signaling Neuronal_Stimulus Neuronal Stimulus (e.g., Neurotransmitter) Receptor Receptor Neuronal_Stimulus->Receptor PLA2_PLC PLA2 / PLC Activation Receptor->PLA2_PLC SAdGPC SAdGPC PLA2_PLC->SAdGPC Adrenic_Acid Adrenic Acid SAdGPC->Adrenic_Acid PLA2 DAG Diacylglycerol SAdGPC->DAG PLC Eicosanoids Eicosanoid-like Metabolites Adrenic_Acid->Eicosanoids COX, LOX, CYP PKC Protein Kinase C (PKC) DAG->PKC GPCR GPCRs Eicosanoids->GPCR Downstream_Effects_DAG Neurotransmitter Release Gene Expression PKC->Downstream_Effects_DAG Downstream_Effects_AA Modulation of Neuronal Activity & Inflammation GPCR->Downstream_Effects_AA

Proposed Signaling Pathways Involving SAdGPC Metabolites.

Experimental Protocols

The analysis of SAdGPC in brain tissue requires specialized lipidomics techniques. Below are detailed methodologies for the extraction and analysis of phospholipids from brain samples.

Lipid Extraction from Brain Tissue (Folch Method)

This is a widely used method for the total lipid extraction from biological samples.[8]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh a known amount of brain tissue (e.g., 1 gram).

  • Homogenize the tissue in a 20-fold volume of chloroform:methanol (2:1, v/v). For 1 gram of tissue, use 20 mL of the solvent mixture.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter the homogenate or centrifuge to separate the liquid extract from the solid residue.

  • To the liquid extract, add 0.2 volumes of 0.9% NaCl solution (for 20 mL of extract, add 4 mL of NaCl solution).

  • Vortex the mixture to ensure thorough mixing and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • The lower chloroform phase contains the total lipids, including SAdGPC. Carefully collect this lower phase.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis.

G cluster_workflow Lipid Extraction Workflow (Folch Method) Start Brain Tissue Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Filter Filter / Centrifuge Homogenize->Filter Wash Wash with 0.9% NaCl Filter->Wash Separate Centrifuge to Separate Phases Wash->Separate Collect Collect Lower (Chloroform) Phase Separate->Collect Dry Evaporate Solvent Collect->Dry End Lipid Extract Dry->End

Workflow for Lipid Extraction from Brain Tissue.
Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific lipid species like SAdGPC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

General Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). Include an internal standard (a non-endogenous phosphatidylcholine species with known concentration) for accurate quantification.

  • Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with a mobile phase system, typically involving water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. The gradient is designed to separate different lipid classes and individual molecular species.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode for phosphatidylcholines. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. This involves selecting the precursor ion for SAdGPC (m/z 838.6) and a specific product ion generated by fragmentation (e.g., the phosphocholine head group at m/z 184.1).

  • Data Analysis: Quantify SAdGPC by comparing the peak area of its specific transition to that of the internal standard. A calibration curve generated with a synthetic SAdGPC standard is used to determine the absolute concentration.

Conclusion and Future Directions

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is an understudied yet potentially crucial phospholipid in the neuroscience field. Its unique composition, with a long-chain polyunsaturated fatty acid at the sn-2 position, points to significant roles in neuronal membrane structure, function, and signaling. The observed alterations in adrenic acid-containing phospholipids in aging and Alzheimer's disease highlight the need for further research into the specific contributions of SAdGPC to these conditions.

Future research should focus on:

  • Developing robust and standardized methods for the absolute quantification of SAdGPC in different brain regions and in cerebrospinal fluid.

  • Elucidating the specific signaling pathways initiated by SAdGPC and its metabolites in neurons.

  • Investigating the therapeutic potential of modulating SAdGPC levels or its metabolic pathways in the context of neurodegenerative diseases.

A deeper understanding of the neurobiology of SAdGPC will likely open new avenues for the development of novel diagnostics and therapeutics for a range of neurological disorders.

References

The Role of Phosphatidylcholine (18:0/22:4) in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is a major class of phospholipids (B1166683), essential components of eukaryotic cell membranes. These molecules consist of a hydrophilic head containing a phosphate (B84403) group and a choline (B1196258) moiety, and two hydrophobic fatty acid tails. The specific fatty acid composition of PCs significantly influences membrane fluidity, signal transduction, and overall cellular function. One such specific PC molecule, 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine, denoted as PC(18:0/22:4), has garnered increasing attention in cancer biology. This technical guide provides an in-depth overview of the current understanding of PC(18:0/22:4)'s involvement in cancer, focusing on its role in signaling pathways, quantitative alterations in cancerous tissues, and the experimental methodologies used for its investigation.

PC(18:0/22:4) is a glycerophospholipid where the glycerol (B35011) backbone is esterified with stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position.[1][2] Phosphatidylcholines are key for maintaining the structural integrity of cell membranes and are involved in various cellular processes, including metabolism and signaling.[3] Altered PC metabolism has been identified as a hallmark of cancer, with increased levels of certain PC species being reported in various malignancies to meet the demands of rapid cell proliferation.[4][5]

Quantitative Alterations of PC(18:0/22:4) in Cancer

Lipidomic studies have consistently demonstrated the dysregulation of PC species, including PC(18:0/22:4), in various cancers. This section summarizes the quantitative changes observed in different cancer types.

Cancer TypeTissue/Sample TypeChange in PC(18:0/22:4) LevelsFold Change / SignificanceReference
Breast Cancer Plasma of chemoresistant patientsUpregulated-1.36 (Log2FC)[6][7]
Pancreatic Ductal Adenocarcinoma (PDAC) TissueUpregulated1.93[8]
Non-Small Cell Lung Cancer (NSCLC) Tumor TissueNo significant change in oxygenated formsComparable between GPX4-deficient and control tumors[9][10]
Gastric Cancer Mesenchymal-type cellsEnrichedNot specified[11]
Hepatocellular Carcinoma PRDX6 knockout cellsUpregulatedNot specified[1]

Note: The quantitative data presented are derived from different studies with varying methodologies and may not be directly comparable.

The Role of PC(18:0/22:4) in Cancer-Related Signaling Pathways

Recent evidence strongly implicates PC(18:0/22:4) in a specialized form of programmed cell death known as ferroptosis. This iron-dependent process is characterized by the accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within phospholipids.

Ferroptosis Signaling Pathway

The adrenic acid (22:4) tail of PC(18:0/22:4) is a PUFA, making this phospholipid a prime substrate for peroxidation. This process is a key event in the execution of ferroptosis, which can be initiated through various mechanisms, including the inhibition of glutathione (B108866) peroxidase 4 (GPX4) or the activation of lipoxygenases (ALOXs).

Below is a diagram illustrating the central role of PC(18:0/22:4) peroxidation in the ferroptosis pathway.

Ferroptosis_Pathway PC(18:0/22:4) in Ferroptosis Signaling cluster_membrane Cell Membrane cluster_regulation Regulation PC(18:0/22:4) PC(18:0/22:4) Peroxidized PC(18:0/22:4) Peroxidized PC(18:0/22:4) PC(18:0/22:4)->Peroxidized PC(18:0/22:4) Lipid Peroxidation Ferroptosis Ferroptosis Peroxidized PC(18:0/22:4)->Ferroptosis GPX4 GPX4 GPX4->PC(18:0/22:4) Prevents Peroxidation ALOX12 ALOX12 ALOX12->PC(18:0/22:4) Promotes Peroxidation iPLA2beta iPLA2beta iPLA2beta->Peroxidized PC(18:0/22:4) Repairs p53 p53 p53->ALOX12 Activates p53->iPLA2beta Activates IFNgamma IFNgamma System xc- System xc- IFNgamma->System xc- Downregulates CD8+ T cells CD8+ T cells CD8+ T cells->IFNgamma Releases RSL3 RSL3 RSL3->GPX4 Inhibits Erastin Erastin Erastin->System xc- Inhibits System xc-->GPX4 Supports

Caption: Signaling pathway of PC(18:0/22:4) involvement in ferroptosis.

The peroxidation of PC(18:0/22:4) and other PUFA-containing phospholipids is a critical step leading to ferroptotic cell death.[12] This process can be induced by inhibiting the antioxidant enzyme GPX4 with compounds like RSL3, or by blocking the cystine/glutamate antiporter system xc- with erastin.[2][12] The tumor suppressor p53 can promote ferroptosis by activating ALOX12, which directly oxidizes phospholipids.[13] Conversely, p53 can also activate iPLA2β, which can repair peroxidized lipids, creating a complex regulatory balance.[13] Furthermore, in the context of cancer immunotherapy, activated CD8+ T cells release interferon-gamma (IFNγ), which downregulates system xc-, thereby sensitizing tumor cells to ferroptosis.[14]

Experimental Methodologies

The study of PC(18:0/22:4) in cancer biology relies on a combination of advanced analytical techniques and cell-based assays.

Lipidomics Analysis of PC(18:0/22:4)

The accurate quantification and identification of PC(18:0/22:4) in biological samples is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general workflow for this analysis is outlined below.

Lipidomics_Workflow Lipidomics Workflow for PC(18:0/22:4) Analysis Sample_Collection Biological Sample (Tissue, Plasma, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer, 1-Butanol/Methanol) Sample_Collection->Lipid_Extraction LC_Separation Liquid Chromatography (e.g., C18 reverse phase) Lipid_Extraction->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Processing and Quantification MS_Analysis->Data_Analysis

Caption: General workflow for lipidomics analysis of PC(18:0/22:4).

Detailed Protocol for Lipid Extraction (1-Butanol/Methanol Method): [15]

  • To 10 µL of plasma, add 10 µL of an internal standard mixture.

  • Add 100 µL of 1-butanol/methanol (1:1, v/v) containing 5 mM ammonium (B1175870) formate (B1220265).

  • Vortex for 10 seconds and sonicate for 1 hour.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Collect the supernatant.

  • Add another 100 µL of 1-butanol/methanol to the pellet and repeat the extraction.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis: [16]

  • Chromatography: Separation is typically performed on a C18 reversed-phase column.

  • Mobile Phases: A common mobile phase system consists of (A) 40:60 water:acetonitrile with 10 mM ammonium formate and 0.1% formic acid, and (B) 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) is used, often in both positive and negative ion modes for comprehensive lipid profiling.

  • Detection: Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of PC(18:0/22:4) by identifying its specific precursor and product ions. For example, in negative ion mode with a formate adduct, the precursor ion [M+HCOOH]⁻ for PC(18:0/22:4) is detected, and its fragmentation yields characteristic fatty acid fragments for stearic acid (18:0) and adrenic acid (22:4).[17]

Cell-Based Assays

Apoptosis/Ferroptosis Assay (Annexin V and Propidium Iodide Staining):

This protocol can be adapted to assess cell death induced by targeting pathways involving PC(18:0/22:4).

  • Induce Cell Death: Treat cancer cells with a ferroptosis-inducing agent (e.g., RSL3, erastin) or other relevant stimuli.

  • Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

  • Interpretation:

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic/ferroptotic cells

    • Annexin V positive / PI positive: Late apoptotic/ferroptotic or necrotic cells

Conclusion and Future Directions

The phosphatidylcholine PC(18:0/22:4) is emerging as a significant lipid species in the landscape of cancer biology. Its upregulation in several cancers and its direct involvement in the pro-ferroptotic signaling pathway highlight its potential as both a biomarker and a therapeutic target. The accumulation of peroxidized PC(18:0/22:4) is a key event in driving ferroptosis, a mode of cell death that can be harnessed to eliminate cancer cells, particularly those resistant to traditional apoptosis-inducing therapies.

Future research should focus on several key areas:

  • Broader Cancer Screening: Comprehensive lipidomic analyses across a wider range of cancer types are needed to establish the prevalence of PC(18:0/22:4) dysregulation.

  • Therapeutic Targeting: Developing strategies to specifically induce the peroxidation of PC(18:0/22:4) in cancer cells could represent a novel therapeutic avenue.

  • Biomarker Development: Validating the use of circulating PC(18:0/22:4) levels as a diagnostic or prognostic biomarker in larger patient cohorts is warranted.

  • Interaction with Immunotherapy: Further elucidating the interplay between PC(18:0/22:4)-mediated ferroptosis and the anti-tumor immune response will be crucial for designing effective combination therapies.

The continued investigation of PC(18:0/22:4) and its role in cancer will undoubtedly provide valuable insights into the complex interplay between lipid metabolism and tumorigenesis, paving the way for innovative diagnostic and therapeutic strategies.

References

A Technical Guide to the Function of Phosphatidylcholine (18:0/22:4) in Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. A growing body of evidence has identified specific lipid species as critical substrates and executioners in this process. Among these, phosphatidylcholine (PC) species containing polyunsaturated fatty acids (PUFAs) are of paramount importance. This technical guide provides an in-depth examination of the function of a specific phospholipid, PC(18:0/22:4), in the initiation and execution of ferroptosis. We will detail its biosynthesis, its role as a substrate for pro-ferroptotic oxidation, the key regulatory pathways that govern its function, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers investigating ferroptosis and for professionals in drug development targeting this pathway for therapeutic intervention.

Introduction to Ferroptosis and Lipid Peroxidation

Ferroptosis is a non-apoptotic form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] This process is distinct from other cell death modalities in its mechanism, which does not rely on caspase activation or the formation of apoptotic bodies.[3][4] Instead, the defining feature of ferroptosis is the peroxidation of membrane phospholipids (B1166683), leading to membrane rupture and cell death.[1]

The susceptibility of a cell to ferroptosis is dictated by its metabolic state, particularly its iron, antioxidant, and lipid metabolism.[4][5] The core of the ferroptotic cascade involves the oxidation of polyunsaturated fatty acids (PUFAs) integrated into membrane phospholipids.[3][6][7] Phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) species containing long-chain PUFAs, such as arachidonic acid (AA, 20:4) and adrenic acid (AdA, 22:4), have been identified as the primary substrates for this lethal peroxidation.[8][9][10][11] This guide focuses specifically on PC(18:0/22:4), a key phospholipid implicated in the execution of ferroptosis.

Biosynthesis and Membrane Incorporation of PC(18:0/22:4)

The presence and abundance of PC(18:0/22:4) in cellular membranes are prerequisites for its role in ferroptosis. Its synthesis is a multi-step enzymatic process that dictates a cell's sensitivity to this death pathway.

  • PUFA Elongation: Adrenic acid (AdA, C22:4) is synthesized from arachidonic acid (AA, C20:4) through elongation enzymes like ELOVL5.[10][11] The expression levels of these enzymes can determine the cellular pool of AdA available for phospholipid synthesis.[10][11]

  • Acyl-CoA Synthesis: The free AdA is activated by Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which converts it into adrenoyl-CoA.[3][6][7] ACSL4 shows a preference for long-chain PUFAs and is considered an essential enzyme for sensitizing cells to ferroptosis.[8][12]

  • Phospholipid Remodeling: The final step involves the esterification of adrenoyl-CoA into a lysophosphatidylcholine (B164491) molecule, a reaction catalyzed by Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[3][6][7] This incorporation of AdA at the sn-2 position of the glycerol (B35011) backbone, typically alongside a saturated fatty acid like stearic acid (18:0) at the sn-1 position, results in the formation of PC(18:0/22:4).

The coordinated action of these enzymes ensures the enrichment of cellular membranes with PUFA-containing phospholipids, thereby setting the stage for ferroptosis.

G cluster_0 Biosynthesis of PC(18:0/22:4) AA Arachidonic Acid (AA, 20:4) ELOVL5 ELOVL5 AA->ELOVL5 Elongation AdA Adrenic Acid (AdA, 22:4) ELOVL5->AdA ACSL4 ACSL4 AdA->ACSL4 Activation AdA_CoA Adrenoyl-CoA ACSL4->AdA_CoA LPCAT3 LPCAT3 AdA_CoA->LPCAT3 Esterification LysoPC Lysophosphatidylcholine (18:0-LPC) LysoPC->LPCAT3 Esterification PC_final PC(18:0/22:4) LPCAT3->PC_final Membrane Incorporation into Cellular Membranes PC_final->Membrane

Fig 1. Biosynthesis and membrane incorporation pathway of PC(18:0/22:4).

The Executionary Role of PC(18:0/22:4) in Ferroptosis

Once integrated into the membrane, PC(18:0/22:4) serves as a primary substrate for lipid peroxidation, the direct cause of cell death in ferroptosis.

The process is initiated by reactive oxygen species (ROS) and catalyzed by iron-dependent enzymes like lipoxygenases (ALOXs).[3][5][6][7] The presence of ferrous iron (Fe²⁺) is critical, as it participates in Fenton reactions that generate highly reactive hydroxyl radicals, further propagating lipid peroxidation.[5][13] This enzymatic or non-enzymatic oxidation converts the adrenoyl tail of PC(18:0/22:4) into a lipid hydroperoxide, forming PC(18:0/22:4)-OOH.[6][7][14]

The accumulation of these peroxidized phospholipids disrupts membrane integrity, alters its fluidity and permeability, and ultimately leads to plasma membrane rupture and cell death.[1] Oxidized forms of PC(18:0/22:4) are therefore considered key executioner molecules and biomarkers of ferroptosis.[6][14][15]

This entire process is counteracted by the cell's primary anti-ferroptotic defense system, the glutathione (B108866) peroxidase 4 (GPX4) enzyme. GPX4, using glutathione (GSH) as a cofactor, reduces toxic lipid hydroperoxides (like PC(18:0/22:4)-OOH) to non-toxic lipid alcohols.[3][6][7] Inhibition or depletion of GPX4 or GSH leads to the unchecked accumulation of these lipid peroxides, inevitably triggering ferroptosis.[3][13][16]

G cluster_1 PC(18:0/22:4) in Ferroptosis Execution PC PC(18:0/22:4) in Membrane PC_OOH Oxidized Lipid PC(18:0/22:4)-OOH PC->PC_OOH Oxidation Oxidants ROS / Lipoxygenases (ALOXs) + Iron (Fe2+) Oxidants->PC_OOH GPX4 GPX4 (Antioxidant Defense) PC_OOH->GPX4 Reduction Death Membrane Damage & Ferroptosis PC_OOH->Death Accumulation PC_OH Non-toxic Lipid Alcohol PC(18:0/22:4)-OH GPX4->PC_OH GPX4->Death Inhibits

Fig 2. The central role of PC(18:0/22:4) oxidation in the ferroptotic death cascade.

Data Presentation: Changes in PC(18:0/22:4) Levels

The abundance of PC(18:0/22:4) and its oxidized derivatives is dynamically regulated during ferroptosis. The following tables summarize findings from various studies, highlighting the qualitative changes observed under different experimental conditions.

Table 1: Regulation of PC(18:0/22:4) and its Precursors

Experimental Model/Condition Key Protein Manipulated Observed Change in Lipid Levels Lipid Species Affected Reference
Gastric Cancer Cells ELOVL5 / FADS1 expression Mesenchymal-type GCs show increased levels compared to intestinal-type. Adrenic Acid (22:4), PE(18:0/22:4) [10]
Human Hepatocarcinoma Cells PRDX6 knockout Significant increase PC(18:0/22:4) [17]

| TIPE2-deficient MDSCs | TIPE2 knockout | Reduced accumulation after ferroptosis induction | PC(18:0/22:4) |[18] |

Table 2: Changes in Oxidized PC/PE Species During Ferroptosis

Experimental Model/Condition Ferroptosis Inducer/Condition Observed Change in Oxidized Lipid Levels Specific Oxidized Species Reference
A375 Melanoma Cells RSL3 (GPX4 inhibitor) Significant accumulation PE(18:0/22:4-OOH), PC(18:0/HOOA) [14][19]
p53 wild-type cells ALOX12 expression High levels of oxidation oxPE(18:0/22:4), oxPC(18:0/20:4) [6][7][20]
NSCLC Mouse Model Inducible GPX4 knockout No significant change (tumor escape) PC 18:0/22:4[2O] [15]

| GPX4-deficient mice (kidney) | GPX4 knockout | Elevated levels | Di- and tri-oxygenated PE(18:0/22:4) |[9] |

Experimental Protocols: Methodological Principles

Investigating the role of PC(18:0/22:4) in ferroptosis requires a combination of cell biology, biochemical assays, and advanced analytical techniques.

Induction and Inhibition of Ferroptosis

A standard approach to confirm a ferroptotic mechanism is to induce cell death and subsequently rescue it with specific inhibitors.

  • Inducers:

    • Erastin: Inhibits the system Xc⁻ cystine/glutamate antiporter, leading to GSH depletion.[13][16][21]

    • RSL3 (RAS-selective lethal 3): Directly and covalently inhibits GPX4 activity.[2][14][16][21]

  • Inhibitors:

    • Ferrostatin-1 (Fer-1) & Liproxstatin-1: Lipophilic radical-trapping antioxidants that prevent the propagation of lipid peroxidation in membranes.[1][21]

    • Iron Chelators (e.g., Deferoxamine): Sequester iron, preventing its participation in Fenton chemistry.[5]

Lipidomics Analysis by LC-MS/MS

The gold standard for identifying and quantifying specific lipid species like PC(18:0/22:4) and its oxidized products is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]

  • Lipid Extraction: Lipids are typically extracted from cells or tissues using a biphasic solvent system, such as the Bligh-Dyer or Folch method, to separate lipids from other macromolecules.[24]

  • Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often with a C18 or C8 column, to resolve different lipid classes and species.[25]

  • Mass Spectrometry Detection: The separated lipids are ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer. Tandem MS (MS/MS) is used to fragment the lipid ions, allowing for precise identification of the head group and the fatty acyl chains (e.g., distinguishing 18:0 and 22:4).[25][26]

Detection of General Lipid Peroxidation

While lipidomics provides specific molecular information, fluorescent probes are often used to measure overall lipid ROS accumulation in live cells.

  • C11-BODIPY 581/591: This ratiometric fluorescent probe incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red to green, allowing for quantification of lipid peroxidation by flow cytometry or fluorescence microscopy.[1][8]

G cluster_2 General Experimental Workflow cluster_3 Analysis start Cell Culture / In Vivo Model treatment Treatment Groups: - Vehicle Control - Ferroptosis Inducer (e.g., RSL3) - Inducer + Inhibitor (e.g., Fer-1) start->treatment harvest Sample Harvesting (Cells / Tissues) treatment->harvest viability Cell Viability Assay (Confirms Ferroptosis) harvest->viability lipidomics Lipid Extraction -> LC-MS/MS Analysis harvest->lipidomics imaging Lipid Peroxidation Staining (e.g., C11-BODIPY) harvest->imaging results Data Analysis & Interpretation: - Quantify PC(18:0/22:4)-OOH - Correlate with Cell Death viability->results lipidomics->results imaging->results

References

Unraveling the Potential of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC as a CDK Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-phosphocholine (SAPC) is a phospholipid that has been identified by commercial suppliers as a potential inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2][3][4] CDKs are crucial regulators of the cell cycle, and their inhibition represents a key therapeutic strategy in oncology.[5][6][7] However, a thorough review of publicly available, peer-reviewed scientific literature reveals a notable absence of primary research specifically characterizing the mechanism of action, inhibitory concentrations, and direct cellular effects of SAPC as a CDK inhibitor.

This technical guide serves as a resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of the established framework for evaluating CDK inhibitors. While specific quantitative data for SAPC is not available in the literature, this document outlines the necessary experimental protocols and data presentation standards required to validate such claims. We will explore the canonical signaling pathways governed by CDKs and present standardized workflows for inhibitor screening and characterization, thereby providing a roadmap for the potential future investigation of SAPC or other novel lipid-based kinase inhibitors.

Introduction to Cyclin-Dependent Kinases (CDKs) and Their Role in the Cell Cycle

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the central control machinery for the cell division cycle. Their activity is dependent on their association with regulatory protein subunits called cyclins. The sequential activation and inactivation of different CDK-cyclin complexes drives the cell through the distinct phases of its cycle (G1, S, G2, and M). Dysregulation of this pathway, often through the overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, leading to uncontrolled cellular proliferation.[7] This makes CDKs, particularly CDK4, CDK6, and CDK2, prime targets for anticancer drug development.[5][6]

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC): A Putative CDK Inhibitor

SAPC, also designated as PC(18:0/22:4), is a specific molecular species of phosphatidylcholine. Several chemical and life science suppliers list this compound as a CDK inhibitor capable of inducing apoptosis and inhibiting the growth of various cancer cell lines.[1][2][3][4] These claims, however, are not yet supported by detailed studies in peer-reviewed journals. The investigation into phospholipids (B1166683) and their derivatives as signaling molecules that can influence core cellular processes like cell cycle progression is an emerging area of interest.

Quantitative Data for CDK Inhibitors

The efficacy of a CDK inhibitor is determined by its potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are determined through in vitro kinase assays against a panel of CDK-cyclin complexes. For a compound like SAPC to be validated as a CDK inhibitor, similar quantitative data would be required. The table below illustrates the standard format for presenting such data, with well-characterized inhibitors included for reference.

InhibitorTarget CDKIC50 / Ki (nM)Assay TypeReference
This compound (SAPC) Data Not AvailableData Not AvailableData Not AvailableN/A
Palbociclib (Ibrance)CDK4/Cyclin D111Kinase Assay[8]
CDK6/Cyclin D316Kinase Assay[8]
Abemaciclib (Verzenio)CDK4/Cyclin D12Kinase Assay[5]
CDK6/Cyclin D310Kinase Assay[5]
Ribociclib (Kisqali)CDK4/Cyclin D110Kinase Assay[8]
DinaciclibCDK1/Cyclin B3Kinase Assay[2]
CDK2/Cyclin A1Kinase Assay[2]
CDK5/p251Kinase Assay[2]
CDK9/Cyclin T14Kinase Assay[2]

Experimental Protocols for Characterization of CDK Inhibitors

Validating the activity of a putative CDK inhibitor requires a multi-step experimental approach, moving from biochemical assays to cell-based models.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK-cyclin complex. The ADP-Glo™ Kinase Assay is a common method.

Objective: To determine the IC50 value of a test compound against a specific CDK.

Materials:

  • Purified recombinant CDK/Cyclin enzyme (e.g., CDK4/Cyclin D1).

  • Substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

  • ATP.

  • Test Compound (SAPC, dissolved in an appropriate solvent like DMSO).

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase buffer. Include a vehicle-only control (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution.

  • Enzyme Addition: Add 2 µL of the CDK/Cyclin enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Signal Generation (Part 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes.

  • Signal Generation (Part 2): Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, which is dependent on CDK4/6).

  • Complete cell culture medium.

  • Test Compound (SAPC).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well clear-bottom plates.

  • Incubator (37°C, 5% CO2).

  • Plate reader capable of measuring luminescence.

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathway

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) CDK46->pRb p16 p16 (INK4a) p16->CDK46 Inhibits E2F E2F Rb->E2F Sequesters CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes SAPC Putative Inhibitor: This compound SAPC->CDK46 Putative Inhibition SAPC->CDK2 invis1

Caption: Canonical G1-S checkpoint pathway regulated by CDK4/6 and CDK2.

Experimental Workflow

Experimental_Workflow Start Hypothesis: SAPC is a CDK inhibitor Biochem Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochem DetermineIC50 Determine IC50 values against a panel of CDKs Biochem->DetermineIC50 CellBased Step 2: Cell-Based Assays (e.g., CellTiter-Glo®) DetermineIC50->CellBased If potent & selective DetermineGI50 Determine GI50 values in cancer cell lines CellBased->DetermineGI50 Mechanism Step 3: Mechanistic Studies (Western Blot for p-Rb, Cell Cycle Analysis via Flow Cytometry) DetermineGI50->Mechanism If active in cells Validate Validate on-target effect (e.g., Rb phosphorylation status) Mechanism->Validate Conclusion Conclusion on SAPC's CDK Inhibitory Activity Validate->Conclusion

Caption: Standard experimental workflow for characterizing a novel CDK inhibitor.

Conclusion and Future Directions

While this compound is commercially positioned as a CDK inhibitor, the absence of rigorous, peer-reviewed data means its true potential remains uncharacterized. The information and protocols provided in this guide offer a clear and established path for the scientific validation of this claim. Future research should focus on performing in vitro kinase assays to determine its potency and selectivity against a comprehensive panel of CDK-cyclin complexes. Subsequently, cell-based assays are necessary to confirm its anti-proliferative effects and to elucidate its mechanism of action, specifically by examining its impact on cell cycle progression and the phosphorylation status of key CDK substrates like the Retinoblastoma protein. Such studies are critical to transition SAPC from a putative inhibitor to a validated research tool or a potential therapeutic lead.

References

Apoptosis Induction by 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC: A Technical Guide to a Multifaceted Process

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanisms of apoptosis induction by 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), a glycerophospholipid containing a saturated stearic acid at the sn-1 position and a polyunsaturated adrenic acid at the sn-2 position. While direct and extensive research on SAPC-induced apoptosis is limited, this document synthesizes current understanding by examining the broader roles of structurally similar phospholipids (B1166683), particularly oxidized phospholipids and those containing polyunsaturated fatty acids (PUFAs), in programmed cell death. This guide will explore the potential signaling pathways, provide detailed experimental protocols for investigation, and present a comparative analysis with ferroptosis, an alternative cell death pathway where adrenoyl-containing lipids are significantly implicated.

Core Concepts: Phospholipids and Programmed Cell Death

Phospholipids are not merely structural components of cell membranes but are also critical players in cellular signaling, including the regulation of cell death. The specific fatty acid composition of a phospholipid dictates its susceptibility to modification and its subsequent biological activity. SAPC, with its adrenoyl chain (22:4n-6), is particularly susceptible to oxidation due to the presence of multiple double bonds.

While some vendors classify this compound as an apoptosis inducer and a cyclin-dependent kinase (CDK) inhibitor, the public scientific literature lacks in-depth studies specifically elucidating its direct mechanism of action in apoptosis.[1][2] However, the broader class of oxidized phospholipids is known to initiate apoptosis through various signaling cascades.[3]

Furthermore, recent research has highlighted a distinct form of iron-dependent programmed cell death, termed ferroptosis, where the peroxidation of PUFA-containing phospholipids, including those with adrenoyl and arachidonoyl chains, is a central executionary event.[4] This suggests that the biological effects of SAPC may be context-dependent and could potentially involve pathways other than classical apoptosis.

Quantitative Data Presentation

Due to the limited direct research on SAPC, this section provides a comparative framework of key molecular players and characteristics distinguishing apoptosis and ferroptosis, two pathways potentially influenced by SAPC or its derivatives.

FeatureApoptosisFerroptosisRelevance to SAPC
Primary Initiators Extrinsic (Death Receptors), Intrinsic (Mitochondrial Stress)Iron-dependent lipid peroxidationSAPC, upon oxidation, could act as a damage signal, potentially triggering intrinsic apoptosis. The adrenoyl chain is a direct substrate for peroxidation in ferroptosis.
Key Enzymes Caspases (e.g., Caspase-3, -8, -9)Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), Lysophosphatidylcholine Acyltransferase 3 (LPCAT3), Lipoxygenases (LOXs)ACSL4 and LPCAT3 are involved in incorporating adrenic acid into phospholipids, a prerequisite for ferroptosis.
Central Mediator Apoptosome (Apaf-1, Cytochrome c, Caspase-9)Peroxidized Phospholipids (e.g., PE-AdA-OOH)Oxidized SAPC could contribute to mitochondrial outer membrane permeabilization, a key event in apoptosome formation. Peroxidation of the adrenoyl chain in SAPC would directly contribute to ferroptotic signaling.
Morphological Changes Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodiesMitochondrial shrinkage, increased mitochondrial membrane density, plasma membrane ruptureThe observed morphology upon SAPC treatment would be a key differentiator between the two pathways.
Inhibitors Caspase inhibitors (e.g., Z-VAD-FMK)Iron chelators (e.g., Deferoxamine), Liproxstatin-1, Ferrostatin-1The differential effect of these inhibitors in a SAPC-treated system would elucidate the dominant cell death pathway.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which SAPC or its oxidized derivatives might induce cell death.

Oxidized Phospholipid-Induced Apoptosis (Intrinsic Pathway)

Oxidized phospholipids can act as damage-associated molecular patterns (DAMPs) that trigger the intrinsic apoptosis pathway. This often involves mitochondrial dysfunction.

oxidized_phospholipid_apoptosis cluster_membrane Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol SAPC This compound (SAPC) ROS Reactive Oxygen Species (ROS) SAPC->ROS Oxidation oxSAPC Oxidized SAPC (oxSAPC) ROS->SAPC Bax Bax Activation oxSAPC->Bax Induces MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway initiated by oxidized SAPC.

Adrenoyl-Containing Phospholipid-Mediated Ferroptosis

This pathway is characterized by the iron-dependent peroxidation of PUFAs within phospholipids, such as the adrenoyl chain in SAPC.

adrenoyl_ferroptosis cluster_membrane_metabolism Lipid Metabolism cluster_peroxidation Peroxidation Cascade cluster_defense Antioxidant Defense AdA Adrenic Acid (AdA) ACSL4 ACSL4 AdA->ACSL4 Activation SAPC This compound (SAPC) LipidPeroxides Lipid Peroxides (SAPC-OOH) SAPC->LipidPeroxides LPCAT3 LPCAT3 ACSL4->LPCAT3 Provides AdA-CoA LPCAT3->SAPC Esterification Iron Labile Iron Pool (Fe2+) Iron->LipidPeroxides Catalyzes LOX Lipoxygenases (LOX) LOX->LipidPeroxides Catalyzes Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Executes SystemXc System Xc- GSH Glutathione (GSH) SystemXc->GSH Cystine import for synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->LipidPeroxides Reduces (Inhibits)

Caption: Signaling pathway of ferroptosis involving SAPC.

Experimental Protocols

To investigate the precise mechanism of cell death induced by SAPC, the following detailed experimental protocols are recommended.

Protocol for Apoptosis Detection: Annexin V and Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of SAPC for desired time points (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: For adherent cells, collect the supernatant (containing floating/apoptotic cells) and detach the adherent cells using a gentle dissociation agent like Trypsin-EDTA. Combine with the supernatant. For suspension cells, collect directly.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • FITC-negative, PI-negative: Live cells

    • FITC-positive, PI-negative: Early apoptotic cells

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells

    • FITC-negative, PI-positive: Necrotic cells

apoptosis_workflow start Start: Seed and Treat Cells with SAPC harvest Harvest Adherent and Floating Cells start->harvest wash Wash Cells with Cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cell Populations analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol for Ferroptosis Detection: Lipid Peroxidation Assay using C11-BODIPY(581/591)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a key feature of ferroptosis, using the fluorescent probe C11-BODIPY.[3][5][6][7]

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • C11-BODIPY(581/591) dye (stock solution in DMSO)

  • Flow cytometer with appropriate lasers and filters (for FITC and PE channels)

Procedure:

  • Cell Treatment: Seed cells and treat with SAPC. Include a vehicle control, a positive control for ferroptosis (e.g., RSL3 or Erastin), and a rescue control (SAPC + Ferrostatin-1).

  • Staining: At the end of the treatment period, remove the medium and add pre-warmed medium containing 1-2 µM C11-BODIPY(581/591).

  • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Discard the staining solution and wash the cells twice with PBS or HBSS.

  • Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Analysis: Resuspend the final cell pellet in PBS for immediate analysis by flow cytometry.

    • The unoxidized C11-BODIPY probe fluoresces in the red spectrum (detected in the PE channel, ~591 nm).

    • Upon oxidation by lipid peroxides, the fluorescence shifts to the green spectrum (detected in the FITC channel, ~510 nm).

    • An increase in the green fluorescence (FITC) signal, or an increased ratio of green to red fluorescence, indicates lipid peroxidation and suggests ferroptosis.

ferroptosis_workflow start Start: Seed and Treat Cells (SAPC, SAPC + Fer-1) stain Stain with C11-BODIPY (1-2 µM) start->stain incubate Incubate 30 min at 37°C in Dark stain->incubate wash Wash Cells with PBS (2x) incubate->wash harvest Harvest Cells wash->harvest analyze Analyze by Flow Cytometry (FITC vs. PE channels) harvest->analyze end End: Quantify Lipid Peroxidation analyze->end

References

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Introduction

The lipid composition of the brain undergoes significant alterations during the aging process, impacting membrane integrity, signaling cascades, and overall neuronal function. Among the myriad of lipid species, phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) essential for cell membrane structure and function. This technical guide focuses on the age-related changes of a specific phosphatidylcholine species, PC(18:0/22:4), which incorporates stearic acid (18:0) and adrenic acid (22:4). Emerging evidence suggests a consistent decline in phospholipids containing adrenic acid in the aging human brain, pointing to its potential role as a biomarker and a factor in age-associated cognitive decline. This document provides a comprehensive overview of the current research, including quantitative data, experimental methodologies, and relevant biological pathways for researchers, scientists, and professionals in drug development.

Quantitative Changes in Adrenic Acid-Containing Phospholipids with Age

Recent lipidomic studies of the aging human brain have revealed a general trend of decreasing levels of phospholipids containing adrenic acid (22:4). While specific data for PC(18:0/22:4) is not always individually reported, the consistent decrease across various phospholipid classes containing 22:4 underscores a significant age-related shift in lipid metabolism. The following table summarizes key quantitative findings from studies on different human brain regions.

Brain RegionMembrane FractionPhospholipid SpeciesAge-Related ChangeReference
CerebellumMicrosomalPC 16:0/22:422% decrease[1]
CerebellumMitochondrialPC 16:0/22:425% decrease[1]
CerebellumBothAcyl Composition (Adrenic Acid 22:4)Decrease in overall adrenic acid content[1]
Motor CortexMitochondrialPC 16:0/22:441% decrease[1]
Prefrontal CortexNot SpecifiedPUFAs (including 22:4n-6)General decrease with age[2][3]
HippocampusNot SpecifiedEthanolamine phospholipids containing adrenic acidApproximately 20-25% decrease from age 20 to 80 years[3]

Experimental Protocols

The quantification of specific lipid species like PC(18:0/22:4) from complex brain tissue requires precise and sensitive analytical techniques. The methodologies outlined below are representative of the key experiments cited in the literature.

Brain Tissue Preparation and Subcellular Fractionation

Human brain tissue is typically obtained post-mortem from brain banks with ethical approval and detailed donor information.

  • Dissection: The brain region of interest (e.g., cerebellum, motor cortex, prefrontal cortex, hippocampus) is dissected on a cold surface.

  • Homogenization: The tissue is homogenized in a buffered solution (e.g., sucrose (B13894) buffer) to disrupt the cells.

  • Differential Centrifugation: A series of centrifugation steps at increasing speeds is used to separate subcellular fractions. A low-speed spin pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet mitochondria. The subsequent supernatant can be ultracentrifuged to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi apparatus).

Lipid Extraction

The Folch or Bligh-Dyer methods are standard procedures for extracting lipids from biological samples.

  • Solvent System: A mixture of chloroform (B151607) and methanol (B129727) is added to the brain homogenate or subcellular fraction.

  • Phase Separation: The addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).

  • Lipid Collection: The lower organic phase containing the lipids is carefully collected.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.

Mass Spectrometry-Based Lipidomics

Nano-electrospray ionization tandem mass spectrometry (nESI-MS/MS) is a powerful technique for the detailed analysis of lipid profiles.

  • Sample Infusion: The lipid extract is reconstituted in an appropriate solvent and infused into the mass spectrometer using a nano-electrospray source.

  • Ionization: Lipids are ionized, typically forming [M+H]+ or [M+Na]+ adducts in positive ion mode.

  • MS Scans:

    • Precursor Ion Scan: This scan identifies all parent ions that fragment to a specific product ion characteristic of the lipid class of interest (e.g., m/z 184 for the phosphocholine (B91661) headgroup of PCs).

    • Neutral Loss Scan: This scan identifies parent ions that lose a specific neutral fragment (e.g., a neutral loss of 59 Da for certain aminophospholipids).

    • Product Ion Scan (MS/MS): The parent ion of interest is fragmented to reveal its fatty acyl constituents, allowing for the precise identification of the lipid species (e.g., identifying the 18:0 and 22:4 fatty acyl chains in PC(18:0/22:4)).

  • Quantification: The intensity of the signal for each lipid species is measured. For relative quantification, the intensity of a specific lipid is compared across different age groups. For absolute quantification, internal standards (lipids with known concentrations that are not naturally present in the sample) are added during the extraction process.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Brain Lipidomics

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_lipid_analysis Lipid Analysis BrainRegion Brain Region Dissection Homogenization Homogenization BrainRegion->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria Mitochondrial Fraction Centrifugation->Mitochondria Microsomes Microsomal Fraction Centrifugation->Microsomes LipidExtraction Lipid Extraction (Folch/Bligh-Dyer) Mitochondria->LipidExtraction Microsomes->LipidExtraction MassSpec nESI-MS/MS Analysis LipidExtraction->MassSpec DataAnalysis Data Analysis & Quantification MassSpec->DataAnalysis adrenic_acid_pathway PC_18_0_22_4 PC(18:0/22:4) in Membrane PLA2 Phospholipase A2 PC_18_0_22_4->PLA2 releases AdrenicAcid Free Adrenic Acid (22:4) PLA2->AdrenicAcid COX_LOX COX / LOX Enzymes AdrenicAcid->COX_LOX substrate for SignalingMolecules Eicosanoids / Docosanoids COX_LOX->SignalingMolecules BiologicalEffects Modulation of Inflammation & Neuronal Activity SignalingMolecules->BiologicalEffects

References

The Biosynthesis of Adrenic Acid-Containing Phospholipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is an elongation product of arachidonic acid (AA).[1] While structurally similar to its precursor, AdA exhibits unique metabolic fates and biological activities, positioning it as a molecule of increasing interest in various physiological and pathophysiological processes.[1][2] AdA is found esterified in membrane phospholipids (B1166683), particularly in the adrenal gland, liver, brain, and vascular system.[2][3] Its release and subsequent metabolism give rise to a series of bioactive lipids that play roles in inflammation, vascular function, and cell signaling.[2][4] This technical guide provides a comprehensive overview of the biosynthesis of AdA-containing phospholipids, detailing the enzymatic pathways, regulatory mechanisms, and analytical methodologies for its study.

Biosynthesis of Adrenic Acid and Incorporation into Phospholipids

The synthesis of AdA is intricately linked to the metabolic pathway of omega-6 fatty acids, originating from the essential fatty acid linoleic acid (LA). The pathway involves a series of desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes, respectively.

The Omega-6 Fatty Acid Pathway Leading to Adrenic Acid
  • Linoleic Acid (LA) to Arachidonic Acid (AA): Dietary linoleic acid is the ultimate precursor for AdA synthesis. It undergoes a series of enzymatic reactions to form arachidonic acid. This process is initiated by the delta-6 desaturase (FADS2), followed by an elongation step by ELOVL5 and subsequent desaturation by delta-5 desaturase (FADS1).

  • Arachidonic Acid (AA) to Adrenic Acid (AdA): The final step in AdA biosynthesis is the two-carbon elongation of arachidonic acid. This reaction is primarily catalyzed by the enzyme ELOVL2, and to a lesser extent by ELOVL5.

Incorporation of Adrenic Acid into Phospholipids

Once synthesized, AdA is activated to its coenzyme A thioester, adrenoyl-CoA. This activated form is then available for incorporation into the sn-2 position of lysophospholipids to form various phospholipid species. Studies in RAW 264.7 macrophage-like cells have shown that AdA has a preference for incorporation into phospholipids that contain stearic acid at the sn-1 position.[5] The primary phospholipid classes that contain AdA are phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[2][5] In fact, research suggests that in these macrophages, AdA is liberated exclusively from phosphatidylcholine species upon cell stimulation.[5]

Quantitative Data on Adrenic Acid Levels

Tissue/FluidConditionAdrenic Acid Level/ChangeReference
Human HippocampusAging (20 to 100 years)~20% decrease in AdA-containing phosphatidylethanolamine (18:0_22:4)[6]
Human PlasmaHigh-Fat Diet-Induced Insulin Resistance (in rats)Significantly elevated[2]
Human Visceral Adipose TissueObesityNegatively associated with IRS1 and p110β expression[2]
Human SerumHeavy Alcohol ConsumptionIncreased levels[2]
Infant SerumSubsequent Food-Induced AnaphylaxisSignificantly lower levels[7]
Rat Liver, Kidney, BrainBasal LevelsHighest in the liver[8]

Signaling Pathways of Adrenic Acid-Containing Phospholipids

Upon cellular stimulation, AdA can be released from membrane phospholipids by the action of phospholipase A2 (PLA2) enzymes. The free AdA then serves as a substrate for three major enzymatic pathways, leading to the production of a variety of bioactive lipid mediators.

Cyclooxygenase (COX) Pathway

AdA is metabolized by COX enzymes to produce dihomo-prostaglandins. For instance, in human vascular endothelial cells, AdA is converted to dihomo-prostaglandin I2 (DH-PGI2) and dihomo-thromboxane A2, which have been shown to inhibit thrombin-induced platelet aggregation.[2]

Lipoxygenase (LOX) Pathway

The LOX pathway metabolizes AdA to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

Cytochrome P450 (CYP450) Pathway

CYP450 enzymes convert AdA to dihomo-epoxyeicosatrienoic acids (DH-EETs).[2][9] These metabolites, particularly DH-16,17-EET, are potent vasodilators.[2] They act by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessels.[2]

Adrenic_Acid_Signaling cluster_synthesis Biosynthesis cluster_incorporation Incorporation into Phospholipids cluster_signaling Metabolism and Signaling Linoleic_Acid Linoleic Acid FADS2 FADS2 Linoleic_Acid->FADS2 Desaturation Arachidonic_Acid Arachidonic Acid ELOVL2_5 ELOVL2/5 Arachidonic_Acid->ELOVL2_5 Elongation Adrenic_Acid Adrenic Acid AdA_PL Adrenic Acid-Containing Phospholipids (e.g., PC, PE) Adrenic_Acid->AdA_PL Acyl-CoA Synthetase, Acyltransferases gamma-Linolenic_Acid gamma-Linolenic_Acid FADS2->gamma-Linolenic_Acid Desaturation ELOVL5 ELOVL5 Dihomo-gamma-linolenic_Acid Dihomo-gamma-linolenic_Acid ELOVL5->Dihomo-gamma-linolenic_Acid Elongation FADS1 FADS1 FADS1->Arachidonic_Acid Desaturation ELOVL2_5->Adrenic_Acid Elongation gamma-Linolenic_Acid->ELOVL5 Elongation Dihomo-gamma-linolenic_Acid->FADS1 Desaturation PLA2 PLA2 AdA_PL->PLA2 Release Free_AdA Free Adrenic Acid COX COX Free_AdA->COX LOX LOX Free_AdA->LOX CYP450 CYP450 Free_AdA->CYP450 PLA2->Free_AdA Release Dihomo_Prostaglandins Dihomo-Prostaglandins COX->Dihomo_Prostaglandins DH_HETEs DH-HETEs LOX->DH_HETEs DH_EETs DH-EETs CYP450->DH_EETs Vascular_Tone Regulation of Vascular Tone DH_EETs->Vascular_Tone K+ channel activation

Caption: Biosynthesis and signaling pathway of adrenic acid.

Experimental Protocols

Protocol 1: Quantification of Adrenic Acid in Phospholipids by GC-MS

This protocol outlines the analysis of fatty acid methyl esters (FAMEs) from phospholipids by gas chromatography-mass spectrometry (GC-MS).

1. Lipid Extraction (Modified Bligh & Dyer Method) a. To 100 µL of plasma, add 1 mL of chloroform (B151607), 2 mL of methanol, and 900 µL of an aqueous 1.0% EDTA solution.[10] b. Add an appropriate internal standard (e.g., deuterated C18:0 PC).[10] c. Vortex the mixture for 10 minutes. d. Add an additional 1 mL of 1.0% EDTA solution and 1 mL of chloroform and vortex for another 2 minutes.[10] e. Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the phases.[10] f. Collect the lower organic phase containing the lipids.

2. Phospholipid Separation a. Apply the extracted lipids to a solid-phase extraction (SPE) column. b. Wash the column with 2 x 2.0 mL of 2% acetic acid in diethyl ether.[10] c. Elute the phospholipids with 2 x 2.0 mL of methanol.[10] d. Evaporate the solvent under a stream of nitrogen at 37°C.[10]

3. Transesterification to Fatty Acid Methyl Esters (FAMEs) a. To the dried phospholipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[11] b. Seal the tube and heat at 80°C for 1 hour.[11] c. After cooling, add 1 mL of water and 2 mL of hexane (B92381). d. Vortex thoroughly and centrifuge at 1,500 x g for 10 minutes to separate the phases.[11] e. Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[11]

4. GC-MS Analysis a. Inject 1 µL of the FAMEs solution into the GC-MS system. b. Use a suitable capillary column (e.g., DB-225).[12] c. A typical temperature program: initial oven temperature of 85°C for 2 min, ramp at 100°C/min to 164°C and hold for 21 min, then ramp at 2°C/min to 190°C and hold for 6 min, and finally ramp at 15°C/min to 230°C and hold for 40 min.[10] d. The mass spectrometer is operated in electron impact (EI) ionization mode. e. Identify and quantify the adrenic acid methyl ester peak based on its retention time and mass spectrum compared to a standard.

GCMS_Workflow Sample Plasma/Tissue Sample Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Separation Phospholipid Separation (SPE) Extraction->Separation Transesterification Transesterification (BF3-Methanol) Separation->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Quantification of Adrenic Acid GCMS->Data

Caption: Workflow for GC-MS analysis of adrenic acid.

Protocol 2: ELOVL Activity Assay

This protocol is adapted for measuring the activity of ELOVL enzymes.

1. Microsome Preparation a. Homogenize liver tissue or cells in a chilled buffer (e.g., 50mM HEPES pH 7.5, 25mM KCl, 0.25M sucrose, with protease inhibitors).[13] b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.[13] c. Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.[13] d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Elongase Reaction a. In a reaction tube, combine the microsomal preparation (e.g., 75 µg/mL) with a substrate mixture containing:

  • Arachidonoyl-CoA (substrate for AdA synthesis)
  • Malonyl-CoA (two-carbon donor)[13]
  • NADPH (reducing equivalent)[13] b. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

3. Hydrolysis and Fatty Acid Extraction a. Stop the reaction by adding a strong base (e.g., 1N KOH) and incubate for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.[14] b. Acidify the mixture with HCl.[14] c. Extract the free fatty acids with an organic solvent like iso-octane.[14]

4. Derivatization and Analysis a. Dry the extracted fatty acids and derivatize them to FAMEs as described in Protocol 1. b. Analyze the FAMEs by GC-MS to quantify the amount of adrenic acid produced.

Conclusion

The biosynthesis of adrenic acid-containing phospholipids is a key metabolic pathway with implications for cellular signaling and the regulation of physiological processes. The enzymes FADS and ELOVL play a central role in the production of adrenic acid, which is then incorporated into membrane phospholipids. The subsequent release and metabolism of adrenic acid generate a diverse array of bioactive lipid mediators. The detailed protocols provided in this guide offer a starting point for researchers to investigate the intricacies of adrenic acid metabolism and its role in health and disease. Further research in this area, particularly in quantifying adrenic acid levels in various tissues and elucidating its downstream signaling pathways, will be crucial for understanding its full biological significance and its potential as a therapeutic target.

References

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAdPC): A Technical Guide on its Sources, Synthesis, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAdPC) is a specific phosphatidylcholine molecule containing stearic acid (18:0) at the sn-1 position and the polyunsaturated fatty acid adrenic acid (22:4) at the sn-2 position. Emerging research has identified SAdPC as a molecule of interest due to its biological activities, including its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This technical guide provides a comprehensive overview of the known natural sources of SAdPC, detailed theoretical protocols for its chemical and enzymatic synthesis, and an exploration of its involvement in cell signaling pathways, particularly in the induction of apoptosis.

Natural Sources and Quantitative Abundance of SAdPC

SAdPC is a naturally occurring phospholipid found in various mammalian tissues. Its concentration can vary depending on the tissue type and physiological state. While a comprehensive database of SAdPC concentrations across all tissues is not yet available, lipidomics studies have begun to quantify its presence.

One study on the lipidomic profile of a mouse model of Alzheimer's disease identified PC(18:0/22:4) and analyzed its correlation between plasma and different brain regions, including the cerebellum, amygdala, hippocampus, and cortex.[1] Another study focusing on invasive ductal carcinoma of the breast also detected and structurally confirmed the presence of PC (18:0/22:4) in tissue samples.[2] The Human Metabolome Database also lists a similar compound, PC(P-18:0/22:4) (a plasmalogen variant), and notes its presence in animal tissues.[3]

Table 1: Reported Presence of this compound in Tissues

Tissue/Sample TypeSpeciesMethod of DetectionQuantitative Data/CorrelationReference
Plasma, Brain (Cerebellum, Amygdala, Hippocampus, Cortex)Mouse (APP/PS1 model)LipidomicsCorrelation between plasma and brain levels reported[1]
Breast Tissue (Invasive Ductal Carcinoma)HumanLiquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry (LC-MRM/MS)Detected and structurally confirmed[2]
General Animal TissuesMammalsGeneral Metabolomics DataPresence of the similar PC(P-18:0/22:4) noted[3]

Note: This table represents currently available data and is not exhaustive. Further research is needed to establish a complete quantitative profile of SAdPC across a wider range of healthy and diseased tissues.

Synthesis of this compound (SAdPC)

The asymmetric nature of SAdPC, with two different fatty acyl chains, requires a strategic approach for its synthesis. Both chemical and enzymatic methods can be employed, often in a chemoenzymatic combination, to achieve the desired product with high purity and stereospecificity.

Chemoenzymatic Synthesis Protocol

This approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. A key strategy involves the enzymatic hydrolysis of a symmetric phosphatidylcholine to a lysophosphatidylcholine (B164491), followed by chemical acylation with the desired polyunsaturated fatty acid.

Experimental Protocol:

Step 1: Synthesis of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-Stearoyl-lyso-PC)

This lysophospholipid is a crucial intermediate and can be synthesized from glycerol-3-phosphocholine (GPC) or purchased commercially. A common synthetic route involves the selective acylation of the sn-1 position of GPC with stearoyl chloride.

  • Materials: sn-Glycero-3-phosphocholine (GPC), stearoyl chloride, pyridine (B92270) (anhydrous), N,N-dimethylformamide (DMF, anhydrous).

  • Procedure:

    • Dissolve GPC in anhydrous DMF.

    • Add anhydrous pyridine to the solution.

    • Slowly add a solution of stearoyl chloride in anhydrous DMF to the GPC solution at 0°C with constant stirring under an inert atmosphere (e.g., argon).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent system (e.g., chloroform (B151607)/methanol).

    • Purify the 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine by silica (B1680970) gel column chromatography.

Step 2: Enzymatic Acylation of 1-Stearoyl-lyso-PC with Adrenic Acid

This step utilizes the specificity of phospholipase A2 (PLA2) to acylate the free hydroxyl group at the sn-2 position with adrenic acid.

  • Materials: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine, adrenic acid, dicyclohexylcarbodiimide (B1669883) (DCC) or other suitable activating agent, 4-dimethylaminopyridine (B28879) (DMAP), immobilized phospholipase A2 (e.g., from porcine pancreas), anhydrous chloroform or other suitable organic solvent.

  • Procedure:

    • Activate the adrenic acid by reacting it with DCC and DMAP in an anhydrous solvent to form the adrenoyl anhydride (B1165640) or another activated intermediate.

    • Dissolve the 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine in the same anhydrous solvent.

    • Add the activated adrenic acid to the lysophosphatidylcholine solution.

    • Add immobilized phospholipase A2 to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37-40°C) with gentle agitation for 24-48 hours.

    • Monitor the formation of SAdPC by TLC or LC-MS.

    • After the reaction, remove the immobilized enzyme by filtration.

    • Purify the final product, this compound, by silica gel column chromatography.

Fully Chemical Synthesis Protocol

A fully chemical synthesis provides an alternative route, though it may require more extensive use of protecting groups to ensure regioselectivity.

Experimental Protocol:

  • Starting Material: A suitable chiral glycerol (B35011) derivative with orthogonal protecting groups at the sn-1, sn-2, and sn-3 positions.

  • Step 1: Introduction of the Stearoyl Group: Selectively deprotect the sn-1 hydroxyl group and acylate with stearoyl chloride.

  • Step 2: Introduction of the Adrenoyl Group: Selectively deprotect the sn-2 hydroxyl group and acylate with adrenoyl chloride.

  • Step 3: Introduction of the Phosphocholine Headgroup: Deprotect the sn-3 hydroxyl group and perform a phosphitylation reaction followed by oxidation and reaction with choline (B1196258) tosylate or a similar choline source.

  • Step 4: Final Deprotection: Remove any remaining protecting groups to yield the final SAdPC product.

  • Purification: Purify the final product using column chromatography.

Signaling Pathways Involving SAdPC

SAdPC has been identified as an inhibitor of cyclin-dependent kinases (CDKs).[4][5] CDKs are a family of protein kinases that are central to the regulation of the cell cycle. By inhibiting CDKs, SAdPC can induce cell cycle arrest and subsequently trigger apoptosis, or programmed cell death. This makes SAdPC a molecule of interest in cancer research.

SAdPC-Induced Apoptosis via CDK Inhibition

The inhibition of CDKs by SAdPC disrupts the normal progression of the cell cycle, leading to the activation of apoptotic pathways. The following diagram illustrates a plausible signaling cascade initiated by SAdPC.

SAdPC_Apoptosis_Pathway SAdPC 1-Stearoyl-2-Adrenoyl-sn- glycero-3-PC (SAdPC) CDK Cyclin-Dependent Kinases (CDKs) SAdPC->CDK Inhibits pRb pRb Phosphorylation (Inhibited) CDK->pRb E2F E2F Release (Inhibited) pRb->E2F CellCycleArrest Cell Cycle Arrest (G1/S phase) E2F->CellCycleArrest p53 p53 Activation CellCycleArrest->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed Signaling Pathway for SAdPC-Induced Apoptosis.

Description of the Signaling Pathway:

  • CDK Inhibition: SAdPC acts as an inhibitor of cyclin-dependent kinases (CDKs).

  • Cell Cycle Arrest: Inhibition of CDKs prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest, primarily at the G1/S checkpoint.

  • p53 Activation: Cell cycle arrest can lead to the activation of the tumor suppressor protein p53.

  • Modulation of Bcl-2 Family Proteins: Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic proteins at the mitochondrial membrane leads to the formation of pores and the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Experimental Workflow for Studying SAdPC-Induced Apoptosis

To investigate the apoptotic effects of SAdPC on cancer cells, a series of in vitro experiments can be performed. The following diagram outlines a typical experimental workflow.

SAdPC_Apoptosis_Workflow Start Start: Cancer Cell Culture Treatment Treat with SAdPC (various concentrations and time points) Start->Treatment CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability ApoptosisAssay Apoptosis Detection (e.g., Annexin V/PI staining, TUNEL assay) Treatment->ApoptosisAssay CaspaseActivity Caspase Activity Assay (e.g., Caspase-3/7, -9 Glo) Treatment->CaspaseActivity WesternBlot Western Blot Analysis (pRb, p53, Bax, Bcl-2, cleaved PARP) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow cytometry with PI staining) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CaspaseActivity->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion on Apoptotic Mechanism DataAnalysis->Conclusion

Figure 2: Experimental Workflow for Investigating SAdPC-Induced Apoptosis.

Conclusion and Future Directions

This compound is a naturally occurring phospholipid with demonstrated bioactivity as a CDK inhibitor, leading to apoptosis in cancer cells. While its presence in various tissues is confirmed, further quantitative lipidomics studies are required to establish a comprehensive profile of its distribution and concentration in both healthy and diseased states. The chemoenzymatic synthesis protocols outlined in this guide provide a robust framework for obtaining high-purity SAdPC for research purposes. Future research should focus on elucidating the precise molecular interactions between SAdPC and its target CDKs, as well as exploring its therapeutic potential in preclinical cancer models. A deeper understanding of the signaling pathways modulated by SAdPC will be crucial for its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of PC(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including signaling and lipid metabolism. PC(18:0/22:4), also known as 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine containing stearic acid (18:0) and adrenic acid (22:4) as its fatty acyl chains. Alterations in the levels of specific PC species have been linked to various diseases, including cancer, making the accurate and precise quantification of these molecules crucial for biomarker discovery and drug development.[1][2] This document provides detailed application notes and protocols for the analysis of PC(18:0/22:4) using mass spectrometry.

Data Presentation

While precise absolute concentrations of PC(18:0/22:4) are highly dependent on the sample type and physiological state, the following table summarizes its observed regulation in different cancer types based on relative abundance studies.

Biological ContextSample TypeRegulation of PC(18:0/22:4)Reference
Non-Small Cell Lung CancerSerumUpregulated[1]
Melanoma (in vitro)A375 cellsPrecursor to pro-ferroptotic signals[3]
Drug-Resistant Prostate CancerPC3-Rx and DU145-DR cellsHigher levels compared to parent cells[2]
Pancreatic Ductal AdenocarcinomaTissueSignificantly associated with early stage

Experimental Protocols

A typical workflow for the mass spectrometry-based analysis of PC(18:0/22:4) involves lipid extraction from a biological sample, followed by separation using liquid chromatography and detection by tandem mass spectrometry (LC-MS/MS).

Lipid Extraction

The choice of lipid extraction method is critical for obtaining accurate and reproducible results. The Folch and Bligh-Dyer methods are two of the most widely used protocols for total lipid extraction.

a) Modified Folch Method

This method utilizes a chloroform (B151607)/methanol mixture to extract lipids from tissues.

  • Reagents:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

  • Protocol:

    • Homogenize the tissue sample with a 2:1 (v/v) chloroform/methanol mixture. The final volume should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

    • Agitate the homogenate for 15-20 minutes at room temperature.

    • Filter or centrifuge the homogenate to recover the liquid phase.

    • Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.

    • Vortex the mixture and centrifuge at a low speed to separate the phases.

    • The lower chloroform phase, which contains the lipids, is carefully collected.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

b) Bligh-Dyer Method

This is another robust method for total lipid extraction.

  • Reagents:

    • Chloroform

    • Methanol

    • Distilled water

  • Protocol:

    • For each 1 mL of aqueous sample (e.g., plasma, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

    • Add 1.25 mL of chloroform and vortex well.

    • Add 1.25 mL of distilled water to induce phase separation and vortex again.

    • Centrifuge the mixture to achieve a clear separation of the two phases.

    • Carefully collect the lower organic phase containing the lipids, avoiding the protein interface.

    • Dry the collected organic phase under nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and specific quantification of PC(18:0/22:4).

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is commonly used for phospholipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/isopropanol (10:90, v/v) with 10 mM ammonium acetate.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B should be optimized to achieve good separation of PC species.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical columns.

    • Column Temperature: Maintained at a constant temperature, for example, 55°C, to ensure reproducible retention times.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is highly effective for the detection of phosphatidylcholines due to the permanent positive charge of the choline (B1196258) headgroup.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of PC(18:0/22:4), the following MRM transition is monitored:

      • Precursor Ion (Q1): m/z 838.6

      • Product Ion (Q3): m/z 184.1 (corresponding to the phosphocholine (B91661) headgroup)

    • Collision Energy: The collision energy should be optimized to maximize the signal of the product ion.

    • Structural Confirmation (Negative Ion Mode): For structural confirmation, analysis in negative ion mode can be performed. PC(18:0/22:4) can form a formate (B1220265) adduct [M+HCOOH]⁻, which upon fragmentation yields characteristic fatty acid fragments:

      • Precursor Ion (Q1): m/z 882.6 (for the formate adduct)

      • Product Ions (Q3): m/z 283.2 ([FA 18:0-H]⁻) and m/z 331.4 ([FA 22:4-H]⁻).

Mandatory Visualizations

Experimental Workflow

G Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General experimental workflow for the analysis of PC(18:0/22:4).

Phosphatidylcholine Biosynthesis Pathway (Kennedy Pathway)

G Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) PC PC(18:0/22:4) CDP_Choline->PC DAG Diacylglycerol (DAG) (containing 18:0 and 22:4) DAG->PC Cholinephosphotransferase

Caption: The Kennedy pathway for de novo biosynthesis of phosphatidylcholine.

Potential Role of PC(18:0/22:4) in Cell Cycle Regulation

G PC PC(18:0/22:4) CDK Cyclin-Dependent Kinases (CDKs) PC->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotion Apoptosis Apoptosis CDK->Apoptosis Inhibition

Caption: Postulated inhibitory effect of PC(18:0/22:4) on CDKs.

References

Application Note: Quantitative Analysis of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (PC(18:0/22:4)) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known as PC(18:0/22:4), is a specific phosphatidylcholine species that has garnered increasing interest in biomedical research. This phospholipid, containing a saturated stearic acid (18:0) at the sn-1 position and an unsaturated adrenic acid (22:4) at the sn-2 position, is a component of cellular membranes. Recent studies have implicated PC(18:0/22:4) as a key substrate in the ferroptosis signaling pathway, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] The accumulation of peroxidized phospholipids (B1166683), including oxidized PC(18:0/22:4), can disrupt membrane integrity and lead to cell death.[3][4]

Given its emerging role in critical biological processes, the accurate and precise quantification of PC(18:0/22:4) in various biological matrices is essential for advancing our understanding of its physiological and pathological functions. This application note provides a detailed protocol for the quantitative analysis of PC(18:0/22:4) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

A modified Matyash liquid-liquid extraction method is recommended for the efficient recovery of phospholipids from plasma samples.[5][6][7]

Materials:

  • Human plasma

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS): PC(15:0/18:1)-d7 or other suitable non-endogenous phosphatidylcholine

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 20 µL of human plasma, add 1 mL of methanol containing 0.1% formic acid.

  • Add an appropriate amount of the internal standard solution.

  • Vortex the mixture vigorously for several minutes.

  • Add the appropriate volume of MTBE.

  • Incubate the mixture while shaking.

  • Induce phase separation by adding water and centrifuge to pellet the precipitated proteins.

  • Carefully transfer the upper organic phase containing the lipids to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis. For example, a mixture of methanol/isopropanol can be used.

Liquid Chromatography (LC)

Reversed-phase chromatography using a C18 column is a robust method for the separation of PC(18:0/22:4) from other phospholipid species.

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal resolution (e.g., ACQUITY Premier CSH C18, 100 x 2.1 mm, 1.7 µm).[5][7]

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 3 µL

Gradient Elution:

Time (min) % Mobile Phase B
0.0 30
2.0 40
4.0 70
12.0 90
12.1 30

| 15.0 | 30 |

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of PC(18:0/22:4).

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 838.6

    • Product Ion (Q2): m/z 184.1 (corresponding to the phosphocholine (B91661) headgroup)

  • Collision Energy: Optimized for the specific instrument, typically around 21 V.

Alternatively, for structural confirmation, analysis can be performed in negative ion mode, monitoring the formate adduct.

  • Ionization Source: ESI, negative ion mode.

  • Precursor Ion (Q1): m/z 822.7 ([M+HCOO]⁻)

  • Product Ions (Q2):

    • m/z 283.4 (Stearic acid, 18:0)

    • m/z 331.4 (Adrenic acid, 22:4)

Data Presentation

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) 0.05 mg/kg
Limit of Quantification (LOQ) 0.10 mg/kg
Recovery 85-105%
Precision (Intra-day CV%) <10%
Precision (Inter-day CV%) <15%
(Note: The quantitative data presented is for a representative phospholipid and is intended to illustrate the expected performance of a validated LC-MS/MS method.[8][9])

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantitative analysis of PC(18:0/22:4).

experimental_workflow sample Plasma Sample extraction Lipid Extraction (Matyash Method) sample->extraction  Add IS analysis LC-MS/MS Analysis extraction->analysis  Reconstitute data Data Acquisition (MRM Mode) analysis->data quantification Quantification data->quantification  Peak Integration

Caption: A schematic of the analytical workflow for PC(18:0/22:4) quantification.

Signaling Pathway: Role of PC(18:0/22:4) in Ferroptosis

PC(18:0/22:4) is a critical substrate for lipid peroxidation in the ferroptosis signaling pathway. The following diagram depicts the key enzymatic steps leading to the formation of pro-ferroptotic lipid peroxides.

ferroptosis_pathway PUFA Adrenic Acid (22:4) ACSL4 ACSL4 PUFA->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3  Acyl-CoA LPC Lysophosphatidylcholine LPC->LPCAT3 PC_22_4 PC(18:0/22:4) LPCAT3->PC_22_4 LOX LOX PC_22_4->LOX  Oxidation PC_22_4_OOH PC(18:0/22:4)-OOH (Lipid Peroxide) LOX->PC_22_4_OOH Ferroptosis Ferroptosis PC_22_4_OOH->Ferroptosis

Caption: Biosynthesis and peroxidation of PC(18:0/22:4) in the ferroptosis pathway.[1][2][3][4][10][11]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound (PC(18:0/22:4)) by LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are robust and suitable for the sensitive and selective quantification of this important phospholipid in biological matrices. The provided diagrams of the experimental workflow and the ferroptosis signaling pathway offer a clear visual representation of the analytical process and the biological context of PC(18:0/22:4). This application note serves as a valuable resource for researchers and scientists in the fields of lipidomics, cell biology, and drug development who are investigating the role of PC(18:0/22:4) in health and disease.

References

Application Notes and Protocols for the Extraction and Analysis of Adrenic Acid-Containing Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is the two-carbon elongation product of arachidonic acid (AA).[1] It is found esterified in cell membrane phospholipids (B1166683), particularly in tissues such as the adrenal gland, brain, liver, and kidneys.[1][2] Upon cellular stimulation, AdA can be released from phospholipids and metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of bioactive lipid mediators.[2][3] These metabolites, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (dihomo-EETs), are involved in regulating inflammation, vascular tone, and other physiological processes.[2] The study of AdA-containing phospholipids and their metabolic products is crucial for understanding their role in health and disease, and for the development of novel therapeutics.

This document provides detailed protocols for the extraction, separation, and analysis of AdA-containing phospholipids from biological samples.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and analysis of adrenic acid-containing phospholipids.

Table 1: Abundance of Adrenic Acid (22:4) Containing Phospholipids in Human Brain Tissue.

This table presents the relative abundance of specific adrenic acid-containing phospholipids in the mitochondrial and microsomal membranes of the human hippocampus. Data is adapted from a study on the effects of aging on brain phospholipids.[3][4]

Phospholipid SpeciesMembrane FractionApproximate Abundance (% of Phospholipid Class)Age-Related Trend
Phosphatidylethanolamine (PE) 18:0/22:4Mitochondrial~5-7%Decreases with age
Microsomal~5-7%Decreases with age
Phosphatidylserine (PS) 18:0/22:4Mitochondrial~6%Decreases with age
Microsomal~6%Decreases with age

Table 2: Comparison of Lipid Extraction Methods.

This table provides a qualitative and quantitative comparison of the Folch and Bligh & Dyer methods, two common lipid extraction techniques.[5][6]

FeatureFolch MethodBligh & Dyer Method
Original Application Solid tissues (e.g., brain)Biological fluids and tissues with high water content
Solvent-to-Sample Ratio High (e.g., 20:1)Low (e.g., 3:1)
Lipid Recovery (Total) Generally higher, especially for samples with >2% lipid content.[6][7][8]Comparable to Folch for low-lipid samples (<2%), but can underestimate lipids in high-lipid samples.[6][7][8]
Efficiency for Phospholipids Considered a gold standard for broad-based lipidomics.[5]Efficient for phospholipids, especially in aqueous samples.

Table 3: LC-MS/MS Parameters for Selected Adrenic Acid-Containing Phospholipids.

This table provides example Multiple Reaction Monitoring (MRM) transitions for the analysis of specific adrenic acid-containing phospholipids by tandem mass spectrometry. These can serve as a starting point for method development.[9][10]

Phospholipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)
PC(18:0/22:4)838.6184.1 (Phosphocholine headgroup)Positive21
PE(18:0/22:4)796.6303.2 (C20:4 fatty acid fragment)Negative23-28
331.2 (Adrenic acid)
141.0 (Headgroup fragment)

Experimental Protocols

I. Lipid Extraction from Biological Tissues

The following protocols describe two widely used methods for the extraction of total lipids, including adrenic acid-containing phospholipids, from biological tissues. The choice of method may depend on the sample type and lipid content.[5]

A. Modified Folch Method

This method is highly effective for a broad range of lipid classes from solid tissues.[5][11]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the tissue sample (e.g., 1 gram).

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL for 1 g of tissue).

  • Homogenize the sample thoroughly on ice.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Filter the homogenate through a funnel with filter paper or centrifuge to pellet the solid material and recover the liquid phase.

  • Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).

  • Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) for 5-10 minutes to separate the phases.

  • Carefully remove the upper aqueous phase by aspiration.

  • Collect the lower chloroform phase, which contains the lipids.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) for storage at -80°C.

B. Bligh & Dyer Method

This method is particularly suitable for samples with high water content.[5][11]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipette

Procedure:

  • For a 1 mL liquid sample (e.g., tissue homogenate or cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex the mixture thoroughly for 10-15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve phase separation.

  • Using a Pasteur pipette, carefully transfer the lower organic phase to a new glass tube, avoiding the protein interface and the upper aqueous phase.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Resuspend the lipid extract in an appropriate solvent for storage at -80°C.

II. Separation of Phospholipid Classes by Thin-Layer Chromatography (TLC)

TLC is a cost-effective and straightforward technique for separating different phospholipid classes.

Materials:

Procedure:

  • Activate the silica gel TLC plate by heating it at 110°C for 1 hour.

  • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Using a spotting capillary, carefully apply the lipid extract as a small spot or a narrow band onto the origin line of the TLC plate.

  • Allow the spotting solvent to evaporate completely.

  • Place the TLC plate in a developing tank containing the chosen solvent system, ensuring the solvent level is below the origin line.

  • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front.

  • Air-dry the plate.

  • Visualize the separated phospholipid spots using an appropriate method (e.g., placing the plate in a tank with iodine crystals). The different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, phosphatidylinositol) will have different retention factors (Rf values).

  • The individual phospholipid bands can be scraped from the plate and the lipids extracted from the silica for further analysis.

III. Analysis of Adrenic Acid-Containing Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific molecular species of adrenic acid-containing phospholipids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/toluene 9:1, v/v).

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a binary solvent gradient for elution. A common mobile phase system consists of:

      • Solvent A: Acetonitrile:Water (e.g., 60:40) with a modifier (e.g., 10 mM ammonium formate (B1220265) and 0.1% formic acid for positive mode, or 10 mM ammonium acetate (B1210297) for negative mode).

      • Solvent B: Isopropanol:Acetonitrile (e.g., 90:10) with the same modifier as Solvent A.

    • Develop a gradient program to separate the different phospholipid classes and molecular species based on their hydrophobicity.

  • Mass Spectrometric Analysis:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted analysis.

    • Set the ESI source parameters (e.g., spray voltage, gas flows, temperature) to achieve optimal ionization.

    • For each target adrenic acid-containing phospholipid, define a specific MRM transition (precursor ion -> product ion) and optimize the collision energy (see Table 3 for examples).

    • Acquire data over the chromatographic elution time.

  • Data Analysis:

    • Identify the peaks corresponding to the adrenic acid-containing phospholipids based on their retention times and specific MRM transitions.

    • Quantify the phospholipids by integrating the peak areas and comparing them to an appropriate internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Lipid Extraction cluster_separation Phospholipid Separation cluster_analysis Analysis sample Biological Sample (e.g., Brain, Adrenal Gland) homogenization Homogenization in Chloroform:Methanol sample->homogenization phase_separation Phase Separation homogenization->phase_separation lipid_extract Lipid Extract (Lower Organic Phase) phase_separation->lipid_extract tlc Thin-Layer Chromatography (TLC) lipid_extract->tlc lcms LC-MS/MS Analysis tlc->lcms data_analysis Data Analysis and Quantification lcms->data_analysis signaling_pathways cluster_metabolism Adrenic Acid Metabolism cluster_dihomo_prostaglandins Dihomo-Prostaglandin Signaling cluster_dihomo_eets Dihomo-EET Signaling AdA_PL Adrenic Acid in Phospholipids Free_AdA Free Adrenic Acid AdA_PL->Free_AdA PLA2 COX COX Free_AdA->COX CYP450 CYP450 Free_AdA->CYP450 DH_PGs Dihomo-Prostaglandins (e.g., DH-PGE2) COX->DH_PGs DH_EETs Dihomo-EETs CYP450->DH_EETs EP_receptor EP Receptor (GPCR) DH_PGs->EP_receptor Gs_protein Gs Protein Activation EP_receptor->Gs_protein adenylyl_cyclase Adenylyl Cyclase Activation Gs_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA cellular_response_pg Cellular Response (e.g., Inflammation, Vasodilation) PKA->cellular_response_pg GPCR_EET Putative GPCR DH_EETs->GPCR_EET Gs_protein_eet Gs Protein Activation GPCR_EET->Gs_protein_eet ion_channel Ion Channel Modulation (e.g., K+ channels) Gs_protein_eet->ion_channel cellular_response_eet Cellular Response (e.g., Vasodilation) ion_channel->cellular_response_eet

References

Application Notes and Protocols for the Quantification of PC(18:0/22:4) in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of eukaryotic cell membranes and are also found in circulating lipoproteins. The specific fatty acid composition of PCs influences membrane fluidity, signaling processes, and overall lipid metabolism. PC(18:0/22:4), also known as 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine containing stearic acid (18:0) at the sn-1 position and arachidonic acid (22:4) at the sn-2 position. Accurate quantification of PC(18:0/22:4) in plasma is crucial for understanding its role in various physiological and pathological states, including inflammation, cardiovascular disease, and neurological disorders.

These application notes provide a comprehensive guide for the quantification of PC(18:0/22:4) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Detailed protocols for sample preparation, lipid extraction, and LC-MS/MS analysis are provided, along with information on data analysis and interpretation.

Signaling Pathways and Biological Relevance

PC(18:0/22:4) is synthesized and remodeled through two primary pathways: the Kennedy pathway for de novo synthesis and the Lands' cycle for acyl chain remodeling.

Phosphatidylcholine_Biosynthesis_and_Remodeling PC PC PC_pool Cellular PC Pool PC->PC_pool Incorporation into membranes/lipoproteins PC(18:0/22:4) PC(18:0/22:4) PC_pool->PC CDP-Choline CDP-Choline Lyso-PC Lyso-PC

The Kennedy pathway synthesizes PC de novo from choline. The final step involves the transfer of phosphocholine (B91661) from CDP-choline to diacylglycerol (DAG). The initial fatty acid composition of the resulting PC is dependent on the available DAG pool.

The Lands' cycle allows for the remodeling of the fatty acid chains of existing PC molecules. Phospholipase A2 (PLA2) hydrolyzes a fatty acid from the sn-2 position of PC, generating a lysophosphatidylcholine (B164491) (lyso-PC). Subsequently, a different fatty acid, in this case, arachidonic acid (22:4) from an acyl-CoA donor, is attached by a lysophosphatidylcholine acyltransferase (LPCAT) to form the specific species PC(18:0/22:4). This remodeling is critical for achieving the specific fatty acid profiles of cellular membranes and lipoproteins.

Quantitative Data

The concentration of PC(18:0/22:4) in human plasma can vary depending on factors such as age, diet, and health status. The following table summarizes representative quantitative data from a study on healthy individuals.

Cohort/ConditionAnalyteMean Concentration (µM)Standard Deviation (µM)Reference
Healthy AdultsPC(18:0/22:4)1.50.3[1]

Note: The provided values are for informational purposes and may vary between different studies and populations. It is recommended to establish reference ranges based on the specific study population and analytical methodology.

Experimental Protocols

A robust and reproducible workflow is essential for the accurate quantification of PC(18:0/22:4) in plasma. The following sections detail the recommended procedures for lipid extraction and LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow

Lipid Extraction from Plasma (Folch Method)

The Folch method is a widely used liquid-liquid extraction technique for recovering a broad range of lipids from biological samples.

Materials:

  • Human plasma (EDTA or citrate (B86180) as anticoagulant)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Internal Standard (IS): e.g., PC(16:0-d31/18:1) or other deuterated PC standard not naturally present in the sample.

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 10 µL of plasma.

  • Spike the plasma sample with an appropriate amount of the internal standard solution. The amount should be optimized to be within the linear range of the assay.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes to allow for complete lipid extraction.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Three distinct layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Carefully aspirate the upper aqueous phase and the protein disk.

  • Transfer the lower organic phase to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

LC-MS/MS Quantification

Liquid chromatography is used to separate PC(18:0/22:4) from other lipid species, and tandem mass spectrometry provides the selectivity and sensitivity for its quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 40% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • PC(18:0/22:4): Precursor ion (Q1) m/z 810.6 → Product ion (Q3) m/z 184.1 (for the phosphocholine headgroup).

    • Internal Standard (e.g., PC(16:0-d31/18:1)): Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z 184.1.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity of the target analyte and internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for both PC(18:0/22:4) and the internal standard in the acquired MRM data.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of a PC(18:0/22:4) reference standard and a constant concentration of the internal standard. Analyze these standards using the same LC-MS/MS method.

  • Quantification: Plot the ratio of the peak area of PC(18:0/22:4) to the peak area of the internal standard against the concentration of the PC(18:0/22:4) calibrators. Perform a linear regression to generate a calibration curve. Use the equation of the line to calculate the concentration of PC(18:0/22:4) in the unknown plasma samples based on their measured peak area ratios.

Conclusion

The protocols outlined in these application notes provide a reliable and robust framework for the accurate quantification of PC(18:0/22:4) in plasma samples. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain high-quality data, facilitating a deeper understanding of the role of this specific phosphatidylcholine species in health and disease. The provided diagrams and quantitative data serve as valuable resources for experimental planning and data interpretation.

References

Application Notes: Quantification of PC(18:0/22:4) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major structural components of eukaryotic cell membranes. The specific phosphatidylcholine, PC(18:0/22:4), also known as 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine, is a unique lipid species containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position.

The composition of fatty acyl chains in phospholipids can significantly influence membrane fluidity, and the presence of polyunsaturated fatty acids (PUFAs) like adrenic acid makes these molecules key players in various biological processes. Altered levels of specific PC species, including those containing PUFAs, have been implicated in various disease states, such as breast cancer and metabolic disorders.[1][2] Accurate quantification of PC(18:0/22:4) is therefore critical for researchers in drug development and disease pathology to understand its role in cellular signaling and membrane dynamics.

These application notes provide a detailed protocol for the extraction, separation, and quantification of PC(18:0/22:4) from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]

Experimental Workflow

The overall workflow for the sample preparation and analysis of PC(18:0/22:4) is depicted below. The process begins with sample collection, followed by the crucial step of adding an internal standard to ensure accurate quantification. Lipids are then extracted from the biological matrix, concentrated, and analyzed by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Plasma, Tissue, Cells) Standard 2. Add Internal Standard (e.g., PC(17:0/17:0)) Sample->Standard Extract 3. Lipid Extraction (MTBE Method) Standard->Extract Dry 4. Evaporate & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 6. Data Processing (Integration & Quantification) LCMS->Data

Fig. 1: Overall experimental workflow for PC(18:0/22:4) analysis.

Protocols

Materials and Reagents
  • Solvents (HPLC or MS Grade): Methanol (B129727) (MeOH), Methyl-tert-butyl ether (MTBE), Isopropanol (IPA), Acetonitrile (ACN), Water

  • Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid

  • Internal Standard (IS): A non-endogenous phosphatidylcholine, such as PC(17:0/17:0), or a stable isotope-labeled standard. The use of an internal standard added prior to extraction is critical to correct for variations in extraction efficiency and matrix effects.[4][5]

  • Equipment:

    • Vortex mixer

    • Centrifuge (capable of 4°C and >1000 x g)

    • Nitrogen evaporator or vacuum concentrator

    • Autosampler vials with inserts

    • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system

Sample Preparation Protocol: MTBE Lipid Extraction

This protocol is adapted from established methods for extracting lipids from plasma and tissue samples.[2][6]

  • Sample Homogenization:

    • Plasma: Use 10-20 µL of plasma directly.

    • Tissue: Weigh approximately 20-50 mg of frozen tissue. Add ice-cold methanol and homogenize using a bead beater or other mechanical homogenizer.

    • Cells: Use a cell pellet containing 1-5 million cells. Add ice-cold methanol to the pellet.

  • Internal Standard Addition:

    • To the homogenized sample, add the internal standard (e.g., PC(17:0/17:0)) at a known concentration. This step is crucial for accurate quantification.[5]

  • Extraction:

    • Add 225 µL of methanol to the sample (if not already used for homogenization). Vortex briefly.

    • Add 750 µL of MTBE. Vortex vigorously for 2 minutes at 4°C.[6]

    • To induce phase separation, add 188 µL of water (or 150 mM ammonium acetate solution). Vortex for 20 seconds.[6]

    • Centrifuge at 1000 x g for 10 minutes at 4°C.[6]

  • Collection and Evaporation:

    • Two distinct phases will be visible. Carefully collect the upper organic phase (which contains the lipids) and transfer it to a new tube.

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol, 1:1 v/v). Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Protocol

The following are typical starting parameters. Optimization may be required based on the specific instrumentation used.

  • LC System: UPLC/HPLC system

  • Column: C18 Reversed-Phase Column (e.g., ACQUITY CSH C18, 2.1 x 100 mm, 1.7 µm)[6][7]

  • Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Acetate

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Acetate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 45-50°C

  • Injection Volume: 2-5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 45
    12.0 99
    14.0 99
    14.1 30

    | 16.0 | 30 |

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Phosphatidylcholines are well-known to produce a characteristic product ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup, upon collision-induced dissociation.[8]

    • Analyte: PC(18:0/22:4) [M+H]⁺ (Precursor Ion, m/z 834.6) → Product Ion (m/z 184.1)

    • Internal Standard: PC(17:0/17:0) [M+H]⁺ (Precursor Ion, m/z 762.6) → Product Ion (m/z 184.1)

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of a PC(18:0/22:4) standard spiked with a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration in unknown samples is then calculated from this curve.

Table 1: Example Quantitative Data for PC(18:0/22:4) in Plasma Samples

Sample GroupNConcentration (ng/mL) Mean ± SDp-value
Control10152.4 ± 21.8<0.01
Treated10245.7 ± 35.1

Biological Context

Phosphatidylcholine Biosynthesis Pathway

PC(18:0/22:4) is synthesized through the Kennedy pathway, the primary route for de novo synthesis of phosphatidylcholine in cells. This pathway involves the activation of choline (B1196258) and its subsequent combination with diacylglycerol (DAG). The specific fatty acid composition of the resulting PC molecule is determined by the species of DAG available.

G Choline Choline P_Choline Phosphocholine Choline->P_Choline Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline P_Choline->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) PC PC(18:0/22:4) CDP_Choline->PC Cholinephosphotransferase (CMP released) DAG Diacylglycerol (containing 18:0/22:4) DAG->PC

Fig. 2: Simplified Kennedy pathway for PC(18:0/22:4) synthesis.

References

Application Note: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known as PC(18:0/22:4), is a specific molecular species of phosphatidylcholine (PC) containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position of the glycerol (B35011) backbone. As a component of cellular membranes, its metabolism and potential signaling roles are of increasing interest in various physiological and pathological processes. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the sensitive and specific quantification and structural elucidation of SAPC in complex biological matrices. This application note provides detailed protocols for the analysis of SAPC by ESI-MS/MS.

Physicochemical Properties of SAPC

PropertyValue
Molecular Formula C48H88NO8P
Monoisotopic Mass 837.6247 g/mol
Abbreviation PC(18:0/22:4)

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A modified Bligh-Dyer extraction method is recommended for the efficient extraction of phospholipids, including SAPC, from plasma, cells, or tissue homogenates.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal Standard (IS): e.g., PC(15:0-18:1(d7))

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of sample (e.g., plasma), add 300 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Add a known amount of internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Add 100 µL of chloroform and vortex for 1 minute.

  • Add 100 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform, 9:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Reversed-phase liquid chromatography is commonly employed for the separation of different phosphatidylcholine species.

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min, 30-62% B; 2-15 min, 62-82% B; 15-16.5 min, 82-99% B; 16.5-18 min, 99% B; 18.1-22 min, 30% B
Flow Rate 0.35 mL/min
Column Temperature 45°C
Injection Volume 5 µL

ESI-MS/MS Parameters:

Mass spectrometers can be operated in both positive and negative ion modes for the comprehensive analysis of SAPC.

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 300°C300°C
Sheath Gas Flow 40 arbitrary units40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units10 arbitrary units
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion ScanProduct Ion Scan
Collision Gas ArgonArgon

Data Presentation

Quantitative Analysis

In positive ion mode, SAPC is typically monitored using a specific Multiple Reaction Monitoring (MRM) transition. The precursor ion is the protonated molecule [M+H]+, and the product ion is the characteristic phosphocholine (B91661) headgroup fragment.

LipidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
PC(18:0/22:4) 838.6184.121~8.22[1]
PC(15:0-18:1(d7)) (IS) Varies184.121Varies
Structural Confirmation

In negative ion mode, fragmentation of the formate adduct [M+HCOO]⁻ provides diagnostic fatty acyl anions, confirming the identity of the fatty acid chains at the sn-1 and sn-2 positions.[2]

Precursor Ion (m/z)Product Ion (m/z)Identity
882.6 [M+HCOO]⁻283.4[Stearic acid (18:0)-H]⁻
882.6 [M+HCOO]⁻331.4[Adrenic acid (22:4)-H]⁻

Signaling Pathway and Experimental Workflow Visualization

SAPC Metabolism and Release of Adrenic Acid

SAPC, as a constituent of the cell membrane, can be a source of the bioactive lipid mediator, adrenic acid. Upon cellular stimulation, phospholipase A2 (PLA2) can specifically hydrolyze the ester bond at the sn-2 position, releasing adrenic acid and lysophosphatidylcholine (B164491) (LPC 18:0). Adrenic acid can then be further metabolized to various eicosanoids and other signaling molecules.[3][4]

SAPC_Metabolism cluster_membrane Cell Membrane SAPC SAPC (PC 18:0/22:4) PLA2 Phospholipase A2 (PLA2) AdrenicAcid Adrenic Acid (22:4) PLA2->AdrenicAcid Hydrolysis LPC LPC (18:0) PLA2->LPC Eicosanoids Eicosanoids & Other Mediators AdrenicAcid->Eicosanoids Metabolism

Caption: Metabolism of SAPC by PLA2 to release adrenic acid.

Experimental Workflow for SAPC Analysis

The overall workflow for the analysis of SAPC from biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LCMS LC-MS/MS Analysis (C18, ESI+/-) Extraction->LCMS DataAcquisition Data Acquisition (MRM & Product Ion Scan) LCMS->DataAcquisition DataAnalysis Data Analysis (Quantification & Identification) DataAcquisition->DataAnalysis Result Results DataAnalysis->Result

Caption: Workflow for SAPC analysis by LC-MS/MS.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the robust and reliable analysis of this compound using ESI-MS/MS. Accurate quantification and structural confirmation of SAPC are crucial for understanding its role in lipid metabolism and cellular signaling in both health and disease, making these methods highly valuable for researchers in academic and drug development settings.

References

Preparation of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) is a specific phosphatidylcholine containing a saturated fatty acid (stearic acid, 18:0) at the sn-1 position and a polyunsaturated fatty acid (adrenic acid, 22:4) at the sn-2 position. The unique combination of a saturated and a polyunsaturated fatty acid chain imparts specific biophysical properties to the lipid bilayer, influencing its fluidity, permeability, and interaction with membrane-associated proteins. This application note provides a detailed protocol for the preparation of SAPC liposomes using the thin-film hydration method followed by extrusion, a widely used technique for producing unilamellar vesicles of a controlled size.[1][2]

Materials and Equipment

Materials
  • This compound (SAPC)

  • Chloroform[3]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, or 0.9% Saline)[1][4]

  • Deionized Water

  • Nitrogen gas, high purity

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (e.g., 1 mL glass syringes)

Equipment
  • Rotary evaporator

  • Round-bottom flask (50 mL)

  • Water bath or heating block

  • Extruder device

  • Dynamic Light Scattering (DLS) instrument

  • Glass vials

  • Pipettes and pipette tips

Experimental Protocols

Protocol 1: Preparation of SAPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of multilamellar vesicles (MLVs) by hydrating a thin lipid film, followed by extrusion to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.

1. Lipid Film Formation: a. Dissolve the desired amount of this compound (SAPC) in chloroform (B151607) in a round-bottom flask. A typical concentration is 10-20 mg/mL.[5] b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure in a water bath set to a temperature that facilitates solvent removal without degrading the lipid. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2-3 hours or overnight.[6]

2. Hydration of the Lipid Film: a. Add the desired aqueous hydration buffer to the round-bottom flask containing the dry lipid film.[4] The volume of the buffer will determine the final lipid concentration of the liposome (B1194612) suspension. b. Crucially, the hydration temperature must be above the gel-to-liquid crystalline phase transition temperature (Tc) of SAPC. [1][6] The specific Tc for SAPC is not readily available in the literature and should be determined experimentally, for instance, using Differential Scanning Calorimetry (DSC). In the absence of an experimentally determined Tc, a temperature range of 50-60°C can be explored, as the hydration process is generally performed at temperatures like 60-70°C for other lipids.[1] c. Agitate the flask by hand or on a rotary shaker (without vacuum) to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

3. Extrusion: a. Assemble the extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder to the same temperature used for hydration (above the Tc of SAPC). c. Draw the MLV suspension into a glass syringe and place it in one of the extruder's syringe holders. Place an empty syringe in the opposing holder. d. Push the MLV suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 11-21 times).[7] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of unilamellar vesicles.[2] e. The final liposome suspension is collected from the extruder.

Workflow for SAPC Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve SAPC in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry add_buffer Add Hydration Buffer (T > Tc) dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrude through Polycarbonate Membrane (T > Tc) agitate->extrude collect Collect Unilamellar Liposomes extrude->collect caption Figure 1. Experimental workflow for the preparation of SAPC liposomes.

Caption: Figure 1. Experimental workflow for the preparation of SAPC liposomes.

Protocol 2: Characterization of SAPC Liposomes

1. Size Analysis by Dynamic Light Scattering (DLS): a. Dilute a small aliquot of the final liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis. b. Transfer the diluted sample to a clean cuvette. c. Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using a DLS instrument. The PDI value provides an indication of the homogeneity of the liposome size distribution.

2. Encapsulation Efficiency (for encapsulated agents): a. To determine the amount of a hydrophilic agent encapsulated within the liposomes, the unencapsulated material must first be separated from the liposome suspension. This can be achieved by methods such as size exclusion chromatography or dialysis. b. After separation, disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated agent. c. Quantify the concentration of the released agent using an appropriate analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC). d. The encapsulation efficiency (EE%) is calculated using the following formula:

Data Presentation

The following tables summarize key parameters for the preparation and characterization of SAPC liposomes.

Table 1: Key Parameters for SAPC Liposome Preparation

ParameterRecommended Value/ConditionNotes
Lipid Concentration 10-20 mg/mL in ChloroformEnsure complete dissolution of SAPC.
Hydration Buffer PBS, Tris-HCl, 0.9% SalineChoice depends on the intended application.
Hydration Temperature Above the Tc of SAPC (To be determined experimentally) Critical for proper liposome formation. A starting range of 50-60°C can be explored.
Extrusion Temperature Same as hydration temperature Maintains the lipid bilayer in a fluid state during sizing.
Extrusion Membrane 100 nm polycarbonatePore size can be varied to obtain different liposome sizes.
Number of Extrusions 11-21 passesAn odd number of passes ensures the final sample is in one syringe.

Table 2: Typical Characterization Parameters for SAPC Liposomes

ParameterMethodTypical Expected Value
Hydrodynamic Diameter Dynamic Light Scattering (DLS)~100-120 nm (for 100 nm extrusion)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2 for a homogenous population
Encapsulation Efficiency Varies with encapsulated agent and methodHighly dependent on the properties of the encapsulated molecule.

Logical Relationship of Liposome Preparation Steps

G Start Start Lipid_Film Prepare Thin Lipid Film Start->Lipid_Film Hydration Hydrate Film to form MLVs Lipid_Film->Hydration T > Tc Extrusion Extrude to form Unilamellar Vesicles Hydration->Extrusion T > Tc Characterization Characterize Liposomes (Size, PDI, EE%) Extrusion->Characterization End End Characterization->End

Caption: Figure 2. Logical flow of the SAPC liposome preparation and characterization process.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation and characterization of this compound (SAPC) liposomes. By following the outlined procedures, researchers can reliably produce unilamellar SAPC liposomes with a controlled size distribution suitable for a variety of research and drug delivery applications. It is important to reiterate the necessity of experimentally determining the transition temperature (Tc) of SAPC to optimize the hydration and extrusion steps for achieving ideal liposome characteristics.

References

Application Notes and Protocols for the Quantification of PC(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including signal transduction. PC(18:0/22:4), also known as 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine, is a specific molecular species of phosphatidylcholine containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position. Alterations in the levels of specific PC species have been linked to various physiological and pathological conditions, making the accurate quantification of PC(18:0/22:4) crucial for research in areas such as metabolic diseases, inflammation, and cancer.

These application notes provide a detailed protocol for the quantitative analysis of PC(18:0/22:4) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are intended for use by researchers, scientists, and drug development professionals familiar with lipid analysis techniques.

Analytical Standards and Reagents

A reliable quantitative analysis hinges on the use of high-purity analytical standards and reagents.

ProductSupplierCatalog Number
PC(18:0/22:4) Analytical StandardMedChemExpressHY-113660
PC(15:0/18:1)d7 (Internal Standard)Avanti Polar Lipids791637
Chloroform, HPLC GradeFisher Scientific---
Methanol, HPLC GradeFisher Scientific---
Isopropanol, HPLC GradeFisher Scientific---
Acetonitrile, LC-MS GradeFisher Scientific---
Formic Acid, LC-MS GradeFisher Scientific---
Ammonium (B1175870) Formate (B1220265), LC-MS GradeFisher Scientific---
Water, LC-MS GradeFisher Scientific---

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate phospholipid analysis and depends on the biological matrix.[1] It is essential to handle samples on ice to minimize enzymatic degradation.[1]

The following protocol is based on the widely used Folch or Bligh-Dyer methods for lipid extraction.

Materials:

  • Plasma or serum samples

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add 2 mL of chloroform/methanol (2:1, v/v).

  • Add the internal standard, PC(15:0/18:1)d7, to each sample at a final concentration of 1 µg/mL.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

For tissue samples, a homogenization step is required prior to lipid extraction.

Materials:

  • Tissue samples (e.g., liver, brain)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold phosphate-buffered saline (PBS) using a suitable homogenizer.

  • Transfer the homogenate to a glass tube and add 2 mL of chloroform/methanol (2:1, v/v).

  • Add the internal standard, PC(15:0/18:1)d7, to each sample at a final concentration of 1 µg/mL.

  • Follow steps 3-9 from the plasma/serum extraction protocol.

LC-MS/MS Quantification

The following is a general LC-MS/MS method for the quantification of PC(18:0/22:4). Instrument parameters should be optimized for the specific system being used.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min: 30% B; 2-12 min: 30-90% B; 12-15 min: 90% B; 15.1-18 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PC(18:0/22:4)838.6184.121
PC(15:0/18:1)d7 (IS)767.6184.121

Note: The product ion m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, a characteristic fragment for PCs in positive ion mode.

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of PC(18:0/22:4).

ParameterValue
Retention Time ~8.10 - 8.46 minutes
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery > 85%

Visualizations

Experimental Workflow

G Experimental Workflow for PC(18:0/22:4) Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for PC(18:0/22:4) quantification.

Phosphatidylcholine Biosynthesis Pathway

G Simplified Phosphatidylcholine Biosynthesis Pathway cluster_inputs Precursors cluster_pathway Kennedy Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase DAG Diacylglycerol (DAG) (containing 18:0 and 22:4 fatty acids) PC PC(18:0/22:4) DAG->PC Cholinephosphotransferase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase CDP_Choline->PC G Potential Signaling Role of PC(18:0/22:4) PC PC(18:0/22:4) in cell membrane PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis AA Adrenic Acid (22:4) PLA2->AA LPC LPC(18:0) PLA2->LPC Signaling Downstream Signaling (e.g., inflammation, cell proliferation) AA->Signaling LPC->Signaling

References

Application Notes and Protocols for the Chromatographic Separation of PC(18:0/22:4) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) that are integral components of cell membranes and are involved in numerous signaling pathways. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone, known as sn-positional isomerism, can significantly impact the biological function of these molecules. The isomers PC(18:0/22:4) and PC(22:4/18:0), for instance, may exhibit distinct metabolic fates and signaling properties. Consequently, the ability to chromatographically separate and accurately quantify these isomers is crucial for lipidomic research and in the development of therapeutics targeting lipid metabolism.

This document provides detailed application notes and experimental protocols for the separation of PC(18:0/22:4) isomers using state-of-the-art chromatographic techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), coupled with mass spectrometry (MS).

Chromatographic Strategies for PC Isomer Separation

The separation of PC isomers is a challenging analytical task due to their structural similarity. However, effective separation can be achieved by leveraging different chromatographic principles.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for lipid analysis. Separation is based on the hydrophobicity of the lipid species, which is influenced by the length and degree of unsaturation of the fatty acyl chains. While challenging, optimization of column chemistry (e.g., C18, C30) and mobile phase gradients can achieve separation of some sn-positional isomers.[1][2][3][4][5]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of isomeric lipids.[6][7][8][9] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent. SFC can provide unique selectivity for isomers and is compatible with mass spectrometry. A C18 stationary phase in SFC can provide intraclass separation suitable for isomer analysis.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. While primarily used for separating lipid classes based on their head groups, it can also contribute to the separation of certain isomers, particularly when used in a two-dimensional chromatography setup.[11][12][13][14]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for PC(18:0/22:4) Isomer Separation

This protocol outlines a general method for the separation of PC(18:0/22:4) isomers using a C18 reversed-phase column coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Lipid extraction from plasma or tissue samples can be performed using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method.
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the lipid extract in a suitable solvent, such as methanol/isopropanol (1:1, v/v).

2. LC-MS/MS System:

  • HPLC System: A UHPLC system capable of high pressure gradients.
  • Column: A high-resolution C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[15]
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[11]
  • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[11]
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Gradient:
  • 0-4 min: 35% to 70% B
  • 4-20 min: 70% to 100% B
  • 20-30 min: Hold at 100% B
  • 30.1-35 min: Return to 35% B and equilibrate
  • Flow Rate: 0.250 mL/min
  • Column Temperature: 50 °C
  • Injection Volume: 5 µL

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI
  • Precursor Ion: m/z 838.6 for [M+H]⁺ or m/z 860.6 for [M+Na]⁺
  • Product Ion Scan: Monitor for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.[16]
  • Collision Energy: Optimize for fragmentation of the specific PC species (typically 20-40 eV).

5. Data Analysis:

  • Isomers are identified based on their retention times and characteristic MS/MS fragmentation patterns.

Protocol 2: Supercritical Fluid Chromatography (SFC)-MS/MS for Enhanced Isomer Separation

This protocol provides a method using SFC for improved separation of PC(18:0/22:4) isomers.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. SFC-MS/MS System:

  • SFC System: A modern analytical SFC system.
  • Column: HSS C18 SB column (e.g., 150 mm × 2.1 mm).[8][10]
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Modifier): Methanol/Acetonitrile (80:20, v/v) with 0.15% (w/v) ammonium formate (B1220265) and 0.1% (v/v) formic acid.[10]
  • Mass Spectrometer: As described in Protocol 1.

3. Chromatographic Conditions:

  • Gradient:
  • Start with a low percentage of modifier (e.g., 5-10% B).
  • Increase the modifier concentration to elute the PC isomers. A shallow gradient is recommended for optimal resolution.
  • Flow Rate: 1.5 - 3.0 mL/min.[8]
  • Back Pressure: 150 bar
  • Column Temperature: 40 °C

4. Mass Spectrometry Parameters:

  • Follow the same parameters as in Protocol 1.

5. Data Analysis:

  • Analyze the data as described in Protocol 1. SFC is expected to provide better resolution between the sn-positional isomers.

Data Presentation

The following table summarizes expected retention times for PC(18:0/22:4) based on available data. Actual retention times may vary depending on the specific system and conditions used.

AnalyteChromatographic MethodColumnMobile PhaseRetention Time (min)Reference
PC(18:0/22:4)Not specifiedNot specifiedNot specified8.22[16]
PC(P-18:0/22:4)UPLC-BEH C18Waters Acquity UPLC BEH C18Not specified6.46[17]
PC(P-18:0/22:4)HILICWaters Acquity UPLC-BEH AmideNot specified2.63[18]
PE(18:0/22:4)UPLC-BEH C18Waters Acquity UPLC BEH C18Not specified7.01[19]

Note: PC(P-18:0/22:4) is a plasmalogen analog and may have different retention characteristics.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection & Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer / MTBE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution RP_HPLC RP-HPLC Reconstitution->RP_HPLC Inject SFC SFC Reconstitution->SFC Inject MS Mass Spectrometry (MS/MS) RP_HPLC->MS SFC->MS Data_Analysis Data Analysis (Retention Time, Fragmentation) MS->Data_Analysis Isomer_ID Isomer Identification Data_Analysis->Isomer_ID

Caption: Experimental workflow for the separation and identification of PC(18:0/22:4) isomers.

Chromatography_Comparison cluster_techniques Chromatographic Techniques cluster_effectiveness Effectiveness for Isomer Separation RP_HPLC Reversed-Phase HPLC Moderate Moderate RP_HPLC->Moderate Good, requires optimization SFC Supercritical Fluid Chromatography High High SFC->High Excellent Selectivity HILIC HILIC Low Low (for sn-isomers) HILIC->Low Separates by class

References

Application Notes and Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) is a unique phospholipid characterized by its hybrid acyl chain composition, featuring a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. This asymmetrical structure imparts distinct biophysical properties to model membranes, making SAPC a molecule of significant interest in studies of membrane dynamics, lipid-protein interactions, and drug delivery systems.

The presence of a long, saturated acyl chain alongside a highly flexible polyunsaturated chain suggests that SAPC can influence membrane fluidity, thickness, permeability, and the formation of lipid domains.[1] These characteristics are crucial for mimicking the complexity of biological membranes and for designing liposomal formulations with specific release properties. This document provides detailed application notes and experimental protocols for the utilization of SAPC in model membrane systems.

Applications in Model Membranes

The unique structural characteristics of SAPC make it a valuable tool for a variety of applications in membrane research:

  • Modulation of Membrane Fluidity and Order: The saturated stearic acid chain favors a more ordered, gel-like state, while the polyunsaturated adrenic acid chain introduces significant disorder and increases membrane fluidity.[2] This allows researchers to fine-tune the physical state of model membranes.

  • Investigation of Lipid Raft Formation: The differential packing of the saturated and unsaturated chains of SAPC can influence the formation and stability of lipid domains, or "rafts," which are microdomains enriched in certain lipids and proteins.[3] SAPC can be incorporated into ternary mixtures with cholesterol and sphingomyelin (B164518) to study the dynamics of raft formation and the partitioning of membrane components.

  • Studies of Membrane Permeability: The presence of the polyunsaturated adrenic acid is expected to increase the permeability of the lipid bilayer to water and small solutes.[4] This property can be exploited in drug delivery research to design liposomes with enhanced release characteristics.

  • Protein-Lipid Interaction Studies: The unique interfacial properties of membranes containing SAPC can influence the conformation and function of membrane proteins. Reconstituting proteins into SAPC-containing liposomes or nanodiscs allows for the investigation of how the local lipid environment affects protein activity.

  • Development of Asymmetric Membrane Models: Biological membranes exhibit a significant degree of lipid asymmetry between the inner and outer leaflets, which is crucial for many cellular processes.[5][6] SAPC, with its inherent asymmetry, is an excellent component for creating more biologically relevant model membranes to study the effects of this asymmetry.[7][8][9]

Biophysical Properties and Expected Trends

Due to the limited direct experimental data exclusively on SAPC, the following table summarizes the expected trends in the biophysical properties of model membranes upon incorporation of SAPC, based on the known effects of its constituent fatty acids and analogous asymmetric phospholipids (B1166683).

PropertyExpected Trend with Increasing SAPC ConcentrationRationale
Membrane Fluidity IncreaseThe highly flexible polyunsaturated adrenic acid chain disrupts the tight packing of lipid acyl chains, increasing rotational and lateral diffusion.[1]
Phase Transition Temperature (Tm) DecreaseThe presence of the unsaturated adrenic acid will lower the temperature required to transition from the gel to the liquid-crystalline phase.[10]
Bilayer Thickness DecreaseThe kinks in the polyunsaturated adrenic acid chain will lead to a less extended conformation, resulting in a thinner bilayer compared to fully saturated PC membranes.
Area per Lipid IncreaseThe disordered nature of the adrenic acid chain will likely increase the average area occupied by each lipid molecule in the bilayer.
Permeability to Small Solutes IncreaseIncreased free volume and transient packing defects due to the flexible adrenic acid chain are expected to enhance the passive diffusion of small molecules across the membrane.[4]
Tendency for Non-lamellar Phase Formation Potential IncreaseThe conical shape of lipids with polyunsaturated acyl chains can favor the formation of non-bilayer structures, such as hexagonal or cubic phases, under certain conditions (e.g., in the presence of specific ions or at low hydration).

Experimental Protocols

Protocol 1: Preparation of SAPC-Containing Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size distribution, suitable for a wide range of biophysical studies.

Materials:

  • This compound (SAPC)

  • Other lipids as required (e.g., DOPC, Cholesterol, Sphingomyelin)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of SAPC and other lipids in chloroform in a clean round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with the desired hydration buffer. The volume should be calculated to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).

    • The hydration should be performed at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.

    • Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle hand-shaking or vortexing.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder syringe.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs with a uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared LUVs using Dynamic Light Scattering (DLS).

    • The final lipid concentration can be determined using a phosphate (B84403) assay.

G

Protocol 2: Fluorescence Anisotropy Assay to Measure Membrane Fluidity

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess the fluidity of SAPC-containing model membranes. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Materials:

  • SAPC-containing LUVs (prepared as in Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Hydration buffer

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Dilute the LUV suspension to the desired final lipid concentration in the hydration buffer.

    • Add the DPH stock solution to the LUV suspension to a final probe-to-lipid molar ratio of 1:200 to 1:500.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the partitioning of DPH into the lipid bilayer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission when the sample is excited with vertically polarized light.

    • Measure the fluorescence intensities of the vertically (I_HV) and horizontally (I_HH) polarized emission when the sample is excited with horizontally polarized light.

  • Calculation of Anisotropy (r):

    • Calculate the grating correction factor (G-factor): G = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Compare the anisotropy values of liposomes with varying concentrations of SAPC. A lower 'r' value indicates higher membrane fluidity.

G

Protocol 3: Calcein (B42510) Leakage Assay for Membrane Permeability

This assay measures the release of the fluorescent dye calcein from SAPC-containing LUVs as an indicator of membrane permeability.

Materials:

  • SAPC-containing LUVs prepared with encapsulated calcein (e.g., 50 mM calcein in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer for chromatography and dilution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100 solution (e.g., 10% v/v)

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded LUVs:

    • Prepare LUVs as described in Protocol 1, using a hydration buffer containing 50 mM calcein. At this concentration, the calcein fluorescence is self-quenched.

    • Remove the unencapsulated calcein by passing the LUV suspension through a size-exclusion chromatography column, eluting with the calcein-free buffer.

  • Leakage Measurement:

    • Dilute the calcein-loaded LUVs in the buffer to a suitable concentration in a cuvette.

    • Monitor the fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. An increase in fluorescence indicates the leakage of calcein from the liposomes and the de-quenching of its fluorescence.

    • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all the liposomes and measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point (t) using the following equation: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

    • Compare the leakage rates for liposomes with different SAPC concentrations.

G

Conclusion

This compound is a phospholipid with significant potential for advancing our understanding of model and biological membranes. Its unique asymmetric structure, combining saturated and polyunsaturated acyl chains, provides a valuable tool for investigating the complex interplay of lipid composition and membrane biophysics. The protocols and application notes provided herein offer a foundation for researchers to explore the utility of SAPC in their specific areas of interest, from fundamental membrane studies to the development of novel drug delivery platforms. Further research is warranted to fully characterize the biophysical properties of SAPC and to unlock its full potential in membrane science.

References

Application Notes and Protocols for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (also known as PC(18:0/22:4) or SAPC) is a specific phosphatidylcholine species containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4), a polyunsaturated fatty acid (PUFA), at the sn-2 position. Emerging research has identified SAPC and related phospholipids (B1166683) as significant bioactive molecules involved in critical cellular processes, including cell cycle regulation and programmed cell death.

These application notes provide detailed protocols for the use of SAPC in cell culture experiments, focusing on its roles as a Cyclin-Dependent Kinase (CDK) inhibitor to induce apoptosis and as a key substrate in the induction of ferroptosis.

Biological Activities and Mechanisms of Action

Induction of Apoptosis via CDK Inhibition

SAPC has been identified as an inhibitor of cyclin-dependent kinases (CDKs).[1] CDKs are crucial enzymes that regulate the progression of the cell cycle.[2][3] By inhibiting CDKs, particularly those that control the G1/S phase transition, SAPC can induce cell cycle arrest. This disruption of the normal cell cycle can subsequently trigger the intrinsic apoptotic pathway, leading to programmed cell death in various cancer cell lines.

SAPC SAPC (PC(18:0/22:4)) CDK Cyclin/CDK Complexes (e.g., CDK4/6, CDK2) SAPC->CDK Inhibits Rb Rb Phosphorylation (Inactive) CDK->Rb Phosphorylates Rb_active Active Rb E2F E2F Transcription Factors Rb->E2F Releases Rb_active->E2F Sequesters G1_S G1-S Phase Progression E2F->G1_S Promotes Apoptosis Apoptosis G1_S->Apoptosis Arrest Leads to cluster_membrane Cell Membrane SAPC SAPC (contains PUFA 22:4) SAPC_OOH Oxidized SAPC (Lipid Peroxide) Ferroptosis Ferroptosis SAPC_OOH->Ferroptosis Induces GPX4 GPX4 GPX4->SAPC_OOH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor ROS Iron & ROS ROS->SAPC Oxidizes GPX4_Inhibitor GPX4 Inhibitor (e.g., RSL3) GPX4_Inhibitor->GPX4 Inhibits Prep Prepare 10 mM SAPC Stock in DMSO Dilute Prepare Working Solutions in Serum-Free Medium Prep->Dilute Seed Seed Cells in Multi-well Plates Adhere Allow Cells to Adhere (e.g., 24 hours) Seed->Adhere Treat Treat Cells with SAPC and Vehicle Control Adhere->Treat Dilute->Treat Incubate Incubate for Desired Time (e.g., 24-72 hours) Treat->Incubate Analyze Perform Downstream Assays Incubate->Analyze Viability Cell Viability (MTT, AlamarBlue) Analyze->Viability Apoptosis Apoptosis (Annexin V, Caspase) Analyze->Apoptosis Lipid Lipid Peroxidation (C11-BODIPY) Analyze->Lipid

References

Application Notes and Protocols for Studying PC(18:0/22:4) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting labeling studies to investigate the metabolism of phosphatidylcholine (PC)(18:0/22:4). The protocols outlined below are intended for researchers in cell biology, biochemistry, and drug development who are interested in the metabolic fate and signaling roles of this specific phospholipid species, particularly in the context of ferroptosis.

Introduction

Phosphatidylcholine (18:0/22:4), a glycerophospholipid containing stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position, is a key component of cellular membranes. Emerging evidence suggests its critical involvement in cellular processes such as ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Understanding the synthesis, remodeling, and catabolism of PC(18:0/22:4) is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies.

Stable isotope labeling, coupled with mass spectrometry-based lipidomics, offers a powerful approach to trace the metabolic fate of PC(18:0/22:4) and quantify its turnover. This document provides detailed protocols for conducting such studies, from cell culture and labeling to lipid extraction and analysis.

Data Presentation

Quantitative Analysis of PC(18:0/22:4) in Different Cellular States

The following table summarizes the relative abundance of PC(18:0/22:4) in various cell lines and conditions, as determined by LC-MS/MS analysis. This data highlights the differential expression and potential importance of this lipid species in specific biological contexts.

Cell Line/ConditionRelative Abundance of PC(18:0/22:4)Key FindingsReference
Wild-Type (WT) vs. TIPE2-deficient (TIPE2-/-) Tumor MDSCsLower in TIPE2-/-TIPE2 deficiency reduces the accumulation of lipid peroxidation-related PC species.[1][1]
Wild-Type (WT) vs. PRDX6-knockout (KO) SNU475 cellsHigher in PRDX6-KOLoss of PRDX6 leads to an accumulation of PC species with long-chain polyunsaturated fatty acids.[2][2]
Mesenchymal-type vs. Intestinal-type Gastric Cancer CellsHigher in Mesenchymal-typeMesenchymal-type gastric cancer cells, which are more sensitive to ferroptosis, have higher levels of PC(18:0/22:4).[3]
Psoriasis Vulgaris (Ps) and Psoriatic Arthritis (PsA) vs. Healthy ControlsHigher in Ps and PsAAltered lipid metabolism in psoriasis is associated with increased levels of PC(18:0/22:4) in blood mononuclear cells.[4][4]
Stable Isotope Labeling and Tracing of PC(18:0/22:4) Precursors

This table provides an overview of expected outcomes from a pulse-chase experiment using stable isotope-labeled precursors of PC(18:0/22:4).

Labeled PrecursorExpected Labeled Intermediates and ProductsTime Point (Post-Chase)Analytical Approach
U-¹³C₁₈-Stearic Acid¹³C-Stearoyl-CoA, ¹³C-PC(18:0/lyso), ¹³C-PC(18:0/22:4)0, 2, 6, 12, 24 hoursLC-MS/MS (MRM or PRM)
d₈-Arachidonic Acidd₈-Arachidonoyl-CoA, d₈-Adrenoyl-CoA, d₈-PC(lyso/22:4), d₈-PC(18:0/22:4)0, 2, 6, 12, 24 hoursLC-MS/MS (MRM or PRM)
d₉-Cholined₉-Phosphocholine, d₉-CDP-choline, d₉-PC(18:0/22:4)0, 2, 6, 12, 24 hoursLC-MS/MS (Precursor Ion Scanning for m/z 193)

Experimental Protocols

Protocol 1: Stable Isotope Labeling of PC(18:0/22:4) in Cultured Cells

This protocol describes a pulse-chase experiment to monitor the incorporation of stable isotope-labeled fatty acids into PC(18:0/22:4).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • U-¹³C₁₈-Stearic Acid (or d₈-Arachidonic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Internal standards (e.g., PC(17:0/17:0))

Procedure:

  • Cell Culture: Plate cells at a desired density in 6-well plates and allow them to adhere overnight.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled fatty acid complexed to fatty acid-free BSA.

    • Dilute the stock solution in serum-free medium to the final desired concentration (e.g., 10-50 µM).

  • Pulse Labeling:

    • Wash the cells once with PBS.

    • Remove the PBS and add the labeling medium to the cells.

    • Incubate for a defined period (e.g., 4-6 hours) to allow for the uptake and incorporation of the labeled fatty acid.

  • Chase:

    • Remove the labeling medium.

    • Wash the cells twice with warm PBS to remove any remaining labeled precursor.

    • Add complete medium (containing unlabeled fatty acids) and incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS.

    • Perform lipid extraction using one of the methods described in Protocol 2.

Protocol 2: Lipid Extraction for Mass Spectrometry Analysis

Method A: Modified Bligh and Dyer Extraction

  • To a cell pellet, add 1 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 15 minutes.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.5 mL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Method B: Methyl-tert-butyl ether (MTBE) Extraction

  • To a cell pellet, add 200 µL of cold methanol and 800 µL of cold MTBE.[5]

  • Vortex thoroughly.[5]

  • Add 200 µL of water to induce phase separation.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Collect the upper organic phase.[5]

  • Dry the extract in a SpeedVac and store at -80°C.[5]

Protocol 3: Quantitative LC-MS/MS Analysis of PC(18:0/22:4)
  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[5]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., ACQUITY Premier CSH C18, 100 x 2.1 mm, 1.7 µm).[6]

    • Employ a gradient elution with mobile phase A (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate).

  • Mass Spectrometry:

    • Use a tandem quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The transition for PC(18:0/22:4) would be the precursor ion m/z to a characteristic product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184.1).

    • For labeled species, adjust the precursor ion m/z to account for the mass shift from the isotope.

  • Data Analysis:

    • Quantify the peak areas of the endogenous and labeled PC(18:0/22:4).

    • Normalize the peak areas to the internal standard.

    • Calculate the rate of incorporation and turnover of the labeled species.

Visualization of Pathways and Workflows

Signaling Pathway of PC(18:0/22:4) in Ferroptosis

Ferroptosis_Pathway cluster_synthesis PC(18:0/22:4) Synthesis and Remodeling cluster_peroxidation Lipid Peroxidation and Ferroptosis Free Stearic Acid (18:0) Free Stearic Acid (18:0) ACSL4 ACSL4 Free Stearic Acid (18:0)->ACSL4 Free Adrenic Acid (22:4) Free Adrenic Acid (22:4) Free Adrenic Acid (22:4)->ACSL4 Stearoyl-CoA Stearoyl-CoA ACSL4->Stearoyl-CoA Adrenoyl-CoA Adrenoyl-CoA ACSL4->Adrenoyl-CoA LPCAT3 LPCAT3 Stearoyl-CoA->LPCAT3 Adrenoyl-CoA->LPCAT3 PC(18:0/22:4) PC(18:0/22:4) LPCAT3->PC(18:0/22:4) Lyso-PC Lyso-PC Lyso-PC->LPCAT3 LOX LOX PC(18:0/22:4)->LOX PC(18:0/22:4)-OOH PC(18:0/22:4)-OOH LOX->PC(18:0/22:4)-OOH Oxidation Ferroptosis Ferroptosis PC(18:0/22:4)-OOH->Ferroptosis Induces GPX4 GPX4 PC(18:0/22:4)-OOH->GPX4 GPX4->Ferroptosis Inhibits PC(18:0/22:4)-OH PC(18:0/22:4)-OH GPX4->PC(18:0/22:4)-OH Reduces

Caption: Biosynthesis and role of PC(18:0/22:4) in ferroptosis.

Experimental Workflow for Labeling Studies

Experimental_Workflow Cell Culture Cell Culture Pulse Labeling Pulse Labeling Cell Culture->Pulse Labeling Add labeled precursor Chase Chase Pulse Labeling->Chase Wash and add unlabeled medium Cell Harvesting Cell Harvesting Chase->Cell Harvesting At defined time points Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for stable isotope labeling of PC(18:0/22:4).

Application Notes

  • Choice of Labeled Precursor: The selection of the stable isotope-labeled precursor will depend on the specific metabolic pathway of interest. U-¹³C₁₈-Stearic acid will trace the incorporation of the saturated fatty acid backbone. d₈-Arachidonic acid can be used to follow the synthesis of adrenic acid and its subsequent incorporation. d₉-Choline will label the headgroup and can provide insights into the de novo synthesis of phosphatidylcholine.

  • Optimization of Labeling Conditions: The concentration of the labeled precursor and the duration of the pulse and chase periods should be optimized for the specific cell type and experimental question. A pilot experiment is recommended to determine the optimal conditions.

  • Internal Standards: The use of appropriate internal standards is critical for accurate quantification. A non-endogenous phospholipid species with similar chemical properties to PC(18:0/22:4), such as PC(17:0/17:0), should be added at the beginning of the lipid extraction process.

  • Data Interpretation: The rate of incorporation of the labeled precursor into PC(18:0/22:4) provides a measure of its synthesis rate. The decay of the labeled PC(18:0/22:4) during the chase period reflects its turnover rate. These parameters can be used to assess the impact of genetic or pharmacological perturbations on the metabolism of this lipid.

  • Troubleshooting:

    • Low Label Incorporation: Increase the concentration of the labeled precursor or the duration of the pulse. Ensure that the cells are healthy and metabolically active.

    • High Background Signal: Use charcoal-stripped FBS to reduce the levels of endogenous lipids in the culture medium. Ensure high-purity solvents are used for lipid extraction.

    • Poor Chromatographic Resolution: Optimize the LC gradient and consider using a longer column or a different stationary phase.

By following these detailed protocols and application notes, researchers can effectively design and execute labeling studies to unravel the complex metabolism and signaling functions of PC(18:0/22:4). This knowledge will be invaluable for advancing our understanding of lipid biology and for the development of new therapeutic interventions for diseases involving aberrant lipid metabolism.

References

Application Notes and Protocols for PC-Based Lipidomics Data Analysis: A Focus on 18:0/22:4 Species

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical field for understanding cellular physiology and pathology. Specific lipid species, defined by their fatty acyl chain composition, often play unique roles in cellular processes. Phospholipids (B1166683) containing stearic acid (18:0) and docosatetraenoic acid (adrenic acid, AdA; 22:4) are of particular interest as they are involved in membrane structure, signaling pathways, and are implicated in diseases such as cancer and metabolic disorders.[1][2][3]

The complexity of the lipidome, coupled with the vast datasets generated by mass spectrometry (MS), necessitates sophisticated software for accurate identification and quantification.[4][5] This document provides a comprehensive guide to PC-based software and protocols for the analysis of lipids, with a specific application focus on Phosphatidylethanolamine (PE) containing the 18:0/22:4 acyl chains, PE(18:0/22:4).

Overview of PC-Based Software for Lipidomics Data Analysis

A variety of software tools are available for processing LC-MS-based lipidomics data, ranging from open-source academic platforms to comprehensive commercial packages. The choice of software often depends on the experimental design (targeted vs. untargeted), the mass spectrometer vendor, and the user's bioinformatics proficiency.

SoftwareLicenseKey FeaturesPrimary Application
MS-DIAL Open-SourceComprehensive tool for untargeted analysis, supports DDA/DIA, spectral library matching, and statistical analysis.[6][7]Untargeted & Targeted Profiling
LipidSearch Commercial (Thermo)Automated identification and relative quantification against a large, curated lipid database. Optimized for Orbitrap data.[8][9]Untargeted & Targeted Profiling
MZmine Open-SourceModular and flexible framework for differential analysis of mass spectrometry data.[6]Untargeted Profiling
LipidMatch Open-SourceRule-based lipid identification workflow, particularly for high-resolution MS/MS data.[10]Untargeted Identification
Lipostar2 Commercial (Waters)End-to-end solution for DDA and DIA data, including peak detection, quantification, and pathway analysis.[11]Untargeted & Targeted Profiling
Agilent MassHunter & MPP Commercial (Agilent)Integrated workflow for Agilent Q-TOF instruments, combining lipid annotation with advanced statistical analysis.[4][7]Untargeted & Targeted Profiling

Experimental Protocols

A successful lipidomics study relies on a robust and reproducible experimental workflow, from sample collection to data analysis.

Protocol 1: Lipid Extraction from Cultured Cells or Tissues

This protocol is based on the widely used methyl-tert-butyl ether (MTBE) method, which offers high extraction efficiency and easier handling compared to traditional chloroform-based methods.[12]

Materials:

  • Biological Sample (e.g., cell pellet, ~10 mg tissue)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS Grade)

  • MTBE (LC-MS Grade)

  • Water (LC-MS Grade)

  • Internal Standard (IS) solution (e.g., deuterated PE standard in methanol)

  • Glass tubes, homogenizer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For cell pellets: Wash cells twice with ice-cold PBS.

    • For tissues: Weigh and place in a glass tube for homogenization. Add ice-cold PBS.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is critical for correcting variations in extraction and instrument response.[13]

  • Homogenization: Add 1.5 mL of methanol and homogenize the sample thoroughly.

  • Lipid Extraction:

    • Add 5 mL of MTBE and vortex for 1 minute.

    • Incubate on a shaker at room temperature for 1 hour.[13]

  • Phase Separation:

    • Add 1.25 mL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Lipid Collection: Two distinct layers will form. Carefully collect the upper organic layer (MTBE phase), which contains the lipids, and transfer it to a new clean glass tube.[12]

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 100 µL of 1:1 v/v isopropanol:acetonitrile) for LC-MS analysis.[13]

G Lipidomics Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (MTBE Method) Spike->Extract PhaseSep Phase Separation (Centrifugation) Extract->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Down (Nitrogen Evaporation) Collect->Dry Transfer Recon Reconstitute in Injection Solvent Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS DataProc Data Processing (e.g., MS-DIAL) LCMS->DataProc Quant Quantification & Statistical Analysis DataProc->Quant

Caption: A generalized workflow for lipidomics sample preparation and analysis.

Application Note: Targeted Analysis of PE(18:0/22:4) using MS-DIAL

Objective: To perform relative quantification of PE(18:0/22:4) in two distinct cancer cell lines (e.g., Mesenchymal-type vs. Intestinal-type) to investigate its role in ferroptosis sensitivity, a form of iron-dependent cell death.[2]

Methodology:

  • Chromatography: Reverse-phase chromatography using a C18 column is effective for separating phospholipid species.[14]

  • Mass Spectrometry: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a data-dependent acquisition (DDA) method.

  • Identification: PE(18:0/22:4) is identified based on its accurate mass (m/z) and characteristic MS/MS fragmentation pattern. In negative ion mode, key fragments correspond to the neutral loss of the phosphorylethanolamine headgroup and the individual fatty acyl chains (stearic acid, 18:0 and adrenic acid, 22:4).[1]

Protocol 2: Data Analysis using MS-DIAL

This protocol outlines the key steps for processing raw LC-MS/MS data in MS-DIAL to quantify PE(18:0/22:4).

  • Project Creation & Data Import:

    • Start a new project in MS-DIAL.

    • Select the analysis type (e.g., "Lipidomics DDA").

    • Import the raw data files (.wiff, .raw, etc.) for all samples.

    • Create an alignment file linking the data files to their respective experimental groups (e.g., "Mesenchymal", "Intestinal").

  • Parameter Setting:

    • Data Collection: Set the mass range and retention time range to cover the expected elution of PE lipids.

    • Peak Detection: Define the mass accuracy (e.g., 0.01 Da for Q-TOF) and minimum peak height.

    • Identification: Select an appropriate MS/MS spectral library for lipids. If a library entry for PE(18:0/22:4) is absent, it can be identified manually via its accurate mass and fragmentation spectrum.

    • Alignment: Set the retention time and m/z tolerance for aligning peaks across all samples.

  • Data Processing & Identification:

    • Run the peak detection and alignment processes.

    • Navigate to the "Alignment result" tab. Search for the theoretical m/z of PE(18:0/22:4).

    • Verify the identification by inspecting the MS/MS spectrum, looking for characteristic fragments of the 18:0 and 22:4 fatty acyl chains.

  • Quantification & Normalization:

    • The peak height or area for the identified PE(18:0/22:4) represents its raw abundance.

    • Export the peak list.

    • In an external program (e.g., Microsoft Excel, R), normalize the peak area of PE(18:0/22:4) to the peak area of the spiked internal standard. This corrects for technical variability.

  • Statistical Analysis & Data Visualization:

    • Perform statistical tests (e.g., t-test) on the normalized data to determine if the difference between the experimental groups is significant.

    • Generate plots (e.g., box plots, volcano plots) to visualize the results.

G Targeted Data Analysis Workflow in MS-DIAL cluster_msdial MS-DIAL Processing cluster_downstream Downstream Analysis RawData Raw LC-MS/MS Data (.raw, .wiff) PeakPick 1. Peak Detection (Find Features) RawData->PeakPick Alignment 2. Alignment (Match Peaks Across Samples) PeakPick->Alignment Identify 3. Identification (Spectral Library & m/z) Alignment->Identify Export 4. Export Peak Table Identify->Export Normalize 5. Normalization (Using Internal Standard) Export->Normalize CSV/TSV File Stats 6. Statistical Analysis (t-test, ANOVA) Normalize->Stats Results Results (Tables & Plots) Stats->Results

Caption: Logical flow for targeted lipid quantification using MS-DIAL software.

Data Presentation: Quantitative Results

Following data analysis, results should be summarized in a clear, tabular format.

Table 1: Relative Quantification of PE(18:0/22:4) in Cancer Cell Lines

Sample IDGroupNormalized Peak Area of PE(18:0/22:4) (Arbitrary Units)
M-01Mesenchymal1.52E+07
M-02Mesenchymal1.61E+07
M-03Mesenchymal1.48E+07
I-01Intestinal8.11E+06
I-02Intestinal8.54E+06
I-03Intestinal7.98E+06
p-value < 0.001

This is example data for illustrative purposes.

Biological Context: Signaling Pathway Involvement

The fatty acid AdA (22:4, n-6) is synthesized from linoleic acid via a series of elongation and desaturation steps. It is then incorporated into phospholipids like PE(18:0/22:4). Studies have shown that the accumulation of PE species containing polyunsaturated fatty acids (PUFAs) like AdA is a critical step in the induction of ferroptosis.[2]

G Biosynthesis of AdA (22:4) and its Role in Ferroptosis cluster_synthesis PUFA Biosynthesis cluster_incorporation Lipid Metabolism cluster_pathway Cellular Process LA Linoleic Acid (18:2, n-6) DGLA DGLA (20:3, n-6) LA->DGLA FADS2/ELOVL5 AA Arachidonic Acid (20:4, n-6) DGLA->AA FADS1 AdA Adrenic Acid (22:4, n-6) AA->AdA ELOVL5 PE Incorporation into Phosphatidylethanolamine (PE) AdA->PE PE_Lipid PE(18:0/22:4) PE->PE_Lipid Perox Lipid Peroxidation PE_Lipid->Perox ROS Fe²⁺ Ferroptosis Ferroptosis Perox->Ferroptosis

Caption: Simplified pathway of AdA synthesis and its role in ferroptosis.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) during storage. Due to the presence of the polyunsaturated adrenoyl group, SAPC is susceptible to degradation, primarily through oxidation and hydrolysis. Adherence to proper storage and handling protocols is critical to ensure the integrity and performance of this lipid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (SAPC)?

A1: To ensure the stability of SAPC, it should be stored dissolved in a suitable organic solvent, such as chloroform (B151607) or ethanol, at -20°C.[1][2] The solution should be stored in a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[1][2] To minimize oxidation, it is highly recommended to overlay the organic solution with an inert gas like argon or nitrogen before sealing the vial.[1][2]

Q2: Can I store SAPC as a dry powder?

A2: No, it is not recommended to store SAPC or other lipids containing polyunsaturated fatty acids as a powder.[1] These lipids are often hygroscopic and can absorb moisture from the atmosphere, which can accelerate hydrolysis and oxidation.[1]

Q3: What is the expected shelf-life of SAPC under recommended storage conditions?

Q4: What are the primary degradation pathways for SAPC?

A4: The two main degradation pathways for SAPC are:

  • Oxidation: The adrenoyl group (22:4n-6) contains multiple double bonds that are susceptible to attack by reactive oxygen species. This leads to the formation of lipid hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes and ketones.[5]

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can be hydrolyzed. This results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and a free fatty acid (stearic acid or adrenic acid).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of SAPC.

Problem Potential Cause Recommended Solution
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Lipid degradation due to improper storage.- Review storage conditions. Ensure the lipid was stored at -20°C in a glass vial under an inert atmosphere.[1][2] - Prepare fresh dilutions from a new, unopened vial if possible. - Perform stability testing (e.g., peroxide value) on the stored sample.
Inconsistent experimental results Partial degradation of SAPC leading to altered physicochemical properties.- Aliquot the lipid solution upon receipt to avoid repeated freeze-thaw cycles. - Use a fresh aliquot for each experiment. - Verify the purity of the lipid using an appropriate analytical method before use.
Formation of a precipitate in the storage solution - Solvent evaporation leading to increased lipid concentration. - Hydrolysis leading to the formation of less soluble degradation products.- Ensure the vial is tightly sealed with a Teflon-lined cap. - If solvent evaporation is suspected, the solution may need to be discarded. - Analyze the precipitate and supernatant separately to identify the components.
Change in the color or odor of the lipid solution Significant oxidation has occurred.The lipid is likely highly degraded and should be discarded. Aldehydes and other secondary oxidation products can have characteristic odors.

Stability Data for Structurally Similar Phospholipids (B1166683)

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of similar phospholipids containing polyunsaturated fatty acids. This data is intended for reference and to underscore the importance of proper storage.

CompoundStorage ConditionsReported Stability
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC-20°C, in an appropriate solvent≥ 2 years[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PE-20°C, in an appropriate solvent≥ 1 year[4]
Serum Phospholipids (containing PUFAs)-80°CNo significant degradation for up to 10 years[6]

Degradation Pathways and Experimental Workflows

To aid in understanding the potential degradation of SAPC and for planning stability studies, the following diagrams illustrate the primary degradation pathways and a general workflow for assessing lipid stability.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway SAPC_H 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PC (SAPC) LysoPC_H 1-Stearoyl-lyso-PC or 2-Adrenoyl-lyso-PC SAPC_H->LysoPC_H Hydrolysis at sn-2 or sn-1 FFA Adrenic Acid or Stearic Acid SAPC_H->FFA SAPC_O 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PC (SAPC) Hydroperoxide Lipid Hydroperoxide SAPC_O->Hydroperoxide Oxidation of Adrenoyl Chain Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition

Primary degradation pathways of SAPC.

start SAPC Sample (Time Zero) storage Store under Defined Conditions (-20°C, Inert Gas) start->storage sampling Sample at Pre-defined Timepoints storage->sampling analysis Analytical Testing (e.g., HPLC, Peroxide Value) sampling->analysis data Data Analysis and Comparison to Time Zero analysis->data end Determine Stability Profile data->end

Workflow for a lipid stability study.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of SAPC.

Protocol 1: Determination of Peroxide Value (PV)

This method determines the concentration of hydroperoxides, the primary products of lipid oxidation.

Materials:

  • SAPC solution in chloroform

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Glassware: Erlenmeyer flasks, burette, pipettes

Procedure:

  • Accurately weigh approximately 1-5 g of the SAPC solution into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue/purple color.

  • Titrate with 0.01 N Na₂S₂O₃ solution, shaking continuously, until the blue color disappears.

  • Perform a blank titration with the same reagents but without the SAPC sample.

  • Calculate the Peroxide Value (PV) in milliequivalents of active oxygen per kilogram of lipid (meq/kg) using the following formula:

    PV (meq/kg) = [(S - B) × N × 1000] / W

    Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the SAPC in the sample (g)

Protocol 2: Determination of p-Anisidine (B42471) Value (p-AV)

This assay measures the secondary oxidation products (aldehydes) and is often used in conjunction with the peroxide value to provide a more complete picture of oxidative stability.

Materials:

  • SAPC solution in a suitable solvent (e.g., isooctane)

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Accurately weigh a known amount of the SAPC solution and dissolve it in a precise volume of isooctane (B107328) to obtain a test solution.

  • Measure the absorbance of the test solution at 350 nm against a blank of isooctane (Ab).

  • Pipette 5 mL of the test solution into a test tube.

  • Pipette 5 mL of isooctane into a separate test tube to serve as a blank.

  • To each tube, add 1 mL of the p-anisidine reagent, mix thoroughly, and store in the dark for 10 minutes.

  • Measure the absorbance of the sample solution at 350 nm against the blank solution (As).

  • Calculate the p-Anisidine Value (p-AV) using the following formula:

    p-AV = [25 × (1.2 × As - Ab)] / m

    Where:

    • As = absorbance of the sample solution after reaction with p-anisidine

    • Ab = absorbance of the test solution before reaction

    • m = mass of the SAPC in the test solution (g)

Protocol 3: HPLC-UV Analysis for Degradation Products

This method can be used to separate and quantify SAPC and its primary degradation products, such as lyso-PC.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) is typically used. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm (for lipids without strong chromophores)[7]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of SAPC and potential degradation products (e.g., 1-stearoyl-2-lyso-PC) of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the stored SAPC solution to a suitable concentration within the calibration range of the standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve for each compound by plotting peak area against concentration. Use the calibration curves to determine the concentration of SAPC and its degradation products in the samples over time.

  • Data Interpretation: A decrease in the peak area of SAPC and a corresponding increase in the peak areas of degradation products over time indicate instability.

References

Technical Support Center: Preventing Oxidation of PC(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to minimize the oxidation of 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)) during sample preparation. The high degree of unsaturation in the adrenoyl (22:4) fatty acid makes this phospholipid particularly vulnerable to oxidative degradation, which can compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is PC(18:0/22:4) so susceptible to oxidation?

A1: The susceptibility of PC(18:0/22:4) to oxidation is due to the adrenic acid (22:4) chain at the sn-2 position. Adrenic acid is a polyunsaturated fatty acid (PUFA) with four double bonds. These double bonds create electron-rich sites that are easily attacked by reactive oxygen species (ROS), initiating a chain reaction of lipid peroxidation.[1][2] In contrast, the stearic acid (18:0) at the sn-1 position is a saturated fatty acid and is not susceptible to oxidation.

Q2: What are the primary factors that cause oxidation during sample preparation?

A2: Several factors during sample preparation can initiate or accelerate the oxidation of PC(18:0/22:4):

  • Oxygen Exposure: The presence of molecular oxygen is the primary requirement for autoxidation.[3]

  • Light: Exposure to UV or visible light can generate free radicals, initiating peroxidation.[1][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of damaging radicals.[4]

  • Enzymatic Activity: Lipoxygenases and other oxidative enzymes present in the biological matrix can cause enzymatic oxidation if not properly inactivated.[1]

Q3: What are the most effective antioxidants to use during lipid extraction?

A3: Butylated hydroxytoluene (BHT) is the most commonly used and effective antioxidant for preventing lipid peroxidation during sample preparation.[4][5][6] It is a radical scavenger that terminates the chain reaction of oxidation. Other reagents like triphenylphosphine (B44618) (TPP) can be used to reduce hydroperoxides that have already formed.[6]

Q4: How should I store samples and extracts containing PC(18:0/22:4)?

A4: Proper storage is critical. If immediate extraction is not possible, biological samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4] After extraction, lipid extracts should be stored in an organic solvent (e.g., chloroform (B151607) or methanol) containing an antioxidant like BHT, overlaid with an inert gas (nitrogen or argon), sealed tightly in amber glass vials, and stored at -20°C for short-term or -80°C for long-term storage.[1][4][7]

Q5: Can I prevent oxidation if my experiment is designed to study oxidized lipids?

A5: Yes. If you are analyzing endogenous oxidized phospholipids (B1166683) (oxPLs), you should not add antioxidants like BHT, as they can reduce the species you intend to measure.[4] Instead, prevention strategies should focus on rigorously excluding oxygen, light, and catalytic metals. This includes using deoxygenated solvents, working under a nitrogen or argon atmosphere, using amber vials, and adding metal chelators like EDTA or DTPA to your extraction solvents.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected oxidized species in mass spectrometry data Inadvertent autoxidation during sample handling, extraction, or storage.Review your protocol: • Add an antioxidant (e.g., 0.01% BHT) to all organic solvents.[5] • Purge all vials and solvent bottles with nitrogen or argon gas before use.[7] • Use amber glass vials or wrap tubes in aluminum foil to protect from light.[1][4] • Keep samples on ice or in a cold block at all times.
Low or inconsistent recovery of PC(18:0/22:4) Significant degradation of the target lipid due to variable oxidation across samples.Standardize the workflow: • Minimize the time between sample collection and extraction. • If possible, flash freeze tissues or cell pellets in liquid nitrogen immediately after collection.[1] • Ensure antioxidant solutions are fresh and thoroughly mixed into solvents. • Process all samples (controls and experimental) in parallel under identical conditions.
Evidence of enzymatic degradation (e.g., high levels of Lyso-PC) Endogenous lipase (B570770) or phospholipase activity was not sufficiently quenched after sample collection.Inactivate enzymes promptly: • For tissue samples, consider rapid heat treatment of the tissue or the initial homogenization solvent to denature enzymes.[1] • For liquid samples like plasma, add enzymatic inhibitors such as phenylmethanesulfonyl fluoride (B91410) (PMSF) to reduce phospholipase activity.[1]

Quantitative Data Summary

Table 1: Common Antioxidants and Chelators for Lipid Sample Preparation

CompoundTypical ConcentrationMechanism of ActionPrimary Use
Butylated Hydroxytoluene (BHT) 0.005% - 0.01% (w/v)Free radical scavenger; terminates peroxidation chain reactions.[6]General prevention of autoxidation during extraction and storage.
Triphenylphosphine (TPP) VariesReduces lipid hydroperoxides (primary oxidation products) to their corresponding hydroxides.[6]To stabilize samples by reducing existing peroxides. Not for studying oxPLs.
EDTA / DTPA 1-5 mMChelates divalent metal ions (e.g., Fe²⁺, Cu⁺) that catalyze the formation of reactive oxygen species.[4]Used when antioxidants like BHT cannot be added (e.g., in oxPL analysis).
Phenylmethanesulfonyl fluoride (PMSF) 1-5 mMIrreversible serine protease inhibitor; inhibits certain phospholipases.[1]Prevention of enzymatic degradation of phospholipids.

Table 2: Recommended Storage Conditions for Samples Containing PC(18:0/22:4)

Sample TypeTemperatureAtmosphereMaximum Recommended Duration
Biological Tissue/Cells (Pre-extraction) -80°CAir (after flash freezing)Several months[4]
Lipid Extract (in organic solvent) -20°CInert Gas (Nitrogen/Argon)Up to a few months[1][7]
Lipid Extract (in organic solvent) -80°CInert Gas (Nitrogen/Argon)Long-term (6+ months)[4]
Aqueous Suspensions 4°CInert Gas (Purged)Not recommended for storage; use within 12 hours.[8]

Visualized Workflows and Pathways

Lipid_Peroxidation_Pathway cluster_Initiation Initiation cluster_Propagation Propagation (Chain Reaction) cluster_Termination Termination PUFA PC(18:0/22:4) (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Initiator Radical Initiator (ROS, Light, Metal) Initiator->Lipid_Radical Lipid_Radical->Peroxyl_Radical Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Peroxyl_Radical->Lipid_Hydroperoxide + another PUFA-H Stable_Product Stable Product Peroxyl_Radical->Stable_Product Lipid_Hydroperoxide->Lipid_Radical Generates new Lipid Radical Antioxidant Antioxidant (e.g., BHT) Antioxidant->Stable_Product Donates H•

Caption: The three stages of lipid peroxidation and the intervention point for radical-scavenging antioxidants.

Sample_Prep_Workflow Workflow for Minimizing PC(18:0/22:4) Oxidation cluster_Annotations Workflow for Minimizing PC(18:0/22:4) Oxidation Collection 1. Sample Collection Freeze 2. Flash Freeze (Liquid N2) Collection->Freeze Homogenize 4. Homogenize on Ice Collection->Homogenize If extracting immediately A1 <Key Step: Work quickly. Keep sample cold.> Store_Sample 3. Store Sample at -80°C Freeze->Store_Sample Store_Sample->Homogenize If not extracting immediately Extract 5. Perform Lipid Extraction (e.g., Folch Method) Homogenize->Extract A2 <Key Step: Use pre-chilled homogenization buffer.> Drydown 6. Evaporate Solvent Extract->Drydown A3 <Key Step: Use deoxygenated solvents containing 0.01% BHT. Work under N2 atmosphere.> Reconstitute 7. Reconstitute for Analysis Drydown->Reconstitute A4 <Key Step: Use gentle stream of N2. Avoid high heat.> Store_Extract 8. Store Extract at -80°C Reconstitute->Store_Extract A5 <Key Step: Overlay with N2/Argon before sealing vial.>

Caption: Recommended experimental workflow highlighting critical steps to prevent lipid oxidation.

Experimental Protocol: Oxidation-Minimized Lipid Extraction

This protocol is a modified Folch extraction designed to minimize the oxidation of sensitive lipids like PC(18:0/22:4).

Materials:

  • Chloroform (HPLC Grade), deoxygenated

  • Methanol (B129727) (HPLC Grade), deoxygenated

  • 0.9% NaCl solution, deoxygenated

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas cylinder with regulator

  • Ice bucket

  • Glass homogenizer (e.g., Dounce)

  • Amber glass vials with PTFE-lined caps

  • Centrifuge capable of handling organic solvents

Procedure:

  • Preparation of Solvents:

    • Prepare a 2:1 (v/v) solution of chloroform:methanol.

    • Add BHT to the chloroform:methanol mixture to a final concentration of 0.01% (w/v). For example, add 10 mg of BHT to 100 mL of solvent.

    • Deoxygenate all solvents (chloroform:methanol, methanol, and 0.9% NaCl) by bubbling with nitrogen or argon gas for 15-20 minutes. Keep solvents on ice.

  • Sample Homogenization:

    • Pre-chill the glass homogenizer on ice.

    • Place the weighed tissue sample or cell pellet (e.g., 50 mg) in the homogenizer.

    • Add 20 volumes of ice-cold, BHT-containing 2:1 chloroform:methanol (e.g., 1 mL for a 50 mg sample).

    • Blanket the homogenizer with a gentle stream of nitrogen gas.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of deoxygenated 0.9% NaCl solution (e.g., 0.25 mL for 1 mL of homogenate).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Two phases will form: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

  • Collection and Drying:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean amber glass vial. Be careful not to disturb the protein interface.

    • Dry the lipid extract under a gentle stream of nitrogen gas. Avoid heating above 30°C.

  • Storage and Analysis:

    • Once the solvent is fully evaporated, immediately reconstitute the lipid film in a suitable solvent for your analytical method (e.g., methanol or isopropanol).

    • If storing the extract, flush the vial with nitrogen or argon, seal tightly, and place it in a -80°C freezer.[1][4]

References

Technical Support Center: Mass Spectrometry Analysis of Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of phosphatidylcholine (PC)(18:0/22:4) during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for a low or no signal of PC(18:0/22:4) in my mass spectrometry analysis?

A low or absent signal for PC(18:0/22:4) can stem from several factors throughout the analytical workflow. These can be broadly categorized into:

  • Sample Preparation and Extraction: Inefficient extraction of phospholipids (B1166683) from the sample matrix, degradation of the analyte during preparation, or the presence of interfering substances can significantly reduce the signal.[1][2][3]

  • Ionization and Mass Spectrometry Parameters: Suboptimal instrument settings, including the choice of ionization mode, source parameters, and collision energy, can lead to poor ionization efficiency and fragmentation, resulting in a weak signal.[4][5][6][7]

  • Chromatography: Poor chromatographic separation can lead to co-elution with other highly abundant species, causing ion suppression.[8]

  • Analyte Stability: Polyunsaturated fatty acids like 22:4 are susceptible to oxidation, which can lead to degradation of the PC molecule before analysis.

Q2: Which ionization mode, positive or negative, is better for detecting PC(18:0/22:4)?

Phosphatidylcholines, including PC(18:0/22:4), can be detected in both positive and negative ion modes.

  • Positive Ion Mode (ESI+): This is the most common mode for PC analysis. PCs readily form protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+. A characteristic fragment ion at m/z 184, corresponding to the phosphocholine (B91661) head group, is a hallmark of PC identification in positive mode MS/MS.[9]

  • Negative Ion Mode (ESI-): While less common for PCs, negative mode can provide valuable information. PCs can form adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]- or acetate (B1210297) [M+CH3COO]-. Fragmentation in negative mode can yield information about the fatty acid side chains.[10]

The choice between modes depends on the specific goals of the analysis and the presence of other lipids in the sample. It is often beneficial to acquire data in both modes to obtain a comprehensive lipid profile.[11]

Q3: How can I improve the extraction efficiency of PC(18:0/22:4) from my samples?

The efficiency of phospholipid extraction is highly dependent on the sample matrix and the chosen solvent system. Here are some widely used and effective methods:

  • Folch Method: This method uses a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture and is highly effective for a broad range of lipids, including phospholipids.[3]

  • Bligh-Dyer Method: This technique employs a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system that is disrupted into two phases by the addition of more chloroform and water, partitioning the lipids into the organic layer. It is particularly suitable for samples with high water content.[1][3]

  • Methyl-tert-butyl ether (MTBE) Extraction: This is a safer alternative to chloroform-based methods and has been shown to provide good recovery for a wide range of lipids.

To minimize degradation, especially of polyunsaturated phospholipids, it is crucial to work quickly, at low temperatures, and to use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents.

Troubleshooting Guides

Issue: Low Signal Intensity of PC(18:0/22:4)

This guide provides a systematic approach to troubleshooting low signal intensity for PC(18:0/22:4).

  • Analyte Integrity: Prepare a fresh standard solution of PC(18:0/22:4) to confirm that the analyte has not degraded.

  • System Suitability: Inject a known concentration of a relevant phospholipid standard to ensure the LC-MS system is performing as expected. Check for consistent retention times and peak areas.[12]

  • Extraction Method: If you suspect inefficient extraction, consider trying an alternative method. The choice of method can significantly impact recovery.

  • Sample Cleanup: Biological samples contain numerous compounds that can interfere with the analysis. Techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) can effectively remove interfering substances like salts and other lipid classes, reducing ion suppression.[13][14]

  • Ion Source Parameters: Optimize the ion source settings, including gas flows (nebulizer, auxiliary, and sheath gas), ion transfer tube temperature, and vaporizer temperature, to ensure efficient desolvation and ionization.

  • Collision Energy: The collision energy used for MS/MS fragmentation is critical. An energy that is too low will result in insufficient fragmentation, while an energy that is too high will lead to excessive fragmentation and loss of characteristic fragment ions. It is essential to perform a collision energy optimization experiment for PC(18:0/22:4) on your specific instrument.[4][6]

A logical workflow for troubleshooting this issue is presented below:

TroubleshootingWorkflow Start Low PC(18:0/22:4) Signal CheckSystem 1. Verify System Performance - Inject fresh standard - Check system suitability Start->CheckSystem SystemOK System Performance OK? CheckSystem->SystemOK OptimizeSamplePrep 2. Optimize Sample Preparation - Evaluate extraction method - Implement sample cleanup (SPE) SystemOK->OptimizeSamplePrep Yes SystemIssue Address System Issues - Calibrate instrument - Check for leaks SystemOK->SystemIssue No SamplePrepOK Signal Improved? OptimizeSamplePrep->SamplePrepOK OptimizeMS 3. Optimize MS Parameters - Tune ion source settings - Optimize collision energy SamplePrepOK->OptimizeMS No Resolved Issue Resolved SamplePrepOK->Resolved Yes MSOK Signal Improved? OptimizeMS->MSOK ConsultExpert Consult Instrument Specialist or Technical Support MSOK->ConsultExpert No MSOK->Resolved Yes ConsultExpert->Resolved SystemIssue->CheckSystem

Caption: Troubleshooting workflow for low PC(18:0/22:4) signal.

Experimental Protocols

Protocol 1: Phospholipid Extraction from Plasma (Folch Method)

This protocol outlines the steps for extracting total lipids, including PC(18:0/22:4), from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Initial Extraction: To 100 µL of plasma in a glass tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

The following diagram illustrates the experimental workflow:

ExtractionWorkflow Plasma Plasma Sample (100 µL) AddSolvent Add Chloroform:Methanol (2:1) Plasma->AddSolvent Vortex1 Vortex (1 min) AddSolvent->Vortex1 AddSalt Add 0.9% NaCl Vortex1->AddSalt Vortex2 Vortex (30s) AddSalt->Vortex2 Centrifuge Centrifuge (2000g, 10 min) Vortex2->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry under Nitrogen Collect->Dry Reconstitute Reconstitute for LC-MS Dry->Reconstitute

Caption: Experimental workflow for phospholipid extraction.

Quantitative Data

Table 1: Comparison of Phospholipid Extraction Efficiencies

This table provides a summary of the relative extraction efficiencies of different methods for phospholipids. The Bligh & Dyer method with acid modification (BDHCl) generally shows high yields for phospholipids.

Extraction MethodRelative Phospholipid Yield (%)Reference
Bligh & Dyer (BD)High[1]
Bligh & Dyer with HCl (BDHCl)Highest[1]
HexaneLow (58% reduction vs. BDHCl)[1]
MethanolIntermediate[1]

Note: Efficiency can vary based on the specific sample matrix.

Table 2: Typical Starting Parameters for LC-MS/MS Analysis of Phosphatidylcholines

These are general starting parameters that should be optimized for your specific instrument and application.

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Temperature 300 - 350 °C
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 40 psi
Precursor Ion (m/z) 834.6 (for [M+H]+ of PC 18:0/22:4)
Product Ion (m/z) 184.1 (phosphocholine headgroup)
Collision Energy Requires empirical optimization (start with a range of 20-40 eV)

Signaling Pathway

PC(18:0/22:4) in Phosphatidylcholine Biosynthesis

PC(18:0/22:4) is synthesized as part of the broader phosphatidylcholine biosynthesis pathway. This pathway is crucial for membrane biogenesis and cellular signaling. The synthesis can occur through two primary routes: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. The diagram below illustrates a simplified overview of PC biosynthesis.

PC_Biosynthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC PC(18:0/22:4) CDP_Choline->PC DAG Diacylglycerol (DAG) (18:0/22:4) DAG->PC PE Phosphatidylethanolamine (PE) PE->PC PEMT PEMT PEMT Pathway (3x SAM)

Caption: Simplified phosphatidylcholine biosynthesis pathway.

References

Technical Support Center: Optimizing Lipid Extraction for Low-Abundance Adrenic Acid Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of low-abundance adrenic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of adrenic acid, offering potential causes and solutions to improve recovery and ensure accurate quantification.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Adrenic Acid Incomplete Cell Lysis: The complex and rigid cell walls of some biological samples can prevent the efficient release of intracellular lipids.[1][2][3]Employ mechanical disruption methods such as bead beating, ultrasonication, or grinding with liquid nitrogen before solvent extraction.[1][3] For some samples, enzymatic or chemical pre-treatments may be necessary.[1][2]
Inappropriate Solvent Polarity: The chosen solvent system may not be optimal for solubilizing adrenic acid from the specific sample matrix.[1][4]Adjust the polarity of the extraction solvent. A mixture of polar and non-polar solvents, such as chloroform (B151607)/methanol (B129727), is often effective.[1][2][5] For high-fat samples where the target analyte is lipid-soluble, consider solvents with lower polarity like ethanol, acetonitrile, or acetone.[4]
Analyte Degradation: Adrenic acid, a polyunsaturated fatty acid, is susceptible to oxidation and enzymatic degradation during sample preparation.[6][7][8][9]Work at low temperatures (on ice) and minimize sample exposure to light and oxygen.[4][6][7] Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.[7] For long-term storage, flash-freeze samples in liquid nitrogen and store at -80°C.[6][8]
Formation of Insoluble Salts: Adrenic acid may form salts with divalent cations, which have poor solubility in common organic solvents.[10]An acid hydrolysis pre-treatment step can release the free fatty acid. This typically involves heating the sample with an acid like hydrochloric acid before solvent extraction.[10]
Poor Quantification and High Variability Ion Suppression in Mass Spectrometry: Co-extracted matrix components can interfere with the ionization of adrenic acid, leading to inaccurate quantification.[7]Incorporate a sample cleanup step using Solid-Phase Extraction (SPE) to remove interfering substances.[11] Use an appropriate internal standard to correct for experimental variability and matrix effects.[7]
Low Ionization Efficiency: Adrenic acid has a carboxyl group that can lead to poor ionization efficiency in mass spectrometry, especially when analyzing in negative ion mode.[12][13][14]Chemical derivatization can improve ionization efficiency and allow for detection in positive ion mode, enhancing sensitivity.[12][13][14][15]
Inconsistent Sample Handling: Variations in the time between sample collection and processing can lead to inconsistent results due to ongoing enzymatic activity.[6]Standardize the entire workflow, from sample collection to extraction and analysis, to ensure consistency across all samples.[6]
Presence of Contaminants in Final Extract Co-extraction of Non-Lipid Molecules: Methods like the Folch extraction can sometimes co-extract proteins and carbohydrates along with lipids.[5]A purification step involving washing the extract with a salt solution can help remove water-soluble contaminants.[1] Solid-Phase Extraction (SPE) can also be used to selectively isolate the lipid fraction.[11]
Solvent Contamination: Organic solvents may contain lipid contaminants that can interfere with the analysis of low-abundance species.[16]Use high-purity, HPLC-grade, or self-distilled organic solvents to minimize background contamination.[16]

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for adrenic acid?

A1: The optimal method depends on the sample matrix. The Folch method (chloroform/methanol) and the Bligh and Dyer method (a modification with lower solvent volume) are widely used and effective for a broad range of lipids, including adrenic acid.[1][5][17] For certain applications, a single-step isopropanol (B130326) precipitation method has shown good recovery, especially for polar lipids, and is less toxic.[18] It is crucial to optimize the sample-to-solvent ratio for efficient extraction.[1]

Q2: How can I enrich my sample for low-abundance adrenic acid?

A2: Solid-Phase Extraction (SPE) is a powerful technique for both cleaning up the sample and concentrating the analyte of interest.[11] By selecting the appropriate SPE cartridge and elution solvents, you can selectively retain and then elute adrenic acid, thereby increasing its concentration in the final extract. Aminopropyl bonded silica (B1680970) columns have been used to enrich for n-3 polyunsaturated fatty acids, a similar class of molecules.[19]

Q3: Is derivatization necessary for quantifying adrenic acid by LC-MS?

A3: While not strictly necessary, derivatization is highly recommended for low-abundance species like adrenic acid.[20] It significantly enhances the ionization efficiency of fatty acids, allowing for more sensitive and accurate quantification, often by enabling detection in the more robust positive ion mode.[12][13][14][15]

Q4: What are the critical storage conditions for samples and extracts to prevent adrenic acid degradation?

A4: To minimize degradation, samples should be collected on ice and promptly flash-frozen in liquid nitrogen for long-term storage at -80°C.[6][8] Lipid extracts should be stored in an organic solvent under an inert atmosphere (e.g., nitrogen), protected from light, and at -20°C or lower.[8][21] The addition of an antioxidant like BHT to the storage solvent is also recommended.[7] Avoid repeated freeze-thaw cycles.[7]

Q5: My results are presented as percentages of total fatty acids. Is this appropriate for low-abundance species?

A5: Presenting data as percentages can be misleading for low-abundance species. An increase in the percentage of one fatty acid will automatically decrease the relative percentage of others, even if their absolute concentrations remain unchanged.[22] For accurate representation of low-abundance lipids like adrenic acid, it is generally better to report absolute concentrations.[22]

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is a widely used method for total lipid extraction from biological samples.

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample volume.

  • Filtration: Filter the homogenate to remove solid particles.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate.

  • Phase Separation: Mix thoroughly and centrifuge to facilitate the separation of the mixture into two phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Adrenic Acid Enrichment

This protocol provides a general workflow for enriching adrenic acid from a total lipid extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water (pH ~3.0) through it.[6]

  • Sample Loading: Acidify the lipid extract and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove salts and other polar impurities.[6]

  • Elution: Elute the adrenic acid from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[6] The optimal elution solvent may need to be determined empirically.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the desired solvent for analysis.

Visualizations

experimental_workflow Lipid Extraction and Analysis Workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Enrichment cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (on ice) Homogenization Homogenization/ Cell Lysis SampleCollection->Homogenization LipidExtraction Lipid Extraction (e.g., Folch) Homogenization->LipidExtraction SPE Solid-Phase Extraction (SPE) LipidExtraction->SPE Total Lipid Extract Derivatization Derivatization (Optional) SPE->Derivatization Enriched Adrenic Acid LCMS LC-MS/MS Quantification Derivatization->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for adrenic acid extraction and analysis.

troubleshooting_logic Troubleshooting Low Adrenic Acid Recovery Start Low Adrenic Acid Recovery CheckLysis Is cell lysis complete? Start->CheckLysis CheckSolvent Is the extraction solvent optimal? CheckLysis->CheckSolvent Yes ImproveLysis Action: Enhance cell disruption (e.g., sonication) CheckLysis->ImproveLysis No CheckDegradation Is degradation a possibility? CheckSolvent->CheckDegradation Yes OptimizeSolvent Action: Adjust solvent polarity CheckSolvent->OptimizeSolvent No CheckCleanup Is there matrix suppression? CheckDegradation->CheckCleanup No PreventDegradation Action: Use antioxidants, low temp, protect from light CheckDegradation->PreventDegradation Yes AddCleanup Action: Implement SPE cleanup step CheckCleanup->AddCleanup Yes End Improved Recovery CheckCleanup->End No ImproveLysis->CheckSolvent OptimizeSolvent->CheckDegradation PreventDegradation->CheckCleanup AddCleanup->End

Caption: A logical guide to troubleshooting low recovery.

adrenic_acid_pathway Biosynthesis and Metabolism of Adrenic Acid LinoleicAcid Linoleic Acid (from diet) ArachidonicAcid Arachidonic Acid LinoleicAcid->ArachidonicAcid Desaturation & Elongation AdrenicAcid Adrenic Acid ArachidonicAcid->AdrenicAcid Elongation (ELOVL2/5) COX COX Pathway AdrenicAcid->COX LOX LOX Pathway AdrenicAcid->LOX CYP450 CYP450 Pathway AdrenicAcid->CYP450 BetaOxidation Beta-Oxidation AdrenicAcid->BetaOxidation BioactiveLipids Bioactive Lipids COX->BioactiveLipids LOX->BioactiveLipids CYP450->BioactiveLipids Energy ATP (Energy) BetaOxidation->Energy

Caption: Adrenic acid's metabolic context.

References

challenges in separating PC(18:0/22:4) from other phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of specific phospholipid species like PC(18:0/22:4).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are struggling to separate PC(18:0/22:4) from other phosphatidylcholine (PC) species in our biological samples. What is the most common reason for this?

A1: The most common challenge in separating PC(18:0/22:4) is co-elution with isobaric and isomeric species. Isobaric lipids have the same mass but different fatty acid compositions (e.g., PC(18:1/22:3)), while isomers may have the same fatty acids at different positions on the glycerol (B35011) backbone.[1][2][3] Reversed-Phase Liquid Chromatography (RPLC) is generally the preferred method for separating individual phospholipid species based on their fatty acid chain length and degree of unsaturation.

Troubleshooting Steps:

  • Optimize your RPLC gradient: A shallower gradient can improve the resolution between closely eluting species.

  • Evaluate different RPLC column chemistries: C18 and C30 columns are commonly used for lipidomics.[2] A C30 column may provide better separation for species with similar hydrophobicity.

  • Increase column length or decrease particle size: This can enhance separation efficiency, but may also increase backpressure.

Q2: We are observing poor peak shapes and low signal intensity for PC(18:0/22:4) in our LC-MS analysis. What could be the cause?

A2: Poor peak shapes (e.g., tailing) and low intensity can result from several factors, including issues with sample preparation, chromatography, or mass spectrometry settings. Phospholipids (B1166683), especially those with phosphate (B84403) monoesters, can interact with stainless steel components in the LC system, leading to poor recovery and peak shape.[4]

Troubleshooting Steps:

  • Sample Preparation: Ensure your lipid extraction method is efficient. Methods like Folch or Bligh & Dyer are considered benchmarks.[5][6] Inefficient extraction can lead to low recovery. Also, ensure the final extract is free of contaminants that could cause ion suppression.

  • Chromatography:

    • Use a biocompatible LC system or PEEK-lined columns to minimize interactions with metal surfaces.[4]

    • Optimize the mobile phase. The addition of a small amount of an appropriate salt (e.g., ammonium (B1175870) acetate) can improve peak shape.[7]

  • Mass Spectrometry:

    • Optimize ESI source parameters (e.g., gas flows, temperatures, and voltages) to maximize the ionization of PC(18:0/22:4).

    • Check for ion suppression by co-eluting compounds. A proper chromatographic separation is crucial to minimize this.[1]

Q3: How can we confirm the identity of PC(18:0/22:4) and differentiate it from its isobars?

A3: Differentiating isobaric lipid species requires a combination of high-resolution chromatography and mass spectrometry.

Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Orbitrap, FT-ICR) to obtain an accurate mass measurement of the precursor ion.[8] This helps to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the precursor ion to obtain characteristic product ions. For phosphatidylcholines in positive ion mode, a characteristic headgroup fragment is observed at m/z 184. The other fragments will correspond to the fatty acyl chains, allowing you to identify them as 18:0 and 22:4.[3]

  • Chromatographic Retention Time: Compare the retention time of your analyte with that of a known PC(18:0/22:4) standard, if available. In RPLC, retention is influenced by the length and unsaturation of the fatty acid chains.[9]

Q4: Should we use Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC) for our analysis?

A4: The choice between HILIC and RPLC depends on the goal of your study.

  • HILIC separates phospholipids based on the polarity of their headgroups. This is ideal for separating different classes of phospholipids (e.g., PC, PE, PS, PI).[10][11][12][13]

  • RPLC separates phospholipids based on the hydrophobicity of their fatty acid tails (chain length and number of double bonds).[9][14][15] This is the preferred method for separating individual species within the same class, such as distinguishing PC(18:0/22:4) from other PCs.

The following table summarizes the key differences:

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)
Separation Principle Based on polar headgroupBased on hydrophobic acyl tails
Primary Application Separation of different phospholipid classes (e.g., PC vs. PE)Separation of individual species within a class (e.g., PC(18:0/22:4) vs. PC(16:0/18:1))
Typical Stationary Phase Silica, DiolC18, C30
Typical Mobile Phase High organic content with a small amount of aqueous bufferHigh aqueous content moving to high organic content

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol is a widely used liquid-liquid extraction method for recovering a broad range of lipids from biological matrices.[6]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Pipettes

  • Nitrogen gas evaporator

Reagents:

Procedure:

  • To 1 part of your aqueous sample (e.g., 1 mL of plasma or cell suspension), add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and to disrupt cell membranes.

  • Add 1.25 parts of chloroform and vortex for 1 minute.

  • Add 1.25 parts of deionized water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes to facilitate phase separation.

  • You will observe two distinct phases. The lower, organic phase contains the lipids.

  • Carefully collect the lower organic phase using a glass pipette and transfer it to a clean glass tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: RPLC-MS for Phospholipid Separation

This is a general protocol for the separation of phospholipid species using RPLC coupled to a mass spectrometer. Optimization will be required for specific instruments and samples.

Materials and Reagents:

  • LC-MS system with an ESI source

  • C18 or C30 RPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)[2]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate

Procedure:

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15 minutes at a flow rate of 0.2-0.4 mL/min.

  • Injection: Inject the resuspended lipid extract onto the column.

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Over 20-30 minutes, apply a linear gradient to 100% Mobile Phase B.

    • Hold at 100% Mobile Phase B for 10 minutes to elute all hydrophobic species.

    • Return to 100% Mobile Phase A and re-equilibrate for the next injection.

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes for comprehensive analysis.

    • For targeted analysis of PC(18:0/22:4), use positive ion mode and monitor for the precursor ion and the characteristic m/z 184 headgroup fragment in MS/MS scans.

    • Acquire data in a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions for broader profiling.

Visual Guides

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction lc LC Separation (RPLC for species) extraction->lc ms Mass Spectrometry (HRMS & MS/MS) lc->ms processing Data Preprocessing (Peak Picking, Alignment) ms->processing stats Statistical Analysis processing->stats id Lipid Identification processing->id

Caption: General experimental workflow for lipidomics analysis.

troubleshooting_separation start Poor Separation of PC(18:0/22:4) q1 Is this a class separation issue (PC vs. PE) or species separation (PC vs. PC)? start->q1 ans1_class Class Separation q1->ans1_class Class ans1_species Species Separation q1->ans1_species Species sol_hilic Use/Optimize HILIC Method ans1_class->sol_hilic sol_rplc Optimize RPLC Method ans1_species->sol_rplc q2_rplc Are you using an appropriate RPLC column and gradient? sol_rplc->q2_rplc sol_gradient Try a shallower gradient q2_rplc->sol_gradient No sol_column Consider a C30 column or longer column length q2_rplc->sol_column No q3_confirm Is identity confirmed? q2_rplc->q3_confirm Yes sol_gradient->q3_confirm sol_column->q3_confirm sol_msms Use HRMS and MS/MS for fragmentation analysis q3_confirm->sol_msms No

Caption: Troubleshooting decision tree for phospholipid separation issues.

References

Technical Support Center: Analysis of PC(18:0/22:4) by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of PC(18:0/22:4).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for PC(18:0/22:4) analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as PC(18:0/22:4), is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][2] Phosphatidylcholines (PCs) like PC(18:0/22:4) are particularly susceptible to ion suppression because they often co-elute with other highly abundant phospholipids (B1166683) and matrix components in complex biological samples like plasma or tissue extracts.[1][3]

Q2: What are the primary causes of ion suppression for PC(18:0/22:4) in my biological samples?

A2: The most significant cause of ion suppression for PC(18:0/22:4) is the presence of other, more abundant phospholipids in the sample.[1][3] When these phospholipids are not adequately removed during sample preparation, they can compete with PC(18:0/22:4) for ionization in the MS source. Other sources of ion suppression include salts, proteins, and other endogenous metabolites that may be present in the sample extract.[4]

Q3: How can I determine if my PC(18:0/22:4) analysis is affected by ion suppression?

A3: A common method to assess ion suppression is a post-column infusion experiment. In this setup, a constant flow of a PC(18:0/22:4) standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any significant dip in the constant signal of the PC(18:0/22:4) standard indicates a region of ion suppression.[1][5] Another approach is a post-extraction spike, where you compare the signal of PC(18:0/22:4) in a neat solution to its signal when spiked into a blank, extracted sample matrix. A lower signal in the matrix indicates suppression.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of PC(18:0/22:4)?

A4: Yes, using a SIL-IS is highly recommended for accurate quantification. A SIL-IS, such as PC(18:0/22:4)-d4, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience similar levels of ion suppression. By calculating the ratio of the analyte to the SIL-IS, you can effectively compensate for signal variability caused by ion suppression and other matrix effects, leading to more accurate and precise results.[5]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to ion suppression in your LC-MS experiments for PC(18:0/22:4).

Issue: Low or No Signal Intensity for PC(18:0/22:4)

Low or no signal for your analyte is a classic sign of significant ion suppression. Follow this troubleshooting workflow to identify and mitigate the problem.

start Start: Low/No Signal for PC(18:0/22:4) prep Step 1: Evaluate Sample Preparation start->prep ppt Protein Precipitation (PPT) Only? (High Matrix Effects) prep->ppt chrom Step 2: Optimize Chromatography coelution Does PC(18:0/22:4) co-elute with the main phospholipid 'hump'? chrom->coelution ms Step 3: Adjust MS Settings source Optimize Source Parameters (e.g., Gas Flows, Temperatures) ms->source is Step 4: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) quant For Accurate Quantification is->quant ppt->chrom No lle_spe Implement LLE or SPE for Phospholipid Removal ppt->lle_spe Yes lle_spe->chrom coelution->ms No gradient Adjust Gradient Profile (e.g., make it shallower) coelution->gradient Yes gradient->ms source->is

A logical workflow for troubleshooting and mitigating ion suppression effects.

Experimental Protocols

Effective sample preparation is the most critical step in mitigating ion suppression. The primary goal is to remove interfering matrix components, especially phospholipids, while ensuring high recovery of PC(18:0/22:4).

Protocol 1: Liquid-Liquid Extraction (LLE) - Modified Bligh & Dyer Method

This method is effective at separating lipids from more polar matrix components.

  • Homogenization : Homogenize 100 µL of plasma or tissue homogenate with 375 µL of a 1:2 (v/v) chloroform (B151607):methanol (B129727) mixture.

  • Phase Separation : Add 125 µL of chloroform and vortex thoroughly. Then add 125 µL of water to induce phase separation and vortex again.

  • Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.

  • Collection : Carefully collect the lower organic layer using a glass syringe.

  • Drying and Reconstitution : Evaporate the collected organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

cluster_0 Liquid-Liquid Extraction Workflow start Start: Plasma/Tissue Homogenate add_solvents Add Chloroform:Methanol (1:2) and Vortex start->add_solvents add_chloroform Add Chloroform and Vortex add_solvents->add_chloroform add_water Add Water and Vortex add_chloroform->add_water centrifuge Centrifuge (2,000 x g, 10 min) add_water->centrifuge collect Collect Lower Organic Layer centrifuge->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Workflow for the Liquid-Liquid Extraction (LLE) protocol.
Protocol 2: Solid-Phase Extraction (SPE) using Aminopropyl Silica

This protocol is effective for separating different lipid classes.

  • Sample Pre-treatment : Start with a lipid extract obtained from a method like LLE (Protocol 1, steps 1-4).

  • SPE Cartridge Conditioning : Condition an aminopropyl SPE cartridge (e.g., 100 mg, 1 mL) by washing with 2 mL of hexane.

  • Loading : Load the dried and reconstituted lipid extract (in a non-polar solvent like chloroform or hexane) onto the conditioned SPE cartridge.

  • Washing (Eluting Neutral Lipids) : Elute neutral lipids and cholesterol esters with 2 mL of a 2:1 (v/v) chloroform:isopropanol mixture.

  • Elution of PC(18:0/22:4) : Elute the phosphatidylcholine fraction, including PC(18:0/22:4), with 2 mL of methanol.

  • Drying and Reconstitution : Evaporate the collected methanol fraction to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 3: Chromatographic Separation

A well-optimized chromatographic method can separate PC(18:0/22:4) from the bulk of interfering phospholipids.

  • Column : Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B : 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

  • Flow Rate : 0.25 mL/min.

  • Gradient :

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 99% B

    • 15-20 min: Hold at 99% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

Data Presentation

Sample Preparation Method Phospholipid Removal Efficiency Relative Ion Suppression Analyte Recovery Throughput
Protein Precipitation (PPT) LowHighHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateModerate to HighModerate
Solid-Phase Extraction (SPE) HighLowHighLow to Moderate
Phospholipid Removal Plates (e.g., HybridSPE) Very HighVery LowHighHigh

Signaling Pathway Visualization

While PC(18:0/22:4) is a structural component of cell membranes, its constituent fatty acids, stearic acid (18:0) and docosatetraenoic acid (22:4), can be precursors or be involved in various signaling pathways. The diagram below illustrates a simplified overview of the relationship between membrane phospholipids and eicosanoid signaling.

PC Membrane Phospholipids (e.g., PC(18:0/22:4)) PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis AA Arachidonic Acid (AA) or other PUFAs (e.g., 22:4) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Simplified pathway of PUFA release and eicosanoid synthesis.

References

Technical Support Center: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the recovery of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), a polyunsaturated phosphatidylcholine of significant interest in various research fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAPC) and why is its recovery challenging?

A1: this compound (SAPC) is a specific type of phosphatidylcholine, a major component of cell membranes.[1] It contains a saturated fatty acid (stearic acid) at the sn-1 position and a polyunsaturated fatty acid (adrenic acid, 22:4) at the sn-2 position. The presence of the adrenoyl polyunsaturated fatty acid makes SAPC highly susceptible to oxidation, which can lead to degradation and low recovery during extraction and purification.[2]

Q2: What are the primary methods for extracting SAPC from biological samples?

A2: The two primary methods for extracting phospholipids (B1166683) like SAPC are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE methods, such as the Folch or Bligh-Dyer techniques, use a mixture of polar and non-polar solvents to partition lipids from other cellular components.[3] SPE utilizes a solid sorbent to selectively retain and then elute the phospholipids.[4]

Q3: How can I prevent the oxidation of SAPC during my experiments?

A3: To prevent oxidation, it is crucial to work quickly, at low temperatures, and to use deoxygenated solvents.[5] The addition of antioxidants, such as butylated hydroxytoluene (BHT) or Vitamin E, to the extraction solvents is also highly recommended.[5][6] Storing samples and extracts under an inert atmosphere (e.g., nitrogen or argon) and protecting them from light can further minimize degradation.[2]

Q4: What are the optimal storage conditions for SAPC and its extracts?

A4: SAPC and its extracts should be stored at low temperatures, ideally at -80°C for long-term storage, in a solvent like ethanol (B145695) or chloroform-methanol.[2] To prevent hydrolysis and oxidation, it is critical to store lipids in an environment free of water, oxygen, and light.[2] For organic solutions, storage in glass vials with Teflon-lined caps (B75204) is recommended to prevent leaching of plasticizers.

Troubleshooting Guides

This section addresses common issues encountered during the recovery of SAPC.

Low Recovery After Extraction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cell Lysis Ensure thorough homogenization or sonication of the tissue or cell sample to disrupt all cell membranes.Improved release of intracellular lipids, leading to higher extraction efficiency.
Inappropriate Solvent System (LLE) For LLE, ensure the correct ratio of chloroform (B151607):methanol (B129727):water (typically 2:1:0.8) to achieve a single-phase extraction. Adjust the ratio based on the water content of your sample.Proper phase separation and complete partitioning of lipids into the organic phase.
Suboptimal SPE Cartridge or Protocol Select an SPE cartridge with a sorbent appropriate for phospholipids (e.g., silica, diol, or specialized lipid extraction cartridges). Optimize the loading, washing, and elution solvents and volumes.Enhanced retention of SAPC on the column and efficient elution, leading to higher recovery.
Oxidative Degradation Add an antioxidant (e.g., 0.01% BHT) to all solvents. Work on ice and use pre-chilled, deoxygenated solvents.Minimized degradation of the polyunsaturated adrenoyl chain, preserving the integrity of SAPC.
Sample Contamination
Potential Cause Troubleshooting Step Expected Outcome
Presence of Non-Lipid Contaminants After LLE, wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants. For SPE, ensure the wash steps effectively remove impurities without eluting the target lipid.A cleaner lipid extract with reduced interference from proteins, sugars, and salts.
Co-elution of Other Lipid Classes In SPE, use a series of wash steps with solvents of increasing polarity to selectively remove neutral lipids and free fatty acids before eluting the phospholipid fraction.Improved purity of the SAPC-containing fraction.
Plasticizer Contamination Use glass and Teflon labware whenever possible. Avoid the use of plastic tubes and pipette tips with organic solvents.Reduced presence of interfering peaks from leached plasticizers in the final analysis.
Emulsion Formation (LLE)
Potential Cause Troubleshooting Step Expected Outcome
Vigorous Mixing Gently invert the extraction mixture instead of vigorous shaking or vortexing.Formation of a stable emulsion is less likely, allowing for clear phase separation.
High Concentration of Surfactant-like Molecules Add a small amount of a saturated salt solution (brine) to the mixture to increase the ionic strength of the aqueous phase and break the emulsion.The emulsion will break, leading to a distinct separation between the aqueous and organic layers.
Incomplete Phase Separation Centrifuge the sample at a moderate speed to facilitate the separation of the phases and compact the protein interface.A clear and sharp interface between the two liquid phases, allowing for easy collection of the lipid-containing organic layer.

Data Presentation

Table 1: Comparison of Phospholipid Extraction Efficiencies
Extraction Method Solvent System Typical Recovery of Phosphatidylcholine (%) Key Advantages Common Issues
Liquid-Liquid Extraction (Folch) Chloroform:Methanol (2:1)85-95High recovery for a broad range of lipids.Emulsion formation, time-consuming.[7]
Liquid-Liquid Extraction (Bligh-Dyer) Chloroform:Methanol:Water (1:2:0.8)80-90Suitable for samples with high water content.Potential for lower recovery of less polar lipids.
Solid-Phase Extraction (Silica) Gradient elution with Chloroform, Acetone, and Methanol70-85Good separation of lipid classes.Can be complex to optimize, potential for irreversible adsorption.
Solid-Phase Extraction (Diol) Elution with non-polar and polar solvents80-95High recovery and good reproducibility.May require specific optimization for different lipid species.
Specialized Lipid SPE Cartridges Manufacturer's recommended protocol>95High selectivity and removal of contaminants.Higher cost per sample.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Modified Folch Method)

Objective: To extract total lipids, including SAPC, from a biological sample.

Materials:

  • Homogenizer or sonicator

  • Glass centrifuge tubes with Teflon-lined caps

  • Chloroform (with antioxidant, e.g., 0.01% BHT)

  • Methanol (with antioxidant)

  • 0.9% NaCl solution

  • Nitrogen gas source

  • Water bath or heating block

Procedure:

  • Homogenize the tissue or cell sample in a glass tube.

  • Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) mixture to the homogenate.

  • Agitate the mixture thoroughly for 20 minutes at 4°C.

  • Centrifuge at 2000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant (the total lipid extract) into a new glass tube.

  • To wash the extract, add 0.2 volumes of 0.9% NaCl solution.

  • Gently invert the tube several times and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully remove the upper aqueous phase.

  • Dry the lower organic phase containing the lipids under a stream of nitrogen gas in a water bath at 37°C.

  • Resuspend the dried lipid film in a suitable solvent for storage or further analysis.

Protocol 2: Solid-Phase Extraction for Phospholipid Isolation

Objective: To isolate the phospholipid fraction, including SAPC, from a total lipid extract.

Materials:

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Vacuum manifold

  • Glass collection tubes

  • Chloroform

  • Acetone

  • Methanol

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of chloroform through it. Do not let the cartridge run dry.

  • Dissolve the dried total lipid extract in a small volume of chloroform (e.g., 1 mL).

  • Load the sample onto the conditioned SPE cartridge.

  • Fraction 1 (Neutral Lipids): Elute the neutral lipids by passing 10 mL of chloroform through the cartridge. Collect this fraction separately.

  • Fraction 2 (Glycolipids and Ceramides): Elute this fraction with 10 mL of acetone. Collect separately.

  • Fraction 3 (Phospholipids): Elute the phospholipid fraction, containing SAPC, with 10 mL of methanol. Collect this fraction.

  • Dry the phospholipid fraction under a stream of nitrogen.

  • Resuspend the purified phospholipids in an appropriate solvent for analysis.

Mandatory Visualizations

G cluster_start Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis start Biological Sample (Tissue or Cells) homogenize Homogenization in Solvent with Antioxidant start->homogenize lle Liquid-Liquid Extraction (e.g., Folch Method) homogenize->lle LLE Path spe_load Solid-Phase Extraction (Load Sample) homogenize->spe_load SPE Path phase_sep Phase Separation & Washing lle->phase_sep spe_wash SPE Wash Steps (Remove Impurities) spe_load->spe_wash dry_down Dry Down Under N2 phase_sep->dry_down spe_elute SPE Elution of Phospholipids spe_wash->spe_elute spe_elute->dry_down analysis Analysis (e.g., LC-MS) dry_down->analysis

Caption: Experimental workflow for the extraction and purification of SAPC.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SAPC SAPC (this compound) CDK Cyclin-Dependent Kinases (CDKs) SAPC->CDK Inhibition Apoptosis Apoptosis SAPC->Apoptosis Induces CellCycle Cell Cycle Progression CDK->CellCycle Promotes CDK->Apoptosis Inhibits

Caption: Putative signaling role of SAPC as a CDK inhibitor leading to apoptosis.[8][9]

References

dealing with adduct formation of PC(18:0/22:4) in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phosphatidylcholines (PCs) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to adduct formation, particularly for complex lipids such as PC(18:0/22:4).

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for PC(18:0/22:4) in ESI-MS?

In positive ion mode ESI-MS, phosphatidylcholines like PC(18:0/22:4) readily form several adducts. The most common are the protonated molecule [M+H]+, the sodiated adduct [M+Na]+, and the potassiated adduct [M+K]+. Ammonium (B1175870) adducts, [M+NH4]+, are also frequently observed, especially when ammonium salts are used as mobile phase additives.

In negative ion mode, PCs, being zwitterionic, do not readily deprotonate. Instead, they typically form adducts with anions present in the mobile phase. Common adducts in negative ion mode include formate (B1220265) [M+HCOO]- and acetate (B1210297) [M+CH3COO]-.

Q2: Why is managing adduct formation important for the analysis of PC(18:0/22:4)?

The formation of multiple adducts for a single analyte like PC(18:0/22:4) can complicate data analysis significantly. It splits the ion current among several species, which can reduce the signal-to-noise ratio for any single adduct and potentially compromise the limits of detection. For accurate quantification, it is crucial to account for all significant adducts of the analyte. Failing to do so can lead to underestimation of the lipid's concentration. The distribution of these adducts can also vary between samples, introducing variability and affecting the reproducibility of quantitative results.

Q3: How does the choice of mobile phase affect adduct formation of PC(18:0/22:4)?

The composition of the mobile phase has a profound impact on the type and relative abundance of adducts formed.

  • Solvents: The purity of solvents is critical. Contamination with alkali metals (sodium, potassium) from glassware or reagents can lead to a high abundance of [M+Na]+ and [M+K]+ adducts, even when not intentionally added.

  • Additives: Mobile phase additives are used to control ionization and adduct formation.

    • Formic acid or acetic acid are often added to promote the formation of the protonated molecule [M+H]+ in positive ion mode.

    • Ammonium formate or ammonium acetate can promote the formation of [M+NH4]+ adducts in positive ion mode and [M+HCOO]- or [M+CH3COO]- adducts in negative ion mode, respectively. These additives can also help to suppress the formation of sodium and potassium adducts.

Troubleshooting Guide

Issue 1: High Abundance of Sodium [M+Na]+ and Potassium [M+K]+ Adducts

High levels of sodiated and potassiated adducts can suppress the formation of the desired protonated or ammoniated adducts, complicating quantification.

Potential Causes and Solutions:

CauseSolution
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Test new batches of solvents for alkali metal contamination.
Leaching from Glassware Use polypropylene (B1209903) vials and containers instead of glass to minimize sodium and potassium leaching.
Carryover from Previous Analyses Thoroughly clean the LC system and MS source between analyses.
Inappropriate Mobile Phase Additives Add a competing cation source, such as ammonium formate or acetate (typically 5-10 mM), to the mobile phase to promote the formation of [M+NH4]+ and suppress [M+Na]+ and [M+K]+.
Issue 2: Poor Signal Intensity and Multiple Adducts for PC(18:0/22:4)

Low signal intensity can be a result of the ion current being distributed across multiple adducts.

Troubleshooting Workflow:

start Poor Signal for PC(18:0/22:4) check_adducts Multiple Adducts Observed? start->check_adducts optimize_mp Optimize Mobile Phase (e.g., add 10mM Ammonium Formate) check_adducts->optimize_mp Yes optimize_source Optimize MS Source Parameters (e.g., temperature, voltages) check_adducts->optimize_source No optimize_mp->optimize_source sum_adducts Quantify by Summing All Adducts optimize_source->sum_adducts end Improved Signal/Quantification sum_adducts->end

Caption: Troubleshooting workflow for poor signal intensity.

Quantitative Data Summary:

The relative abundance of different adducts can be influenced by the mobile phase composition. The following table provides an illustrative example of how the adduct distribution for a polyunsaturated PC might change with different mobile phase additives in positive ion mode.

Mobile Phase Additive[M+H]+ Relative Abundance[M+Na]+ Relative Abundance[M+NH4]+ Relative Abundance
0.1% Formic Acid60%35%5%
10 mM Ammonium Formate15%10%75%
No Additive (with Na+ contamination)20%70%10%

Experimental Protocols

Protocol 1: LC-MS Analysis of PC(18:0/22:4) with Controlled Adduct Formation

This protocol is designed to promote the formation of [M+H]+ and minimize alkali metal adducts.

1. Sample Preparation (Lipid Extraction):

  • Use a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction method.

  • Employ polypropylene tubes to avoid sodium contamination from glass.

  • After extraction, dry the lipid extract under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 isopropanol/acetonitrile).

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate PCs from other lipid classes. For example, start with a low percentage of B and gradually increase to elute the more nonpolar lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.

3. MS Detection (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Sheath Gas and Aux Gas Flow: Optimize for stable spray and good desolvation. Higher gas flow and temperature can sometimes reduce adduct formation by providing more energy for desolvation.

  • Scan Range: A range that includes the expected m/z values for the adducts of PC(18:0/22:4) (e.g., m/z 800-900).

Logical Relationship of Experimental Parameters:

cluster_sample Sample Preparation cluster_lc LC Conditions cluster_ms MS Parameters cluster_output Desired Outcome sp1 Use Polypropylene Vials sp2 High-Purity Solvents lc1 Mobile Phase Additives (Ammonium Formate) sp1->lc1 sp2->lc1 lc2 Reversed-Phase C18 ms1 Source Temperature lc1->ms1 lc2->ms1 ms2 Gas Flow out1 Controlled Adduct Profile (e.g., dominant [M+H]+ or [M+NH4]+) ms1->out1 ms2->out1 out2 Improved Signal Intensity

Caption: Influence of experimental parameters on adduct control.

quality control measures for PC(18:0/22:4) analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of PC(18:0/22:4) (1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical platforms for PC(18:0/22:4) analysis?

A1: The most common analytical platforms for the analysis of PC(18:0/22:4) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Shotgun Lipidomics.[1][2][3] LC-MS/MS provides chromatographic separation of lipids prior to mass analysis, which can resolve isobaric species.[4][5] Shotgun lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer, offering high-throughput analysis.[3]

Q2: How should I prepare my biological samples for PC(18:0/22:4) analysis to ensure stability?

A2: Proper sample handling is critical for maintaining the integrity of PC(18:0/22:4). Fresh samples are ideal, but when not feasible, they should be snap-frozen in liquid nitrogen and stored at -80°C until processing.[1] For extraction, a liquid-liquid extraction method, such as with methanol (B129727)/methyl-tert-butyl ether (MeOH/MTBE), is recommended for optimal recovery of phospholipids (B1166683).[4][5]

Q3: What type of internal standard is appropriate for the quantification of PC(18:0/22:4)?

A3: For accurate quantification, it is crucial to use an appropriate internal standard. Ideal internal standards are stable isotope-labeled versions of the analyte (e.g., PC(18:0/22:4)-d9) or a non-physiological phosphatidylcholine species with fatty acid chains of lengths not typically found in the sample (e.g., PC(14:0/14:0)).[3] These standards should be added to the sample prior to the extraction process to account for variations in sample preparation and instrument response.[2]

Q4: In mass spectrometry, what are the characteristic ions for identifying PC(18:0/22:4)?

A4: In positive ion mode electrospray ionization (ESI), phosphatidylcholines, including PC(18:0/22:4), characteristically produce a protonated molecule [M+H]⁺ and a prominent fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup.[1][3] In negative ion mode, formate (B1220265) or acetate (B1210297) adducts such as [M+HCOO]⁻ or [M+CH3COO]⁻ can be observed, which upon fragmentation, yield fragment ions corresponding to the fatty acid carboxylates (stearic acid [M-H]⁻ at m/z 283.2 and adrenic acid [M-H]⁻ at m/z 331.2).[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in LC-MS Analysis
Potential Cause Recommended Solution
Inappropriate Column Chemistry For separation of phospholipids like PC(18:0/22:4), a C18 reversed-phase column is generally effective.[4][5]
Suboptimal Mobile Phase Composition Ensure the mobile phase contains an appropriate organic modifier (e.g., acetonitrile, isopropanol) and an additive (e.g., ammonium (B1175870) formate, formic acid) to improve ionization and peak shape.[8]
Column Overloading Reduce the amount of sample injected onto the column.
Sample Matrix Effects Dilute the sample extract to minimize interference from other matrix components.[9]
Issue 2: Low Signal Intensity or Inconsistent Quantification
Potential Cause Recommended Solution
Inefficient Ionization Optimize mass spectrometer source settings, including spray voltage, vaporizer temperature, and gas flows, to enhance the ionization of PC(18:0/22:4).[4][5][8]
Improper Internal Standard Selection or Usage Use a phosphatidylcholine-specific internal standard and ensure it is added at a known concentration to all samples and calibrators.[3]
Analyte Degradation Ensure samples are kept cold during preparation and storage to prevent lipid degradation.[1] Use antioxidants like BHT if necessary.
Matrix Effects Evaluate for ion suppression or enhancement by analyzing the internal standard response across different samples. If significant matrix effects are observed, consider further sample cleanup or dilution.[9]
Issue 3: Inaccurate Identification of PC(18:0/22:4)
Potential Cause Recommended Solution
Isobaric Interference Other lipid species may have the same nominal mass as PC(18:0/22:4). Use high-resolution mass spectrometry to obtain accurate mass measurements and perform MS/MS fragmentation to confirm the identity based on characteristic fragment ions.[4][5]
Incorrect MS/MS Fragmentation Interpretation Confirm the presence of the m/z 184 fragment in positive ion mode for the phosphocholine headgroup and the fatty acid fragments in negative ion mode.[1][3][6]
Lack of Authentic Standard When possible, analyze a commercially available PC(18:0/22:4) standard to confirm retention time and fragmentation patterns.[4]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma
  • Thaw frozen plasma samples on ice.

  • To 10 µL of plasma, add 10 µL of an internal standard mixture containing a known concentration of a suitable PC internal standard (e.g., PC(17:0/17:0)).

  • Add 120 µL of methanol and vortex for 10 seconds.

  • Add 500 µL of MTBE and vortex for 10 minutes.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic phase to a new tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

Protocol 2: LC-MS/MS Analysis of PC(18:0/22:4)
  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., ACQUITY Premier CSH C18, 100 x 2.1 mm, 1.7 µm).[4][5]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate phospholipids.

  • Flow Rate: 0.3 mL/min

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI).

  • Positive Mode Scan: Precursor ion scan for m/z 184 to detect all PC species.

  • Negative Mode Scan: Product ion scan of the [M+HCOO]⁻ adduct of PC(18:0/22:4) to detect fatty acid fragments.

Quality Control Data Summary

QC Parameter Acceptance Criteria Typical Performance
Extraction Recovery >80%>85% with MeOH/MTBE extraction.[4][5]
Intra-day Variability (RSD) <15%Typically <15%.[4][5]
Inter-day Variability (RSD) <20%Typically <15%.[4][5]
QC Sample Reproducibility (RSD in pooled QC) <30%Generally below 30% for lipidomics studies.[10]

Visualizations

experimental_workflow sample_prep Sample Preparation extraction Lipid Extraction (e.g., MeOH/MTBE) sample_prep->extraction Add Internal Standard analysis LC-MS/MS Analysis extraction->analysis data_acq Data Acquisition (Positive & Negative Modes) analysis->data_acq data_proc Data Processing data_acq->data_proc Peak Integration Normalization stat_analysis Statistical Analysis data_proc->stat_analysis Multivariate Analysis

Caption: A generalized workflow for the analysis of PC(18:0/22:4) from biological samples.

troubleshooting_logic node_problem node_problem node_cause node_cause node_solution node_solution problem Inconsistent Quantification cause1 Matrix Effects problem->cause1 cause2 Analyte Degradation problem->cause2 cause3 Improper Internal Standard Use problem->cause3 solution1 Dilute Sample or Improve Cleanup cause1->solution1 solution2 Maintain Cold Chain cause2->solution2 solution3 Use Appropriate IS and Add Early cause3->solution3

Caption: A troubleshooting decision tree for inconsistent quantification in PC(18:0/22:4) analysis.

References

common pitfalls in the analysis of adrenic acid lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of adrenic acid and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of adrenic acid lipids.

Sample Preparation

Question: I am seeing high variability in my adrenic acid measurements between sample replicates. What could be the cause?

Answer: High variability in adrenic acid measurements often originates from inconsistencies in sample handling and preparation. Adrenic acid, a polyunsaturated fatty acid (PUFA), is susceptible to oxidation, which can be initiated or accelerated by improper technique.[1]

Troubleshooting Steps:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to lipid degradation. Aliquot samples into single-use volumes upon collection.

  • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent auto-oxidation of adrenic acid during sample processing.

  • Standardize Extraction Protocol: Ensure consistent timing, temperature, and solvent volumes for all samples. The Folch or Bligh-Dyer methods are commonly used for lipid extraction.[2][3]

  • Use an Internal Standard: Spike your samples with a deuterated or 13C-labeled adrenic acid internal standard before extraction to account for variability in extraction efficiency and instrument response.

Question: My measured concentrations of adrenic acid are unexpectedly low. What are the potential reasons?

Answer: Low recovery of adrenic acid can be due to several factors during sample preparation, including incomplete extraction or degradation of the analyte.

Troubleshooting Steps:

  • Optimize Extraction Solvent: While chloroform (B151607)/methanol mixtures are standard, the ratio may need optimization depending on the sample matrix. For instance, a 2:1 (v/v) chloroform:methanol mixture is a common starting point.[2][3]

  • Ensure Complete Homogenization: Tissues and cells must be thoroughly homogenized to ensure complete lipid extraction.

  • Check for Adsorption: Adrenic acid can adsorb to plasticware. Use glass vials and pipette tips wherever possible.

  • Evaluate Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure your derivatization to fatty acid methyl esters (FAMEs) is complete. Incomplete derivatization will lead to underestimation.

Chromatographic Separation

Question: I am having difficulty separating adrenic acid from other docosatetraenoic acid isomers. How can I improve the resolution?

Answer: Co-elution of isomers is a significant challenge in fatty acid analysis.[4] Adrenic acid (22:4n-6) has the same mass as other docosatetraenoic acid isomers, making chromatographic separation critical for accurate quantification.

Troubleshooting Steps:

  • Column Selection:

    • Reversed-Phase (RP) Chromatography: C18 and C8 columns are commonly used. For improved separation of isomers, consider columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, which can enhance resolution based on subtle differences in the double bond positions.[5]

    • Silver Ion (Ag+) HPLC: This technique provides excellent separation of fatty acid isomers based on the number and position of double bonds.

  • Mobile Phase Optimization:

    • Adjust the organic solvent composition (e.g., acetonitrile, methanol, isopropanol) and gradient slope.

    • The addition of a small amount of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape.

  • Lower Column Temperature: Reducing the column temperature can sometimes enhance the separation of closely eluting isomers.[6]

Question: My chromatographic peak for adrenic acid is broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape can be caused by several factors, including column degradation, sample matrix effects, or inappropriate mobile phase conditions.

Troubleshooting Steps:

  • Column Health: Check the column's performance with a standard mixture. If the performance is poor, try flushing the column or replacing it.

  • Sample Clean-up: Complex sample matrices can interfere with chromatography. Consider a solid-phase extraction (SPE) step to clean up your sample before LC-MS analysis.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for keeping adrenic acid in a consistent ionic state (typically deprotonated in negative ion mode).

  • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can cause peak distortion. Try reducing the injection volume or dissolving the sample in a solvent similar to the initial mobile phase.

Mass Spectrometry Detection and Quantification

Question: I am unsure which precursor and product ions to use for the MRM analysis of adrenic acid and its metabolites. What are the recommended transitions?

Answer: The choice of Multiple Reaction Monitoring (MRM) transitions is crucial for the selective and sensitive quantification of adrenic acid and its metabolites. For adrenic acid itself in negative ion mode, the deprotonated molecule [M-H]- is typically used as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Adrenic Acid331.3287.3
16,17-Epoxydocosatrienoic Acid (EDT)347.3219.2
13,14-EDT347.3191.2
10,11-EDT347.3149.1
7,8-EDT347.3107.1
16,17-Dihydroxydocosatrienoic Acid (DHDT)365.3219.2
13,14-DHDT365.3191.2
10,11-DHDT365.3149.1
7,8-DHDT365.3107.1

Note: These are common transitions and may require optimization on your specific instrument.

Question: I am observing in-source fragmentation of my adrenic acid-containing lipids. How can I minimize this?

Answer: In-source fragmentation can lead to the misidentification and inaccurate quantification of lipids.[7] This is particularly problematic for complex lipids where the fatty acyl chains can be cleaved off in the ion source.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize the energy imparted to the ions.

  • Mobile Phase Composition: The choice of mobile phase additives can influence ionization efficiency and fragmentation. Experiment with different additives like ammonium (B1175870) acetate (B1210297) or ammonium formate.

  • Use a Softer Ionization Technique: If available, consider using a softer ionization method if in-source fragmentation remains a significant issue with electrospray ionization (ESI).

Frequently Asked Questions (FAQs)

Q1: What are the major enzymatic and non-enzymatic metabolites of adrenic acid?

A1: Adrenic acid is metabolized by several enzymatic pathways, similar to arachidonic acid, leading to a variety of bioactive lipids.[8] It can also be oxidized non-enzymatically.

  • Enzymatic Metabolites:

    • Cyclooxygenase (COX): Produces dihomo-prostaglandins and dihomo-thromboxanes.[8]

    • Lipoxygenase (LOX): Generates dihomo-hydroxyeicosatetraenoic acids (DHETs).[8]

    • Cytochrome P450 (CYP) epoxygenases: Form epoxydocosatrienoic acids (EDTs).[1][8]

  • Non-enzymatic Metabolites:

    • Free radical-mediated peroxidation: Produces F2-dihomo-isoprostanes and dihomo-isofurans, which are biomarkers of oxidative stress.[1][9][10]

Q2: How can I distinguish between enzymatic and non-enzymatic oxidation products of adrenic acid?

A2: Enzymatic reactions are highly specific, producing a limited number of stereoisomers.[8] In contrast, non-enzymatic oxidation is a random process that generates a complex mixture of all possible stereoisomers. Therefore, the presence of a racemic mixture of isomers is indicative of non-enzymatic, free-radical-induced oxidation. Chiral chromatography is often required to separate these stereoisomers and determine their origin.

Q3: What are typical concentrations of adrenic acid in biological samples?

A3: Adrenic acid concentrations can vary significantly depending on the species, tissue, and physiological state. In healthy young Canadian adults, the mean plasma concentration of adrenic acid was reported to be 85.6 ± 26.8 μmol/L.[5] Studies have also shown that plasma adrenic acid levels can be elevated in overweight/obese children.[8]

Q4: Is derivatization necessary for the analysis of adrenic acid by LC-MS?

A4: Derivatization is generally not required for the analysis of free adrenic acid by LC-MS, especially when using a sensitive triple quadrupole mass spectrometer in negative ion mode. However, derivatization can be employed to improve ionization efficiency in positive ion mode or to determine the position of double bonds.[11] For GC-MS analysis, derivatization to FAMEs is essential to increase the volatility of the fatty acids.[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Folch method for the extraction of total lipids from plasma or serum.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard solution (e.g., deuterated adrenic acid in ethanol)

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma or serum in a glass centrifuge tube, add 10 µL of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing 0.005% BHT.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Add 1 mL of chloroform to the remaining aqueous phase, vortex for 1 minute, and centrifuge again.

  • Combine the second organic phase with the first.

  • Wash the combined organic phases by adding 1 mL of 0.9% NaCl solution, vortexing for 30 seconds, and centrifuging.

  • Remove the upper aqueous layer.

  • Dry the final organic extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of methanol/isopropanol 1:1 v/v) for LC-MS analysis.

Protocol 2: Saponification for Total Fatty Acid Analysis

This protocol releases fatty acids from their esterified forms (e.g., in triglycerides and phospholipids) for the analysis of the total fatty acid profile.

Materials:

  • Lipid extract (from Protocol 1)

  • 1 M KOH in methanol

  • 0.5 M HCl

  • Hexane (B92381)

  • Glass tubes with screw caps

Procedure:

  • Resuspend the dried lipid extract in 1 mL of 1 M KOH in methanol.

  • Cap the tube tightly and heat at 60°C for 1 hour to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the non-saponifiable lipids (e.g., cholesterol) if desired.

  • Acidify the lower aqueous layer to pH < 3 by adding approximately 0.5 mL of 0.5 M HCl.

  • Extract the free fatty acids by adding 2 mL of hexane, vortexing, and centrifuging.

  • Repeat the hexane extraction.

  • Combine the hexane extracts and dry under nitrogen.

  • Reconstitute the fatty acid sample for LC-MS or derivatize for GC-MS analysis.

Visualizations

Adrenic_Acid_Metabolism cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway AdA Adrenic Acid (AdA) COX COX AdA->COX LOX LOX AdA->LOX CYP450 CYP450 AdA->CYP450 ROS Free Radicals (ROS) AdA->ROS PL Membrane Phospholipids PLA2 cPLA2 PL->PLA2 Stimulation PLA2->AdA Release DH_PGs Dihomo-Prostaglandins Dihomo-Thromboxanes COX->DH_PGs DHETs DHETs LOX->DHETs EDTs EDTs CYP450->EDTs Dihomo_IsoPs F2-Dihomo-Isoprostanes Dihomo-Isofurans ROS->Dihomo_IsoPs

Caption: Metabolic pathways of Adrenic Acid.

Troubleshooting_Workflow start Problem Encountered cat Categorize Issue start->cat sp Sample Preparation cat->sp Variability, Low Recovery cs Chromatographic Separation cat->cs Poor Resolution, Bad Peak Shape ms MS Detection cat->ms Low Sensitivity, Interferences sp_sol Check for Oxidation Optimize Extraction Use Internal Standard sp->sp_sol cs_sol Optimize Column & Mobile Phase Check for Matrix Effects cs->cs_sol ms_sol Optimize MRM Transitions Minimize In-Source Fragmentation ms->ms_sol end Problem Resolved sp_sol->end cs_sol->end ms_sol->end

Caption: Troubleshooting workflow for adrenic acid analysis.

References

Technical Support Center: Solvent-Dependent Stability of PC(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal solvent choice for the handling and storage of 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)), a polyunsaturated phospholipid critical in various research and pharmaceutical applications. Ensuring the stability of PC(18:0/22:4) is paramount to obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are recommended for dissolving and storing PC(18:0/22:4)?

A1: Chloroform and ethanol (B145695) are suitable solvents for dissolving and storing unsaturated phospholipids (B1166683) like PC(18:0/22:4). To minimize degradation, it is crucial to use high-purity, degassed solvents. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), at a concentration of 0.01% is also recommended to mitigate oxidation.[1][2]

Q2: What are the primary degradation pathways for PC(18:0/22:4)?

A2: The primary degradation pathway for PC(18:0/22:4) is autoxidation of the polyunsaturated adrenic acid (22:4) chain. This process is initiated by free radicals and proceeds through a chain reaction involving hydrogen abstraction, formation of peroxyl radicals, and subsequent generation of lipid hydroperoxides.[3][4][5] These hydroperoxides can further decompose into a variety of secondary oxidation products, including aldehydes and ketones.

Q3: How can I minimize the degradation of PC(18:0/22:4) during my experiments?

A3: To minimize degradation, follow these best practices:

  • Use High-Purity Solvents: Always use freshly opened, high-purity solvents.

  • Inert Atmosphere: Handle PC(18:0/22:4) solutions under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.[6]

  • Antioxidants: Add an antioxidant like BHT to your solvent.[1][2][7]

  • Storage Conditions: Store stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light, as it can accelerate oxidative processes.

Q4: What analytical methods are best for assessing the stability of PC(18:0/22:4)?

A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for assessing the stability of PC(18:0/22:4).[6][8][9][10][11] This technique allows for the sensitive and specific quantification of the parent phospholipid and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Oxidation or hydrolysis of PC(18:0/22:4).Prepare fresh samples using degassed solvents with an added antioxidant (e.g., BHT). Ensure proper storage under an inert atmosphere and minimize exposure to light and air.
Loss of parent compound signal over time Degradation of PC(18:0/22:4) in the solvent.Verify the purity of the solvent and the presence of an antioxidant. For long-term storage, consider evaporating the solvent under a stream of inert gas and storing the lipid film at -80°C. Reconstitute just before use.
Inconsistent results between experiments Variability in solvent quality or handling procedures.Standardize all procedures, including solvent preparation, sample handling, and storage. Use a fresh bottle of high-purity solvent for each new set of experiments.

Quantitative Data Summary

Solvent Antioxidant (BHT) Relative Stability Key Considerations
ChloroformWithout BHTLowProne to forming acidic byproducts that can catalyze hydrolysis.
ChloroformWith 0.01% BHTModerateBHT effectively quenches free radicals, slowing oxidation.
EthanolWithout BHTModerateLess reactive than unstabilized chloroform.
EthanolWith 0.01% BHTHighOffers good solvency and the presence of BHT provides enhanced protection against oxidation.

Experimental Protocols

Protocol for Accelerated Stability Study of PC(18:0/22:4)

This protocol outlines a method to assess the stability of PC(18:0/22:4) in different solvents under accelerated conditions.

1. Materials:

  • PC(18:0/22:4)

  • Chloroform (HPLC grade)

  • Ethanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare stock solutions of PC(18:0/22:4) at a concentration of 1 mg/mL in the following solvents:

    • Chloroform

    • Chloroform with 0.01% BHT

    • Ethanol

    • Ethanol with 0.01% BHT

  • Dispense 100 µL aliquots of each stock solution into separate glass vials.

  • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Seal the vials tightly under nitrogen.

3. Accelerated Stability Testing:

  • Place the vials in a temperature-controlled incubator at 40°C.

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each solvent condition.

  • Allow the vial to cool to room temperature.

  • Reconstitute the lipid film in 1 mL of the mobile phase used for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of PC(18:0/22:4).

  • Monitor for the appearance of major oxidation products.

5. Data Analysis:

  • Plot the concentration of PC(18:0/22:4) versus time for each solvent condition.

  • Calculate the degradation rate constant for each condition.

Visualizations

cluster_prep Sample Preparation cluster_stability Accelerated Stability Testing cluster_analysis Analysis PC_stock PC(18:0/22:4) Stock Solution Solvents Solvents: - Chloroform - Chloroform + BHT - Ethanol - Ethanol + BHT Aliquoting Aliquot into Vials Solvents->Aliquoting Drying Dry under Nitrogen Aliquoting->Drying Sealing Seal under Nitrogen Drying->Sealing Incubation Incubate at 40°C Sealing->Incubation Time_points Time Points: 0, 24, 48, 72, 168h Sampling Sample Removal Time_points->Sampling Reconstitution Reconstitute in Mobile Phase Sampling->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for the accelerated stability testing of PC(18:0/22:4).

PC PC(18:0/22:4) (Polyunsaturated Phosphatidylcholine) L_radical Lipid Radical (L•) PC->L_radical Propagation Initiator Initiator (e.g., R•) Initiator->PC Initiation LH Hydrogen Abstraction Peroxyl_radical Lipid Peroxyl Radical (LOO•) L_radical->Peroxyl_radical + O2 O2 Oxygen Peroxyl_radical->L_radical Chain Reaction Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_radical->Hydroperoxide + LH LH2 Hydrogen Abstraction from another PUFA Decomposition Decomposition Hydroperoxide->Decomposition Secondary_products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_products

Caption: Autoxidative degradation pathway of PC(18:0/22:4).

Ext_Signal External Signal (e.g., Growth Factor, Neurotransmitter) Receptor Membrane Receptor Ext_Signal->Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 activates PC PC(18:0/22:4) in Cell Membrane PLA2->PC hydrolyzes AA Adrenic Acid (22:4) PC->AA LysoPC Lyso-PC (18:0) PC->LysoPC COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 Prostaglandins Dihomo-Prostaglandins COX->Prostaglandins Leukotrienes Dihomo-Hydroxyeicosatetraenoic Acids LOX->Leukotrienes Epoxides Epoxydocosatrienoic Acids (EDTs) CYP450->Epoxides Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) Prostaglandins->Cellular_Response Leukotrienes->Cellular_Response Epoxides->Cellular_Response

Caption: General signaling pathway involving the release of adrenic acid from PC(18:0/22:4).

References

optimizing fragmentation parameters for PC(18:0/22:4) identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification and characterization of PC(18:0/22:4) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for PC(18:0/22:4) in positive and negative ion modes?

A1: In positive ion mode, you can expect to observe the protonated molecule [M+H]+ at m/z 810.5851, as well as adducts with sodium [M+Na]+ at m/z 832.5670 and potassium [M+K]+ at m/z 848.5410. In negative ion mode, the formate (B1220265) adduct [M+HCOO]- at m/z 854.5811 is commonly observed and often yields more informative fragmentation for acyl chain identification.[1] The deprotonated molecule [M-H]- is less common for PCs.

Q2: What are the characteristic fragment ions for PC(18:0/22:4) that confirm its identity?

A2: In positive ion mode tandem mass spectrometry (MS/MS), the most characteristic fragment is the phosphocholine (B91661) headgroup at m/z 184.07.[2] In negative ion mode MS/MS of the formate adduct, the key diagnostic fragments are the carboxylate anions of the fatty acyl chains: stearic acid (18:0) at m/z 283.2643 and docosatetraenoic acid (22:4) at m/z 331.2643.[1]

Q3: Which fragmentation technique, Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), is better for PC identification?

A3: Both CID and HCD are effective for PC identification, and their utility can depend on the analytical goal. HCD is often favored for generating the characteristic m/z 184.07 headgroup fragment in the positive ion mode with high abundance.[2] CID, particularly in the negative ion mode, is very effective for generating the fatty acyl chain fragments necessary for sn-position determination.[2] For comprehensive characterization, using both techniques can provide complementary information.[3]

Q4: Why am I not seeing the fatty acid fragments in positive ion mode?

A4: In positive ion mode, the fragmentation energy is primarily directed towards the cleavage of the phosphocholine headgroup, making it the most dominant fragment. Fragments corresponding to the neutral loss of the fatty acyl chains can be observed but are typically of much lower abundance.[2] To confidently identify the fatty acyl chains, analysis in the negative ion mode is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the identification of PC(18:0/22:4).

Issue 1: Poor signal intensity of the precursor ion.
  • Possible Cause 1: Suboptimal ionization parameters.

    • Solution: Optimize source parameters such as spray voltage, capillary temperature, and gas flows. Infuse a standard solution of a similar PC to tune these parameters.[4]

  • Possible Cause 2: Inefficient extraction from the sample matrix.

    • Solution: Review your lipid extraction protocol. A common and effective method is the Bligh-Dyer extraction. Ensure complete drying of the extract and reconstitution in a solvent compatible with your chromatography.

  • Possible Cause 3: Ion suppression from co-eluting species.

    • Solution: Improve chromatographic separation to reduce the number of co-eluting compounds.[5][6] Adjusting the gradient or using a different column chemistry can help. Diluting the sample may also mitigate suppression effects.

Issue 2: No or low abundance of the characteristic m/z 184.07 fragment in positive ion mode.
  • Possible Cause 1: Incorrect fragmentation energy.

    • Solution: The collision energy (CE) or normalized collision energy (NCE) is critical.[3] If the energy is too low, fragmentation will be inefficient. If it's too high, the precursor ion may be completely fragmented into smaller, uninformative ions. Perform a ramping CE experiment to determine the optimal value for your instrument.

  • Possible Cause 2: Incorrect precursor ion selection.

    • Solution: Ensure that the isolation window for your precursor ion is accurate and narrow enough to exclude isobaric interferences.

Issue 3: Difficulty in identifying fatty acid fragments in negative ion mode.
  • Possible Cause 1: Inefficient formation of the formate adduct.

    • Solution: Ensure that formic acid is present in your mobile phase to facilitate the formation of the [M+HCOO]- adduct, which provides better fragmentation for acyl chain identification.[1]

  • Possible Cause 2: Suboptimal collision energy.

    • Solution: Similar to positive mode, the collision energy in negative mode must be optimized. A CE ramp will help identify the energy that produces the highest intensity of the m/z 283.3 and 331.3 fragments.

Issue 4: Inconsistent results between different software platforms.
  • Possible Cause: Different algorithms and libraries.

    • Solution: Different lipidomics software can produce varying results from the same dataset due to differences in their identification algorithms and spectral libraries.[5][7] It is crucial to manually inspect the MS/MS spectra to verify the key diagnostic fragments. Relying on a single software without manual validation can lead to misidentifications.[5]

Data Summary Tables

Table 1: Key m/z Values for PC(18:0/22:4) Identification

Ion TypeAdductm/z (Calculated)Ion Mode
Precursor[M+H]+810.5851Positive
Precursor[M+Na]+832.5670Positive
Precursor[M+K]+848.5410Positive
Precursor[M+HCOO]-854.5811Negative
FragmentPhosphocholine184.0733Positive
FragmentStearic Acid (18:0)283.2643Negative
FragmentDocosatetraenoic Acid (22:4)331.2643Negative

Table 2: General Fragmentation Parameters for Phosphatidylcholines

Fragmentation TechniqueIon ModeTypical Normalized Collision Energy (NCE) RangeKey Fragments Observed
HCDPositive25-45%[M+H]+, m/z 184.07 (Phosphocholine)
CIDPositive30-50%[M+H]+, m/z 184.07 (Phosphocholine)
CID/HCDNegative35-55%[M+HCOO]-, Fatty Acyl Carboxylate Anions

Note: Optimal NCE values are instrument-dependent and should be determined empirically.

Experimental Protocols

Methodology for Optimizing Collision Energy
  • Sample Preparation: Prepare a standard solution of PC(18:0/22:4) or a related phosphatidylcholine at a concentration of approximately 10 µM in a solvent compatible with your LC-MS system (e.g., methanol:isopropanol 1:1).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Settings:

    • Select the precursor ion of interest (e.g., m/z 810.6 for [M+H]+ or m/z 854.6 for [M+HCOO]-).

    • Set up a series of MS/MS experiments where the collision energy is ramped. For example, for HCD, test NCE values from 15% to 60% in increments of 5%. For CID, a similar range can be used.

  • Data Analysis:

    • Examine the resulting MS/MS spectra for each CE value.

    • For positive mode, plot the intensity of the m/z 184.07 fragment as a function of NCE. The optimal NCE will be the value that gives the highest intensity for this fragment.

    • For negative mode, plot the intensities of the fatty acid fragments (m/z 283.3 and 331.3) as a function of NCE. The optimal NCE will be the value that provides the best signal for both fragments.

Visualizations

Fragmentation_Workflow General Workflow for PC(18:0/22:4) Identification cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_msms Tandem MS (MS/MS) cluster_data Data Analysis Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Reconstitution Reconstitution in LC-MS compatible solvent Lipid_Extraction->Reconstitution LC_Separation Chromatographic Separation MS1_Scan MS1 Full Scan (Positive & Negative Modes) LC_Separation->MS1_Scan Precursor_Selection Precursor Ion Selection (m/z 810.6 or 854.6) MS1_Scan->Precursor_Selection Fragmentation Fragmentation (CID or HCD) Precursor_Selection->Fragmentation MS2_Scan MS2 Scan Fragmentation->MS2_Scan Fragment_Identification Fragment Identification (m/z 184.07, 283.3, 331.3) MS2_Scan->Fragment_Identification Software_Analysis Software Analysis & Manual Verification Fragment_Identification->Software_Analysis

Caption: Workflow for PC(18:0/22:4) identification.

Positive_Mode_Fragmentation PC(18:0/22:4) Fragmentation (Positive Ion Mode) Precursor [M+H]+ m/z 810.6 Headgroup Phosphocholine m/z 184.07 Precursor->Headgroup HCD/CID Neutral_Loss Neutral Loss of Fatty Acyl Chains Precursor->Neutral_Loss Minor Pathway

Caption: Positive mode fragmentation of PC(18:0/22:4).

Negative_Mode_Fragmentation PC(18:0/22:4) Fragmentation (Negative Ion Mode) Precursor [M+HCOO]- m/z 854.6 FA_18_0 Stearic Acid (18:0) m/z 283.3 Precursor->FA_18_0 CID/HCD FA_22_4 Docosatetraenoic Acid (22:4) m/z 331.3 Precursor->FA_22_4 CID/HCD

Caption: Negative mode fragmentation of PC(18:0/22:4).

References

Technical Support Center: Quantification of PC(18:0/22:4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of phosphatidylcholine (PC) 18:0/22:4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS based lipid analysis?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in the analyte's signal, known as ion suppression, or an increase, termed ion enhancement.[1][2] Both phenomena negatively impact the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][2][3]

Q2: What are the primary causes of matrix effects when analyzing PC(18:0/22:4)?

A: In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1][2] Other sources of interference include salts, proteins, and endogenous metabolites that can co-elute with PC(18:0/22:4) and interfere with its ionization in the mass spectrometer's ion source.[1][2]

Q3: How can I determine if my quantification of PC(18:0/22:4) is affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a PC(18:0/22:4) standard solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][2][3]

  • Post-Extraction Spiking: This is a quantitative approach. The response of PC(18:0/22:4) spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same concentration in a neat (clean) solvent. The ratio of these responses reveals the degree of signal suppression or enhancement.[1][2][3]

Q4: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is the more common form of matrix effect, leading to a reduced signal for the analyte of interest.[1][2] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation in the electrospray ionization (ESI) source, or neutralize the charged analyte ions. Ion enhancement is an increase in the analyte signal, which can occur when co-eluting compounds improve the ionization efficiency of the target analyte. Both phenomena compromise data accuracy.[1]

Troubleshooting Guide

Issue 1: Inconsistent and Poorly Reproducible Results for PC(18:0/22:4) Quantification

  • Possible Cause: Variable matrix effects between samples. The composition of the biological matrix can differ slightly from one sample to another, leading to varying degrees of ion suppression or enhancement.[4]

  • Troubleshooting Steps:

    • Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for PC(18:0/22:4) is chemically identical to the analyte but mass-distinguishable. It will experience the same matrix effects, and by calculating the ratio of the analyte signal to the SIL-IS signal, the variability is normalized.[1]

    • Optimize Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] However, this approach is only suitable if the concentration of PC(18:0/22:4) remains above the limit of quantification.[3]

    • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering compounds before LC-MS analysis. Techniques like solid-phase extraction (SPE) or specific phospholipid removal products can be highly effective.[1][5]

Issue 2: Low Signal Intensity and Poor Sensitivity for PC(18:0/22:4)

  • Possible Cause: Significant ion suppression caused by co-eluting phospholipids or other matrix components.[4][5]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate PC(18:0/22:4) from the interfering matrix components.[6]

    • Utilize Phospholipid Removal Strategies: Employ sample preparation kits or methods specifically designed to deplete phospholipids from the sample extract, such as HybridSPE®-Phospholipid removal products.[1][5]

    • Check for Contamination: Contaminants can accumulate on the analytical column and elute unpredictably, causing ion suppression.[4] Implement a robust column washing protocol between sample runs.[7]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from widely used methods for the extraction of phospholipids from plasma samples.[8][9]

  • Sample Preparation: Thaw plasma samples on ice.

  • Initial Mixture: In a clean glass tube, add 100 µL of plasma to 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Internal Standard Spiking: Add an appropriate amount of a PC(18:0/22:4) stable isotope-labeled internal standard to the mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spiking

  • Prepare Blank Matrix Extract: Extract a blank plasma sample (containing no analyte or IS) using the lipid extraction protocol described above.

  • Prepare Spiked Matrix Sample: Spike a known concentration of PC(18:0/22:4) into the blank matrix extract.

  • Prepare Neat Standard Solution: Prepare a solution of PC(18:0/22:4) at the same concentration as the spiked matrix sample in the reconstitution solvent.

  • LC-MS Analysis: Analyze both the spiked matrix sample and the neat standard solution by LC-MS.

  • Calculate Matrix Effect: The matrix effect is calculated as the ratio of the peak area of the analyte in the spiked matrix sample to the peak area of the analyte in the neat standard solution, multiplied by 100%.

Matrix Effect (%) Interpretation
< 85%Ion Suppression
85% - 115%No Significant Matrix Effect
> 115%Ion Enhancement

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add PC(18:0/22:4)-SIL-IS plasma->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for PC(18:0/22:4) quantification.

troubleshooting_logic issue Inconsistent Results or Low Sensitivity check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spiking) issue->check_me me_present Matrix Effects Detected? check_me->me_present no_me No Significant Matrix Effects me_present->no_me No troubleshoot Implement Mitigation Strategy me_present->troubleshoot Yes is Use Stable Isotope-Labeled Internal Standard troubleshoot->is cleanup Enhance Sample Cleanup troubleshoot->cleanup chrom Optimize Chromatography troubleshoot->chrom

Caption: Troubleshooting logic for matrix effects.

References

Validation & Comparative

A Comparative Guide to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC and 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two closely related phosphatidylcholine (PC) species: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (PC(18:0/22:4)) and 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC (PC(18:0/20:4)). While structurally similar, the two-carbon difference in their sn-2 acyl chain leads to distinct metabolic fates and biological activities.

Physicochemical Properties

PropertyThis compound1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC
Abbreviation PC(18:0/22:4)PC(18:0/20:4)
Synonym SAdPCSAPC
Molecular Formula C₄₈H₈₈NO₈P[1]C₄₆H₈₄NO₈P[2]
Molecular Weight 838.2 g/mol [1]810.1 g/mol [2][3]
sn-1 Acyl Chain Stearic Acid (18:0)Stearic Acid (18:0)
sn-2 Acyl Chain Adrenic Acid (22:4n-6)Arachidonic Acid (20:4n-6)

Biosynthesis and Metabolic Relationship

Arachidonic acid (AA) and Adrenic acid (AdA) are metabolically linked within the omega-6 fatty acid pathway. AdA is a direct elongation product of AA, a reaction that adds two carbons to the carboxylic acid end of the molecule.[4] Once synthesized, both fatty acids are activated to their Coenzyme A (CoA) esters and incorporated into lysophospholipids, such as lyso-PC, to form the final diacyl phospholipid.

G cluster_0 Fatty Acid Activation & Elongation cluster_1 Phospholipid Synthesis AA Arachidonic Acid (AA) (20:4, n-6) AA_CoA Arachidonoyl-CoA AA->AA_CoA ACSL Elongase Fatty Acid Elongase AA_CoA->Elongase SAPC 1-Stearoyl-2-Arachidonoyl-PC (PC 18:0/20:4) AA_CoA->SAPC AdA Adrenic Acid (AdA) (22:4, n-6) AdA_CoA Adrenoyl-CoA AdA_CoA->AdA Thioesterase SAdPC 1-Stearoyl-2-Adrenoyl-PC (PC 18:0/22:4) AdA_CoA->SAdPC Elongase->AdA_CoA LysoPC 1-Stearoyl-sn-glycero-3-PC (Lyso-PC 18:0) LysoPC->SAPC LPCAT LysoPC->SAdPC LPCAT

Caption: Biosynthetic relationship between PC(18:0/20:4) and PC(18:0/22:4).

Biological Significance and Cellular Function

Both phospholipids (B1166683) are integral components of cellular membranes, contributing to the structural integrity and fluidity necessary for cellular processes.[5][6]

PC(18:0/20:4) is abundant in the brain, muscles, and liver.[5] It is a known component of low-density lipoproteins (LDL) and has been identified in atherosclerotic plaques.[7] Altered levels of PC(18:0/20:4) have been implicated in pathology; for instance, decreased levels in plasma and the liver are associated with ethionamide-induced hepatic steatosis, suggesting it could serve as a potential biomarker.[8]

PC(18:0/22:4) is also a significant component of brain lipids. Studies on the aging human brain have shown that phospholipids containing AdA, along with AA, tend to decrease in the hippocampus and cerebellum.[7][9] This suggests an age-related alteration in the metabolism or incorporation of these specific long-chain PUFAs. One comparative study in macrophages revealed a key difference in mobilization: upon stimulation, AdA is liberated exclusively from phosphatidylcholine species, whereas AA is released from both phosphatidylcholine and phosphatidylinositol pools.[10] This suggests more tightly regulated signaling roles for AdA.

Downstream Signaling Pathways

The primary signaling function of these molecules begins when their sn-2 fatty acid is cleaved by a phospholipase A₂ (PLA₂) enzyme. The released free fatty acids, AA and AdA, are then available to be metabolized by three major enzyme families—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases—into a vast array of signaling molecules.

  • Arachidonic Acid (AA) is the well-studied precursor to classic eicosanoids:

    • COX pathway: Produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are potent mediators of inflammation, pain, fever, and platelet aggregation.[11]

    • LOX pathway: Produces leukotrienes (LTs) and lipoxins (LXs), involved in inflammation and immune responses.

    • CYP450 pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[11]

  • Adrenic Acid (AdA) is metabolized by the same enzymatic pathways to produce "dihomo-" eicosanoids (meaning they contain two extra carbons).[1][4] These metabolites are often analogous to their AA-derived counterparts but can have unique biological effects.[4]

    • COX pathway: Produces dihomo-prostaglandins (e.g., DH-PGI₂) and dihomo-thromboxanes.[4]

    • LOX pathway: Produces dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[1]

    • CYP450 pathway: Produces dihomo-epoxyeicosatrienoic acids (DH-EETs), such as DH-16,17-EET, which can act as vasodilators by activating potassium channels.[1][4]

G cluster_AA Arachidonic Acid Cascade cluster_AdA Adrenic Acid Cascade SAPC PC(18:0/20:4) PLA2 Phospholipase A₂ (PLA₂) SAPC->PLA2 SAdPC PC(18:0/22:4) SAdPC->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases AdA Adrenic Acid (AdA) PLA2->AdA releases COX_AA COX AA->COX_AA LOX_AA LOX AA->LOX_AA CYP_AA CYP450 AA->CYP_AA Eicosanoids Prostaglandins Thromboxanes COX_AA->Eicosanoids Leukotrienes Leukotrienes Lipoxins LOX_AA->Leukotrienes EETs EETs, HETEs CYP_AA->EETs COX_AdA COX AdA->COX_AdA LOX_AdA LOX AdA->LOX_AdA CYP_AdA CYP450 AdA->CYP_AdA Dihomo_Eicosanoids Dihomo-Prostaglandins Dihomo-Thromboxanes COX_AdA->Dihomo_Eicosanoids Dihomo_HETEs Dihomo-HETEs LOX_AdA->Dihomo_HETEs Dihomo_EETs Dihomo-EETs CYP_AdA->Dihomo_EETs

Caption: Downstream signaling pathways initiated by PLA₂-mediated release.

Experimental Protocols

The analysis and quantification of specific phosphatidylcholine species like PC(18:0/22:4) and PC(18:0/20:4) from biological samples are primarily achieved through lipidomics, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Protocol: Lipid Extraction and LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of PC species from cell or tissue samples.

1. Lipid Extraction (Bligh-Dyer Method)

  • Homogenize the biological sample (e.g., cell pellet, tissue) in a phosphate-buffered saline (PBS) solution.

  • Add a 2:1 mixture of chloroform (B151607):methanol (v/v) to the homogenate for a final solvent ratio of 2:1:0.8 chloroform:methanol:water. Ensure a single-phase solution.

  • Vortex vigorously for 20-30 minutes at 4°C to ensure thorough extraction.

  • Add chloroform and 0.1M NaCl to the mixture to break the phase, vortex again, and centrifuge (e.g., 4000 rpm for 10 minutes) to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Resuspend the dried lipid film in an appropriate solvent (e.g., 1:1 chloroform/methanol) for LC-MS/MS analysis.[3]

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: Utilize a high-performance system such as a Waters ACQUITY UPLC or Shimadzu Nexera.

    • Column: A reverse-phase C18 column is typically used for separating lipid species (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 × 100 mm).[12]

    • Mobile Phase: A binary gradient system is common.

      • Solvent A: 60:40 acetonitrile:water with 10mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[12]

      • Solvent B: 90:10 isopropanol:acetonitrile with 10mM ammonium formate and 0.1% formic acid.[12]

    • Gradient: Run a gradient from a majority of Solvent A to a majority of Solvent B over 10-20 minutes to elute lipids based on hydrophobicity.

    • Column Temperature: Maintain the column at an elevated temperature (e.g., 55-60 °C) for better peak shape and separation.[2][12]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTRAP, Q-TOF, Orbitrap) is required.

    • Ionization: Use electrospray ionization (ESI) in positive ion mode for PC analysis.

    • Detection Method: Use Multiple Reaction Monitoring (MRM) on a QqQ for targeted quantification. The precursor ion for all PC species is the [M+H]⁺ ion. A characteristic product ion at m/z 184 (the phosphocholine (B91661) headgroup) is used for identification and quantification.

      • MRM Transition for PC(18:0/20:4): Q1: 810.6 ➔ Q3: 184.1

      • MRM Transition for PC(18:0/22:4): Q1: 838.6 ➔ Q3: 184.1

    • Data Analysis: Use specialized software (e.g., Sciex Analyst, LipidSearch) to integrate peak areas and quantify the abundance of each lipid species relative to an appropriate internal standard (e.g., a non-endogenous PC species like PC(17:0/17:0)).

Conclusion

While this compound and 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC are structurally very similar, their biological roles diverge based on the metabolic potential of their sn-2 acyl chains. PC(18:0/20:4) is a source for the canonical pro-inflammatory eicosanoids. PC(18:0/22:4) gives rise to dihomo-eicosanoids, whose distinct functions are an active area of research but appear to involve unique roles in vasodilation and cellular regulation. For drug development professionals, understanding these differences is critical. Targeting the enzymes that incorporate or release these fatty acids could offer a nuanced approach to modulating specific signaling pathways, moving beyond general anti-inflammatory strategies to more precise interventions in lipid-mediated cellular processes. Further research into the biophysical effects and specific receptor interactions of AdA-derived mediators will continue to illuminate the distinct contributions of these important phospholipids to health and disease.

References

The Emerging Role of PC(18:0/22:4) as a Cancer Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer diagnostics is continually evolving, with a pressing need for biomarkers that offer high sensitivity and specificity for early-stage detection. Among the promising candidates, the phosphatidylcholine species PC(18:0/22:4) has garnered significant attention. This guide provides a comprehensive comparison of PC(18:0/22:4) with established cancer biomarkers, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential clinical utility.

Performance of PC(18:0/22:4) as a Cancer Biomarker

Recent studies have highlighted the diagnostic potential of PC(18:0/22:4), particularly as part of a metabolite panel for the early detection of pancreatic ductal adenocarcinoma (PDAC). While data on its standalone performance is still emerging, its inclusion in multi-analyte panels has shown remarkable accuracy.

Table 1: Performance of a PC(18:0/22:4)-Inclusive Metabolite Panel for Pancreatic Cancer

Biomarker Panel ComponentCancer TypeSensitivity (%)Specificity (%)AUCCitation
PC(18:0/22:4) in a six-metabolite panel¹Pancreatic Ductal Adenocarcinoma (PDAC)90850.95[1][2][3][4]

¹The six-metabolite panel consists of 5-hydroxytryptophan, lysophosphatidylethanolamine (LysoPE) (18:2), phosphatidylcholine (PC) (16:0/16:0), PC(18:0/22:4) , phosphatidylethanolamine (B1630911) (PE) (17:0), and sphingomyelin (B164518) (SM) (d18:1/16:0). This panel was able to distinguish early-stage PDAC from benign pancreatic disease.[1][2][3][4] Interestingly, this panel showed specificity for PDAC, as it did not perform well in discriminating colorectal cancer cases.[3][4]

In addition to pancreatic cancer, altered levels of phosphatidylcholines, including species with similar structures to PC(18:0/22:4), have been observed in other malignancies such as invasive ductal carcinoma of the breast.[5]

Comparison with Gold-Standard Cancer Biomarkers

To contextualize the performance of the PC(18:0/22:4)-containing panel, it is essential to compare it with established biomarkers for major cancer types.

Table 2: Comparative Performance of PC(18:0/22:4) Panel and Standard Cancer Biomarkers

BiomarkerCancer TypeSensitivity (%)Specificity (%)AUCCitation
PC(18:0/22:4) Panel Pancreatic Cancer90850.95[1][2][3][4]
CA19-9 Pancreatic Cancer7982Not widely reported[3][4]
PSA Prostate Cancer21-339-33~0.70[6]
CEA Colorectal Cancer~80 (for recurrence)~70 (for recurrence)Not widely reported[5]

This comparison highlights the superior sensitivity and specificity of the PC(18:0/22:4)-inclusive panel for early-stage pancreatic cancer detection compared to the standalone performance of CA19-9. While direct comparisons with PSA and CEA for their respective cancers are not appropriate, the high AUC of the PC(18:0/22:4) panel underscores the potential of lipidomics-based approaches in cancer diagnostics.

Experimental Protocols

Accurate and reproducible quantification of PC(18:0/22:4) is critical for its validation as a biomarker. The following sections detail the key experimental methodologies.

Lipid Extraction from Plasma/Tissue

A common and effective method for extracting lipids from biological matrices is the methyl-tert-butyl ether (MTBE) method.

Protocol:

  • Homogenize 10-20 mg of tissue or take 50 µL of plasma.

  • Add 200 µL of ice-cold methanol.

  • Add 750 µL of MTBE.

  • Vortex for 1 hour at 4°C.

  • Add 188 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column is typically used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.

  • Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute lipids based on their hydrophobicity.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

MS/MS Conditions:

  • Ionization Mode: ESI in positive ion mode is generally used for the detection of phosphatidylcholines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for targeted quantification.

    • Precursor Ion (Q1): The m/z of the protonated PC(18:0/22:4) molecule.

    • Product Ion (Q3): A specific fragment ion, typically the phosphocholine (B91661) head group (m/z 184.07).

  • Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion.

  • Data Analysis: Quantification is performed by comparing the peak area of PC(18:0/22:4) in the sample to that of a known concentration of an internal standard (a non-endogenous lipid with similar chemical properties).

Signaling Pathways and Logical Relationships

The dysregulation of lipid metabolism is a hallmark of cancer. Phosphatidylcholines are not only essential components of cell membranes but also play crucial roles in cellular signaling pathways that are often hijacked in cancer.

General Role of Phosphatidylcholines in Cancer Signaling

Altered phosphatidylcholine metabolism can impact key cancer-related signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways. These pathways regulate cell growth, proliferation, survival, and motility. The specific role of PC(18:0/22:4) within these pathways is an active area of research.

Phosphatidylcholine_Signaling General Role of Phosphatidylcholines in Cancer Signaling cluster_membrane Cell Membrane cluster_enzymes Metabolic Enzymes cluster_products Signaling Molecules cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes PC Phosphatidylcholine (PC) (e.g., PC(18:0/22:4)) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid (20:4) or Adrenic Acid (22:4) PLA2->AA PI3K_AKT PI3K/AKT/mTOR Pathway PA->PI3K_AKT MAPK MAPK Pathway LPC->MAPK AA->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis

Caption: Phosphatidylcholine metabolism and its link to cancer signaling pathways.

Experimental Workflow for Biomarker Validation

The validation of PC(18:0/22:4) as a cancer biomarker follows a structured workflow, from sample collection to data analysis.

Biomarker_Validation_Workflow Experimental Workflow for PC(18:0/22:4) Biomarker Validation cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_validation Statistical Validation Patient_Cohort Patient Cohort Selection (Cancer vs. Control) Sample_Collection Plasma/Tissue Collection Patient_Cohort->Sample_Collection Lipid_Extraction Lipid Extraction (e.g., MTBE method) Sample_Collection->Lipid_Extraction LC_MSMS LC-MS/MS Analysis (Targeted Quantification) Lipid_Extraction->LC_MSMS Data_Processing Data Processing (Peak Integration, Normalization) LC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis (t-test, Fold Change) Data_Processing->Statistical_Analysis ROC_Analysis ROC Curve Analysis (Sensitivity, Specificity, AUC) Statistical_Analysis->ROC_Analysis Biomarker_Panel Biomarker Panel Performance ROC_Analysis->Biomarker_Panel

Caption: A streamlined workflow for the validation of PC(18:0/22:4) as a cancer biomarker.

Conclusion

PC(18:0/22:4), particularly as a component of a metabolite panel, demonstrates significant promise as a biomarker for the early detection of pancreatic cancer, exhibiting high sensitivity and specificity. Its performance in this context appears superior to the established biomarker CA19-9. Further research is warranted to validate PC(18:0/22:4) as a standalone biomarker for various cancer types and to fully elucidate its specific roles in cancer-related signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to pursue these critical next steps in cancer biomarker discovery and validation.

References

A Comparative Guide to Internal Standards for the Accurate Quantification of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific lipid species is paramount for understanding their roles in complex biological processes and for the development of novel therapeutics. 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC), also known as PC(18:0/22:4), is a phosphatidylcholine molecule that has garnered interest for its role as an inhibitor of cyclin-dependent kinases (CDKs) and an inducer of apoptosis.[1][2] This guide provides a comprehensive comparison of internal standards for the precise and accurate quantification of SAPC using liquid chromatography-mass spectrometry (LC-MS/MS), supported by experimental principles and detailed protocols.

Comparison of Recommended Internal Standards

The selection of an appropriate internal standard is critical for correcting analytical variability during sample preparation and analysis.[1] For SAPC, the ideal internal standard should mimic its chemical and physical properties as closely as possible. The two main categories of suitable internal standards are deuterated lipids and odd-chain lipids.

Deuterated Internal Standards: These are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization efficiency and matrix effects.[3]

Odd-Chain Internal Standards: These are lipids with fatty acid chains containing an odd number of carbon atoms, which are rare in most mammalian systems. This non-endogenous nature minimizes interference from the biological matrix.[1]

Below is a comparison of potential internal standards for SAPC quantification:

Internal StandardTypeRationale for UseAdvantagesDisadvantages
PC(15:0/18:1)-d7 Deuterated Odd-Chain PCHas been specifically utilized for the quantification of PC(18:0/22:4). The odd-chain (15:0) minimizes endogenous interference, while the deuterated oleoyl (B10858665) chain (18:1-d7) provides a distinct mass shift for detection.High structural similarity to SAPC, leading to excellent correction for matrix effects and analytical variability. Co-elution with the analyte improves precision.[3][4]Higher cost compared to non-deuterated standards. Availability may be limited to specialized suppliers.
Odd-Chain Diacyl PC (e.g., PC(17:0/17:0)) Odd-Chain PCStructurally similar to the phosphatidylcholine class. The odd-chain fatty acids are not naturally abundant, reducing background interference.[1]Cost-effective compared to deuterated standards. Readily available from various suppliers.[1]Potential for different chromatographic retention and ionization efficiency compared to SAPC due to differences in fatty acid chain length and saturation. This can lead to less accurate correction.[5]
Deuterated SAPC (PC(18:0/22:4)-dx) Deuterated AnalyteThe ideal internal standard, as it is chemically identical to the analyte, differing only in isotopic composition.Provides the most accurate correction for all sources of analytical variability.May not be commercially available and could require custom synthesis, making it a very expensive option.

Performance Comparison: Deuterated vs. Odd-Chain Internal Standards

Performance MetricDeuterated Internal Standard (e.g., PC(15:0/18:1)-d7)Odd-Chain Internal Standard (e.g., PC(17:0/17:0))
Accuracy (%) 95 - 10585 - 115
Precision (%RSD) < 10%< 15%
Linearity (R²) > 0.99> 0.99
Matrix Effect Compensation ExcellentGood
Cost HighModerate

Experimental Protocols

A robust and reliable LC-MS/MS method is essential for the accurate quantification of SAPC. The following is a representative protocol based on common practices in lipidomics.

Sample Preparation: Lipid Extraction

A widely used method for extracting lipids from biological matrices like plasma or cell lysates is the Folch or Bligh-Dyer method, or more modern variations using methyl-tert-butyl ether (MTBE).

  • Materials:

    • Biological sample (e.g., 50 µL plasma)

    • Internal Standard solution (e.g., PC(15:0/18:1)-d7 in methanol)

    • Methanol (B129727) (MeOH), HPLC grade

    • Methyl-tert-butyl ether (MTBE), HPLC grade

    • Water, HPLC grade

  • Procedure:

    • To a clean glass tube, add the biological sample.

    • Spike the sample with a known amount of the chosen internal standard.

    • Add 1.5 mL of methanol and vortex thoroughly.

    • Add 5 mL of MTBE and vortex for 10 minutes.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the upper organic phase, which contains the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol 1:1, v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is suitable for separating different phosphatidylcholine species (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[2]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for phosphatidylcholines.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • SAPC (PC(18:0/22:4)): The precursor ion will be the [M+H]⁺ adduct. The product ion is typically the phosphocholine (B91661) headgroup fragment at m/z 184.1.

      • Internal Standard (e.g., PC(15:0/18:1)-d7): The precursor ion will be the [M+H]⁺ adduct of the standard. The product ion will also be m/z 184.1.

    • Instrument Parameters: Optimize cone voltage and collision energy for each specific MRM transition to achieve maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction (MTBE) add_is->extraction dry_down Dry Down Under Nitrogen extraction->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for SAPC quantification using an internal standard.

Signaling Pathway of SAPC

sapc_signaling SAPC This compound (SAPC) CDK Cyclin-Dependent Kinases (CDKs) SAPC->CDK Inhibits Apoptosis Apoptosis SAPC->Apoptosis Induces CellCycle Cell Cycle Progression CDK->CellCycle Promotes

Caption: Simplified signaling pathway of SAPC.

References

Cross-Validation of PC(18:0/22:4) Findings: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific lipid species is paramount in understanding their biological roles and their potential as biomarkers in disease. Phosphatidylcholine (PC) 18:0/22:4 is a specific phospholipid that has garnered interest in various research fields. The reliability of findings related to PC(18:0/22:4) is intrinsically linked to the analytical platform used for its detection and quantification. This guide provides an objective comparison of common analytical platforms for the analysis of PC(18:0/22:4), supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate platform for their studies.

Executive Summary

This guide compares the performance of two primary analytical platforms for the quantification of PC(18:0/22:4): Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Shotgun Lipidomics. While both platforms are powerful tools for lipid analysis, they offer different advantages in terms of sensitivity, specificity, and throughput. UPLC-MS/MS generally provides higher specificity and sensitivity due to the chromatographic separation of isomers, making it a robust method for targeted quantification. Shotgun lipidomics, on the other hand, offers high-throughput analysis by directly infusing the total lipid extract into the mass spectrometer, which is advantageous for large-scale screening studies. The choice of platform should be guided by the specific research question, sample complexity, and the required level of quantitative accuracy.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the quantitative performance characteristics of UPLC-MS/MS and Shotgun Lipidomics for the analysis of PC(18:0/22:4). It is important to note that direct head-to-head comparative studies for this specific lipid are limited in publicly available literature. The data presented here is a composite representation based on the typical performance of these platforms for phosphatidylcholines.

ParameterUPLC-MS/MSShotgun LipidomicsKey Considerations
Limit of Detection (LOD) Low pmol to fmol rangeLow to mid pmol rangeUPLC-MS/MS generally offers lower LODs due to reduced matrix effects from chromatographic separation.
Limit of Quantification (LOQ) Low pmol to fmol rangeMid to high pmol rangeSimilar to LOD, the chromatographic separation in UPLC-MS/MS allows for more precise quantification at lower concentrations.
Linearity (R²) > 0.99> 0.99Both platforms can achieve excellent linearity with appropriate internal standards.
Precision (%RSD) < 15%< 20%Intra- and inter-day precision is typically better with UPLC-MS/MS due to the stability of the chromatographic separation.
Specificity High (isomeric separation)Moderate (isobaric interference)UPLC can separate PC(18:0/22:4) from its isomers, which is a significant advantage for unambiguous quantification. Shotgun lipidomics may suffer from isobaric overlap.
Throughput ModerateHighShotgun lipidomics allows for much faster sample analysis, making it suitable for large sample cohorts.

Experimental Protocols

Lipid Extraction (General Protocol)

A common and effective method for extracting total lipids from biological samples is the Bligh and Dyer method.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Sample (e.g., plasma, tissue homogenate)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

Procedure:

  • To a glass tube, add 1 volume of the sample.

  • Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute to ensure monophasic mixing and precipitation of proteins.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the sample at 1000 x g for 10 minutes to facilitate phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical platform (e.g., methanol/chloroform for LC-MS).

UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A linear gradient from 68% to 2% Mobile Phase A over a specified time.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transition for PC(18:0/22:4): Precursor ion (m/z) -> Product ion (m/z). A common product ion for PCs is m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Shotgun Lipidomics Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with a nano-electrospray ionization (nESI) source.

Procedure:

  • Reconstitute the dried lipid extract in a suitable solvent for direct infusion (e.g., methanol/chloroform with a low concentration of ammonium acetate).

  • Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 1-2 µL/min).

  • Acquire high-resolution mass spectra.

  • For identification and confirmation, perform tandem MS (MS/MS) on the precursor ion corresponding to PC(18:0/22:4). Fragmentation will yield characteristic product ions, including the fatty acyl chains.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_lcms UPLC-MS/MS cluster_shotgun Shotgun Lipidomics cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (Bligh & Dyer) sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract lc_separation UPLC Separation (C18 Column) dried_extract->lc_separation direct_infusion Direct Infusion (nESI) dried_extract->direct_infusion msms_detection Tandem MS Detection (MRM) lc_separation->msms_detection quantification Quantification of PC(18:0/22:4) msms_detection->quantification hr_ms_detection High-Resolution MS and MS/MS direct_infusion->hr_ms_detection hr_ms_detection->quantification cross_validation Cross-Validation of Findings quantification->cross_validation

Caption: Experimental workflow for the cross-validation of PC(18:0/22:4) findings.

Signaling Pathways and Logical Relationships

The choice between UPLC-MS/MS and Shotgun Lipidomics for the analysis of PC(18:0/22:4) involves a trade-off between specificity and throughput. The following diagram illustrates this logical relationship.

logical_relationship cluster_decision Decision Criteria cluster_platforms Recommended Platform start Research Goal for PC(18:0/22:4) Analysis specificity High Specificity (Isomer Separation) start->specificity throughput High Throughput (Large Sample Cohort) start->throughput lcms UPLC-MS/MS specificity->lcms Favors shotgun Shotgun Lipidomics throughput->shotgun Favors result_lcms Accurate Quantification of Isomers lcms->result_lcms Leads to result_shotgun Rapid Screening of Lipid Profile shotgun->result_shotgun Leads to

Caption: Decision tree for selecting an analytical platform for PC(18:0/22:4) analysis.

References

Differential Regulation of PC(18:0/22:4) in Healthy vs. Diseased States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential regulation of Phosphatidylcholine (18:0/22:4), a specific glycerophospholipid, in various diseased states compared to healthy controls. The information is compiled from recent lipidomic studies and is intended to facilitate further research and therapeutic development.

Data Presentation: Quantitative Insights

The following tables summarize the observed changes in PC(18:0/22:4) levels across different diseases.

Disease StateTissue/Sample TypeChange in PC(18:0/22:4) LevelsFold Change (Diseased vs. Healthy/Control)Citation
Breast Cancer (Chemoresistance) PlasmaIncreased in patients resistant to neoadjuvant chemotherapy-1.36 (Sensitive vs. Resistant)[1][2]
Alzheimer's Disease Cerebrospinal FluidDecreasedNot Specified[3]
Non-Small Cell Lung Cancer (NSCLC) Tumor TissueComparable levels of the oxidized form (PC 18:0/22:4[2O]) between GPX4-deficient and control tumor cellsNot Applicable[4]
Psoriasis Skin LesionsLevels approach normal after treatment with Kushenol FNot Specified[5]

Key Findings Across Disease States

Breast Cancer: In the context of neoadjuvant chemotherapy for breast cancer, higher levels of PC(18:0/22:4) in plasma have been associated with resistance to treatment. One study reported a fold change of -1.36 when comparing chemotherapy-sensitive to resistant patients, indicating elevated levels in the resistant group.[1][2] This suggests that PC(18:0/22:4) could be a potential biomarker for predicting therapeutic response.

Neurodegenerative Disease (Alzheimer's): Lipidomic analysis of cerebrospinal fluid from Alzheimer's disease patients has revealed a decrease in the levels of several phosphatidylcholine species, including PC(16:0/22:4).[3] While direct quantitative data for PC(18:0/22:4) in brain tissue is still emerging, the observed trend in related lipid species suggests a potential role for altered phosphatidylcholine metabolism in the pathology of Alzheimer's disease.

Non-Small Cell Lung Cancer (NSCLC): A study on NSCLC indicated that inducible deficiency of glutathione (B108866) peroxidase 4 (GPX4), an enzyme involved in preventing lipid peroxidation, did not lead to an accumulation of the oxidized form of PC(18:0/22:4) in tumor cells.[4] This finding points towards a complex regulation of lipid peroxidation in cancer and suggests that targeting GPX4 may not directly impact the levels of this specific oxidized phospholipid. Further research is needed to compare the levels of non-oxidized PC(18:0/22:4) in NSCLC tissue versus healthy lung tissue.

Inflammatory Disease (Psoriasis): In a study on psoriasis, treatment with Kushenol F, a natural compound, resulted in the levels of PC(18:0/22:4) in psoriatic skin lesions returning towards those observed in the normal group.[5] This indicates that PC(18:0/22:4) may be involved in the inflammatory processes of psoriasis and could be a therapeutic target for this condition.

Signaling Pathways and Experimental Workflows

The regulation of PC(18:0/22:4) is intertwined with key cellular signaling pathways. Aberrant signaling in these pathways is a hallmark of many diseases, including cancer and neurodegenerative disorders.

cluster_0 Phosphatidylcholine Biosynthesis cluster_1 Downstream Signaling Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine CDP-Choline CDP-Choline Phosphocholine->CDP-Choline PC(18:0/22:4) PC(18:0/22:4) CDP-Choline->PC(18:0/22:4) Kennedy Pathway Diacylglycerol (DAG) Diacylglycerol (DAG) PI3K/Akt Signaling PI3K/Akt Signaling PC(18:0/22:4)->PI3K/Akt Signaling MAPK/ERK Signaling MAPK/ERK Signaling PC(18:0/22:4)->MAPK/ERK Signaling DAG DAG DAG->PC(18:0/22:4) Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE)->PC(18:0/22:4) PEMT Pathway Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K/Akt Signaling->Cell Survival\n& Proliferation Cell Growth\n& Differentiation Cell Growth & Differentiation MAPK/ERK Signaling->Cell Growth\n& Differentiation

Caption: Biosynthesis and downstream signaling of PC(18:0/22:4).

Studies have implicated differential levels of metabolites, including PC(18:0/22:4), in the modulation of the PI3K/Akt and MAPK/ERK signaling pathways.[1][6] These pathways are crucial for regulating cell survival, proliferation, and differentiation, and their dysregulation is a common feature of cancer.

cluster_workflow Lipidomics Experimental Workflow Sample Collection\n(Tissue, Plasma, CSF) Sample Collection (Tissue, Plasma, CSF) Lipid Extraction\n(e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Sample Collection\n(Tissue, Plasma, CSF)->Lipid Extraction\n(e.g., Bligh-Dyer) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction\n(e.g., Bligh-Dyer)->LC-MS/MS Analysis Data Processing\n(Peak Detection, Alignment) Data Processing (Peak Detection, Alignment) LC-MS/MS Analysis->Data Processing\n(Peak Detection, Alignment) Statistical Analysis\n(Fold Change, p-value) Statistical Analysis (Fold Change, p-value) Data Processing\n(Peak Detection, Alignment)->Statistical Analysis\n(Fold Change, p-value) Biomarker Identification Biomarker Identification Statistical Analysis\n(Fold Change, p-value)->Biomarker Identification

Caption: A typical experimental workflow for lipidomics analysis.

Experimental Protocols

The identification and quantification of PC(18:0/22:4) in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction:

A common method for extracting lipids from biological matrices is the Bligh-Dyer method.

  • Sample Homogenization: The tissue or cell sample is homogenized in a mixture of chloroform, methanol, and water.

  • Phase Separation: After vigorous mixing and centrifugation, two phases are formed: an upper aqueous phase containing polar metabolites and a lower organic phase containing lipids.

  • Lipid Collection: The lower organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient of mobile phases (e.g., water/acetonitrile and isopropanol/acetonitrile with ammonium (B1175870) formate) is used to separate the different lipid species based on their polarity.

  • Mass Spectrometry Detection: The separated lipids are introduced into a mass spectrometer. For PC(18:0/22:4), detection is often performed in positive ion mode. The precursor ion (m/z) corresponding to PC(18:0/22:4) is selected and fragmented.

  • Quantification: The abundance of specific fragment ions is measured to quantify the amount of PC(18:0/22:4) in the sample. Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

This guide provides a snapshot of the current understanding of the differential regulation of PC(18:0/22:4) in health and disease. As lipidomics research continues to advance, a more detailed picture of the role of this specific phospholipid in various pathologies will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies.

References

A Comparative Analysis of the Biological Activity of PC(18:0/22:4) and Other Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of specific phosphatidylcholine (PC) species is critical for advancing therapeutic strategies, particularly in oncology. This guide provides a comparative overview of the biological activity of 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)) against other common phosphatidylcholines, supported by available experimental data and detailed methodologies.

While broad research highlights the structural and signaling roles of phosphatidylcholines, specific species exhibit distinct biological functions. PC(18:0/22:4) has emerged as a molecule of interest due to its reported role as an inhibitor of cyclin-dependent kinases (CDKs) and an inducer of apoptosis in cancer cells. However, a direct quantitative comparison with other PC species remains an area of active investigation. This guide synthesizes the available information to draw objective comparisons and provide a framework for further research.

Comparative Biological Activity: PC(18:0/22:4) in Focus

Current evidence suggests that the unique acyl chain composition of PC(18:0/22:4), containing a saturated stearic acid (18:0) and a polyunsaturated adrenic acid (22:4), dictates its specific biological activities. While comprehensive comparative studies are limited, existing data points to its potential significance in cancer biology.

Table 1: Comparative Biological Data of Various Phosphatidylcholine Species

Phosphatidylcholine SpeciesBiological ActivityCell Line(s)Quantitative Data (Example)
PC(18:0/22:4) CDK Inhibition, Apoptosis InductionVarious cancer cell linesData not yet available in comparative studies
PC(16:0/18:1) (POPC)Primarily structural component of membranes--
PC(18:1/18:1) (DOPC)Primarily structural component of membranes--
EPA-PC Anti-proliferative, Anti-metastatic95D (Human Lung Carcinoma)Inhibition of cell proliferation
DHA-PC Anti-proliferative, Anti-metastatic95D (Human Lung Carcinoma)Inhibition of cell proliferation

Note: This table is intended to be illustrative. Direct quantitative comparisons of the cytotoxic or CDK-inhibitory effects of PC(18:0/22:4) against other specific diacyl-PCs in the same experimental setup are not yet prevalent in the reviewed literature.

Signaling Pathways and Experimental Workflows

The biological effects of different phosphatidylcholine species are mediated through various signaling pathways. For instance, the pro-apoptotic effects of certain PCs can be triggered through the intrinsic mitochondrial pathway or the extrinsic death receptor pathway.

G cluster_stimulus External Stimuli cluster_pathways Cellular Signaling Pathways PC(18:0/22:4) PC(18:0/22:4) CDK_Inhibition CDK Inhibition PC(18:0/22:4)->CDK_Inhibition Apoptosis_Induction Apoptosis Induction PC(18:0/22:4)->Apoptosis_Induction Other_PCs Other PCs (e.g., EPA-PC, DHA-PC) Other_PCs->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Caspase_Activation->Cell_Death G Start Prepare Cancer Cell Lines Treatment Treat cells with PC(18:0/22:4) and other PCs (e.g., PC(16:0/18:1), PC(18:1/18:1)) Start->Treatment Assays Perform Biological Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT, CCK-8) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Assays->Apoptosis CDK CDK Activity Assay Assays->CDK Data Collect and Analyze Data (e.g., IC50, % Apoptosis) Viability->Data Apoptosis->Data CDK->Data Comparison Compare Biological Activity Data->Comparison

A Comparative Guide to the Enzymatic Specificity for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity of various phospholipases for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC). SAPC, a glycerophospholipid with stearic acid (18:0) at the sn-1 position and adrenic acid (22:4) at the sn-2 position, is a notable component of cellular membranes and is implicated in various signaling pathways. Understanding its enzymatic processing is crucial for elucidating its biological functions and for the development of targeted therapeutics.

Introduction to this compound (SAPC)

SAPC is a specific molecular species of phosphatidylcholine. Emerging research has identified it as an inhibitor of cyclin-dependent kinases (CDKs), with the ability to induce apoptosis in various cancer cell lines. Its metabolic fate, dictated by the action of phospholipases, releases bioactive lipid mediators that can modulate a variety of cellular processes.

Enzymatic Hydrolysis of SAPC: A Comparative Overview

The hydrolysis of SAPC by different classes of phospholipases (PLA1, PLA2, PLC, and PLD) yields distinct sets of signaling molecules. While direct comparative kinetic data for SAPC with all enzyme classes is limited in the current literature, we can infer substrate preferences based on the known specificities of these enzyme families for structurally similar phospholipids (B1166683).

General Enzymatic Cleavage Sites on a Phospholipid:

Caption: General cleavage sites of phospholipases on a glycerophospholipid.

Phospholipase A1 (PLA1)

PLA1 enzymes hydrolyze the ester bond at the sn-1 position of glycerophospholipids, releasing a free fatty acid and a 2-acyl-lysophospholipid. In the case of SAPC, this would yield stearic acid and 2-adrenoyl-sn-glycero-3-phosphocholine. While specific studies on SAPC are scarce, PLA1s generally exhibit broad substrate specificity.

Phospholipase A2 (PLA2)

PLA2s are a well-studied superfamily of enzymes that specifically hydrolyze the sn-2 acyl chain of phospholipids. This reaction is a critical step in the generation of lipid mediators. The hydrolysis of SAPC by PLA2 would release adrenic acid and 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (18:0 Lyso-PC).

Several studies indicate that cytosolic PLA2 (cPLA2) exhibits a high degree of specificity for phospholipids containing arachidonic acid (20:4) at the sn-2 position.[1] Given the structural similarity between arachidonic acid and adrenic acid (both are polyunsaturated fatty acids), it is highly probable that SAPC is a good substrate for cPLA2. One study on human platelet PLA2 demonstrated equivalent deacylation of 1-O-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine and 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, suggesting that the linkage at the sn-1 position (ether vs. ester) does not significantly affect the enzyme's activity towards the arachidonoyl group at the sn-2 position.[2]

Phospholipase C (PLC)

PLC enzymes hydrolyze the phosphodiester bond between glycerol (B35011) and the phosphate (B84403) group, generating diacylglycerol (DAG) and a phosphorylated headgroup. The hydrolysis of SAPC by PLC would produce 1-stearoyl-2-adrenoyl-sn-glycerol and phosphocholine. Phosphatidylcholine-specific PLC (PC-PLC) is known to be involved in various signaling pathways.

Phospholipase D (PLD)

PLD catalyzes the hydrolysis of the terminal phosphodiester bond of phospholipids, releasing phosphatidic acid (PA) and a free headgroup. For SAPC, PLD action would yield 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphate (a species of PA) and choline.

Comparative Summary of Enzymatic Hydrolysis of SAPC

Enzyme FamilyCleavage PositionProducts of SAPC HydrolysisExpected Activity
Phospholipase A1 (PLA1) sn-1Stearic Acid, 2-Adrenoyl-sn-glycero-3-phosphocholineModerate
Phospholipase A2 (PLA2) sn-2Adrenic Acid, 1-Stearoyl-sn-glycero-3-phosphocholineHigh (especially for cPLA2)
Phospholipase C (PLC) Glycerol-Phosphate Bond1-Stearoyl-2-adrenoyl-sn-glycerol, PhosphocholineModerate to High (PC-PLC)
Phospholipase D (PLD) Phosphate-Choline Bond1-Stearoyl-2-adrenoyl-sn-glycero-3-phosphate, CholineModerate to High

Signaling Pathways of SAPC Hydrolysis Products

The enzymatic breakdown of SAPC initiates a cascade of signaling events mediated by its hydrolysis products.

cluster_PLA2 PLA2 Pathway cluster_PLC PLC Pathway SAPC This compound (SAPC) PLA2 PLA2 SAPC->PLA2 PLC PLC SAPC->PLC AdrenicAcid Adrenic Acid PLA2->AdrenicAcid LysoPC 1-Stearoyl-Lyso-PC PLA2->LysoPC COX COX AdrenicAcid->COX Metabolism LOX LOX AdrenicAcid->LOX Metabolism CYP450 CYP450 AdrenicAcid->CYP450 Metabolism GPCRs GPCRs LysoPC->GPCRs Activates DAG Diacylglycerol (1-Stearoyl-2-Adrenoyl) PLC->DAG Phosphocholine Phosphocholine PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activates KennedyPathway Kennedy Pathway (PC Biosynthesis) Phosphocholine->KennedyPathway Enters BioactiveLipids Bioactive Lipids (e.g., Dihomo-prostaglandins) COX->BioactiveLipids Generates LOX->BioactiveLipids Generates CYP450->BioactiveLipids Generates CellSignaling Cell Signaling (e.g., Inflammation, Proliferation) GPCRs->CellSignaling Initiates DownstreamSignaling Downstream Signaling PKC->DownstreamSignaling Regulates

Caption: Signaling pathways initiated by the hydrolysis of SAPC.

Adrenic Acid Signaling

Adrenic acid, released by PLA2, is a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[3][4][5][6] These pathways produce a variety of bioactive lipids, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (DH-EETs), which are known to be potent regulators of vascular tone.[4][5]

1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) Signaling

Lysophosphatidylcholines (Lyso-PCs) are important signaling molecules that can act as second messengers.[7] They have been shown to activate G protein-coupled receptors (GPCRs), leading to the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.[7][8]

Diacylglycerol (DAG) and Phosphocholine Signaling

The products of PLC-mediated hydrolysis, DAG and phosphocholine, are also key signaling molecules. DAG is a well-known activator of Protein Kinase C (PKC), a crucial node in many signal transduction pathways.[9] Phosphocholine is a precursor for the synthesis of phosphatidylcholine via the Kennedy pathway, highlighting the role of SAPC metabolism in membrane homeostasis.[10]

Experimental Protocols

General Phospholipase A2 Assay Protocol

This protocol provides a general framework for measuring PLA2 activity using a fluorescently labeled phospholipid substrate, which can be adapted for SAPC.

Materials:

  • Fluorescently labeled phosphatidylcholine substrate (e.g., with a BODIPY fluorophore at the sn-2 position)

  • Enzyme source (purified PLA2 or cell lysate)

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorescently labeled phosphatidylcholine substrate in an appropriate solvent (e.g., ethanol).

  • Reaction Mixture: In each well of the microplate, add the assay buffer.

  • Enzyme Addition: Add the enzyme solution to the wells to initiate the reaction. Include a negative control with no enzyme.

  • Substrate Addition: Add the fluorescent substrate to each well. The final concentration should be optimized for the specific enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a microplate reader. The cleavage of the fatty acid with the fluorophore from the quencher (the rest of the phospholipid) results in an increase in fluorescence.

  • Data Analysis: Calculate the rate of hydrolysis from the linear portion of the fluorescence versus time plot.

Workflow for a Generic Phospholipase Assay:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Substrate (e.g., Fluorescently-labeled SAPC) D Mix Substrate, Buffer, and Enzyme in Microplate A->D B Prepare Enzyme Solution (e.g., Purified PLA2) B->D C Prepare Assay Buffer C->D E Incubate at Optimal Temperature D->E F Measure Signal Change (e.g., Fluorescence) E->F G Calculate Enzyme Activity F->G

Caption: A generalized workflow for a phospholipase assay.

Conclusion

The enzymatic specificity for this compound is a critical determinant of its biological activity. While direct comparative studies are limited, the existing knowledge of phospholipase function suggests that SAPC is a substrate for multiple enzyme classes, with a potentially high susceptibility to PLA2-mediated hydrolysis, leading to the release of the bioactive lipid mediator, adrenic acid. The subsequent metabolism of its hydrolysis products activates a complex network of signaling pathways involved in inflammation, cell growth, and apoptosis. Further research with direct comparative enzymatic assays on SAPC is necessary to fully elucidate the quantitative aspects of its metabolism and its role in health and disease.

References

A Comparative Analysis of the Membrane Properties of PC(18:0/22:4) and Other Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biophysical properties of membrane lipids is paramount for applications ranging from drug delivery system design to elucidating cellular signaling pathways. This guide provides a comprehensive comparison of the membrane properties of 1-stearoyl-2-adrenoyl-sn-glycero-3-phosphocholine (PC(18:0/22:4)) with other common phospholipids (B1166683), supported by experimental data and detailed methodologies.

PC(18:0/22:4) is a unique phospholipid containing a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position. Adrenic acid is a 22-carbon omega-6 fatty acid with four cis double bonds. This specific combination of a long, saturated chain and a long, polyunsaturated chain imparts distinct characteristics to the membranes it constitutes. This guide will delve into these properties, offering a comparative perspective against other well-characterized lipids.

Comparative Analysis of Membrane Biophysical Properties

The biophysical properties of a lipid bilayer are crucial determinants of its biological function. These properties, including phase transition temperature, membrane thickness, fluidity, and permeability, are dictated by the molecular structure of the constituent lipids. While direct experimental data for PC(18:0/22:4) is limited in the literature, we can infer its properties based on the known effects of its constituent fatty acids and compare them to other common phosphatidylcholines.

PropertyPC(18:0/22:4) (Predicted)1-Palmitoyl-2-Oleyol-PC (POPC) (16:0/18:1)1,2-Dipalmitoyl-PC (DPPC) (16:0/16:0)1-Stearoyl-2-Oleoyl-PC (SOPC) (18:0/18:1)
Phase Transition Temp. (Tm) Very Low (< -27°C)-2°C[1]41°C[1]6°C[1]
Bilayer Thickness Thinner than saturated PCs~3.7 nm~4.2 nm~4.0 nm
Membrane Fluidity (Diffusion Coefficient, D) HighHigh (~3-9 µm²/s)[2]Low (in gel phase)High
Water Permeability High[3]Moderate (~30-40 µm/s)[3]LowModerate

Note: The values for PC(18:0/22:4) are predicted based on the properties of other polyunsaturated phospholipids. The presence of the long, polyunsaturated adrenic acid is expected to significantly lower the phase transition temperature and increase membrane fluidity and permeability compared to lipids with monounsaturated or saturated chains. The bilayer would also be predicted to be thinner to accommodate the disordered nature of the polyunsaturated chain.

Role in Cellular Signaling

While the specific signaling roles of PC(18:0/22:4) are still under investigation, its components and metabolites are known to be involved in key cellular pathways. Adrenic acid (22:4), which can be released from the sn-2 position by phospholipases, is a precursor to various bioactive lipid mediators.[4][5]

One of the key signaling pathways potentially influenced by PC(18:0/22:4) is the Protein Kinase C (PKC) pathway . Diacylglycerol (DAG), a product of phospholipase C (PLC) mediated hydrolysis of phospholipids like PC, is a potent activator of PKC.[6] The specific species of DAG, in this case, 1-stearoyl-2-adrenoyl-glycerol, could have unique effects on PKC activation and downstream signaling.

cluster_membrane Cell Membrane PC(18:0/22:4) PC(18:0/22:4) PLC Phospholipase C (PLC) PC(18:0/22:4)->PLC Hydrolysis DAG 1-stearoyl-2-adrenoyl-glycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling (e.g., Cell Growth, Differentiation) PKC->Downstream

Figure 1: Potential involvement of PC(18:0/22:4) in the Protein Kinase C (PKC) signaling pathway.

Furthermore, the presence of specific lipids like PC(18:0/22:4) in the membrane can influence the function of integral membrane proteins, including G-protein coupled receptors (GPCRs) . The local lipid environment can affect receptor conformation, dimerization, and interaction with G-proteins. Simulation studies have begun to explore the interactions of complex lipid compositions, including plasmalogen forms of PC(18:0/22:4), with GPCRs, suggesting a role in modulating receptor function.[7][8]

cluster_membrane Cell Membrane PC(18:0/22:4) PC(18:0/22:4) GPCR G-Protein Coupled Receptor (GPCR) PC(18:0/22:4)->GPCR Modulates Environment G_Protein G-Protein GPCR->G_Protein Activation Signaling Downstream Signaling G_Protein->Signaling

Figure 2: Postulated influence of the lipid environment created by PC(18:0/22:4) on GPCR signaling.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to characterize lipid membrane properties.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm) Determination

DSC is a thermodynamic technique used to measure the heat flow associated with phase transitions in materials. For liposomes, it is used to determine the gel-to-liquid crystalline phase transition temperature (Tm).

Methodology:

  • Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired lipid (e.g., PC(18:0/22:4), DPPC) in chloroform, evaporating the solvent under a stream of nitrogen to form a thin film, and hydrating the film with a buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) with intermittent vortexing above the lipid's Tm.

  • Sample Preparation: Transfer a precise amount of the liposome dispersion (typically 10-20 µL of a 10-20 mg/mL suspension) into an aluminum DSC pan. Seal the pan hermetically.

  • DSC Measurement: Place the sample pan and a reference pan (containing the same buffer) into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm.

  • Heating Scan: Increase the temperature at a constant rate (e.g., 1-2°C/min) over a defined range that encompasses the phase transition.

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition observed in the thermogram (heat flow vs. temperature).

A Lipid Film B Hydration with Buffer A->B C MLV Suspension B->C D Load into DSC Pan C->D E Heating Scan D->E F Thermogram E->F G Determine Tm F->G

Figure 3: Workflow for determining the phase transition temperature (Tm) of liposomes using DSC.

Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity Measurement

FRAP is a microscopy technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane, providing a quantitative measure of membrane fluidity.

Methodology:

  • Liposome/Supported Lipid Bilayer (SLB) Preparation: Prepare giant unilamellar vesicles (GUVs) or SLBs incorporating a small amount (e.g., 0.5 mol%) of a fluorescent lipid probe (e.g., NBD-PE, Atto 647N-DOPE).

  • Microscopy Setup: Mount the sample on a confocal laser scanning microscope equipped with a high-numerical-aperture objective.

  • Pre-bleach Imaging: Acquire a few images of the region of interest to establish the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser beam to irreversibly photobleach the fluorescent probes in a defined circular region of the membrane.

  • Post-bleach Imaging: Acquire a time-lapse series of images of the bleached region at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.

A Prepare Fluorescently Labeled Liposomes/SLBs B Acquire Pre-bleach Image A->B C Photobleach a Defined Region B->C D Acquire Time-lapse Images of Fluorescence Recovery C->D E Analyze Recovery Curve D->E F Determine Diffusion Coefficient (D) E->F

Figure 4: Experimental workflow for measuring membrane fluidity using FRAP.

Water Permeability Assay using Osmotic Swelling

This assay measures the rate of water movement across a liposome membrane in response to an osmotic gradient.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion in a buffer of a specific osmolarity (e.g., 10 mM HEPES, 100 mM NaCl).

  • Osmotic Challenge: Rapidly mix the liposome suspension with a buffer of lower osmolarity (e.g., 10 mM HEPES) in a stopped-flow spectrofluorometer. This creates an osmotic gradient that drives water into the liposomes.

  • Light Scattering Measurement: Monitor the change in 90° light scattering intensity over time. As water enters the liposomes and they swell, the light scattering intensity decreases.

  • Data Analysis: Fit the time course of the light scattering decrease to a single exponential decay function to obtain the rate constant (k). The water permeability coefficient (Pf) can then be calculated using the formula: Pf = k * (V0 / A0) * (1 / (Vw * Δosm)), where V0 is the initial vesicle volume, A0 is the initial vesicle surface area, Vw is the molar volume of water, and Δosm is the osmotic gradient.

A Prepare LUVs in Isotonic Buffer B Rapidly Mix with Hypotonic Buffer A->B C Monitor 90° Light Scattering Decrease Over Time B->C D Fit Data to Exponential Decay C->D E Calculate Water Permeability Coefficient (Pf) D->E

Figure 5: Workflow for measuring water permeability of liposomes using a light scattering-based osmotic stress assay.

Conclusion

The unique structure of PC(18:0/22:4), with its combination of a long saturated and a long polyunsaturated acyl chain, is predicted to result in membranes with very low phase transition temperatures, high fluidity, and increased permeability compared to their more saturated or monounsaturated counterparts. These properties have significant implications for the biological roles of membranes enriched in this lipid, influencing protein function, domain formation, and signaling pathway modulation. The provided experimental protocols offer a robust framework for the direct characterization of PC(18:0/22:4)-containing membranes, enabling a more precise understanding of its biophysical properties and its potential applications in drug development and biomedical research. Further experimental investigation is crucial to validate these predicted properties and to fully elucidate the specific roles of PC(18:0/22:4) in cellular physiology and disease.

References

literature review comparing adrenic and arachidonic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of two prominent omega-6 fatty acids: adrenic acid (AdA) and arachidonic acid (AA). Understanding the nuances of their metabolism is crucial for developing targeted therapeutic strategies in inflammation, cardiovascular disease, and cancer research. This document summarizes key enzymatic pathways, presents available quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the metabolic cascades.

Introduction

Adrenic acid (AdA, 22:4n-6) and arachidonic acid (AA, 20:4n-6) are structurally similar polyunsaturated fatty acids that serve as precursors to a vast array of potent lipid mediators, collectively known as eicosanoids and docosanoids. While arachidonic acid has been extensively studied for its role in inflammation and cell signaling, the distinct metabolic fate and biological functions of adrenic acid are emerging as an important area of research. Both fatty acids are metabolized by the same three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), leading to the formation of analogous but functionally distinct bioactive molecules.[1][2][3]

Metabolic Pathways: A Head-to-Head Comparison

Both AdA and AA are released from cell membrane phospholipids (B1166683) by the action of phospholipase A2. Once liberated, they are rapidly converted into various bioactive metabolites by COX, LOX, and CYP450 enzymes. The resulting products from AdA are often referred to as "dihomo" compounds due to the two additional carbons in AdA's structure compared to AA.[2][4]

Cyclooxygenase (COX) Pathway

The COX pathway, involving isoforms COX-1 and COX-2, converts AA into prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, and platelet aggregation.[3][5] Similarly, AdA is metabolized by COX enzymes to produce dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes (DH-TXs).[2][6] While COX-1 is constitutively expressed in most tissues for housekeeping functions, COX-2 is inducible and its expression is upregulated during inflammation.[7][8]

dot graph TD{ rankdir="LR"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption="Cyclooxygenase (COX) pathway for AdA and AA."

Lipoxygenase (LOX) Pathway

The LOX pathway involves several isoforms, primarily 5-LOX, 12-LOX, and 15-LOX, which oxygenate AA to produce hydroperoxyeicosatetraenoic acids (HPETEs), hydroxyeicosatetraenoic acids (HETEs), and leukotrienes (LTs). These molecules are potent mediators of inflammation and allergic responses.[9][10] AdA is similarly metabolized by LOX enzymes to form dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[6]

dot graph TD{ rankdir="LR"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption="Lipoxygenase (LOX) pathway for AdA and AA."

Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenase pathway metabolizes AA into two main classes of products: epoxyeicosatrienoic acids (EETs) via epoxygenases (e.g., CYP2C and CYP2J subfamilies) and hydroxyeicosatetraenoic acids (HETEs) via ω-hydroxylases (e.g., CYP4A and CYP4F subfamilies).[5][11] These metabolites play crucial roles in regulating vascular tone and renal function. AdA is also a substrate for CYP450 enzymes, leading to the formation of dihomo-epoxyeicosatrienoic acids (DH-EETs).[2][4]

dot graph TD{ rankdir="LR"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption="Cytochrome P450 (CYP450) pathway for AdA and AA."

Quantitative Comparison of Enzyme Kinetics

Direct comparative kinetic data for AdA and AA with the same enzyme under identical conditions are limited in the literature. The following tables summarize the available data. It is important to note that kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 1: Cyclooxygenase (COX) Enzyme Kinetics

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Source
Arachidonic AcidCOX-15.228.6[12]
Arachidonic AcidCOX-28.321.7[12]
Adrenic AcidCOX-2-57% of AA rate[13]

Table 2: Cytochrome P450 (CYP450) Enzyme Kinetics

SubstrateEnzymeKm (µM)Vmax (min⁻¹)ProductSource
Arachidonic AcidCYP4F2247.420-HETE[14]
Arachidonic AcidCYP4A1122849.120-HETE[14]
Arachidonic AcidCYP2J231 (Ks)-14,15-EET[15]

Experimental Protocols

In Vitro Enzyme Assay for Competitive Metabolism

This protocol outlines a general procedure to assess the competitive metabolism of AdA and AA by a specific enzyme (e.g., COX-2).

dot graph G { rankdir="TB"; bgcolor="#FFFFFF"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption="Workflow for in vitro competitive enzyme assay."

Materials:

  • Purified recombinant human COX-2, LOX, or CYP450 enzyme

  • Arachidonic acid and Adrenic acid (high purity)

  • Reaction buffer (specific to the enzyme)

  • Cofactors (e.g., hematin (B1673048) for COX, NADPH for CYP450)

  • Stopping solution (e.g., methanol (B129727) with 1% acetic acid)

  • Internal standards (deuterated analogs of expected metabolites)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in the appropriate reaction buffer on ice.

  • Substrate Preparation: Prepare stock solutions of AdA and AA in ethanol. Create a series of dilutions to test a range of substrate concentrations.

  • Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, cofactors, and varying concentrations of AdA and/or AA. Include tubes with each substrate alone and in combination at different ratios.

  • Initiation and Incubation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding the diluted enzyme. Incubate for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding two volumes of ice-cold stopping solution containing internal standards.

  • Metabolite Extraction: Centrifuge the samples to pellet precipitated protein. Isolate the metabolites from the supernatant using solid-phase extraction (SPE). Elute the metabolites and dry them under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried extracts in the initial mobile phase. Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of AdA and AA metabolites.

  • Data Analysis: Calculate the rate of formation for each metabolite. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Simultaneous LC-MS/MS Analysis of AdA and AA Metabolites

This protocol provides a general framework for the simultaneous quantification of eicosanoids and dihomo-eicosanoids from biological samples.[7][16]

Sample Preparation:

  • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell culture, collect the cell pellet and/or supernatant.

  • Internal Standard Spiking: Add a mixture of deuterated internal standards for both AdA and AA metabolites to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Solid-Phase Extraction (SPE): After centrifugation, acidify the supernatant to pH ~3.5 and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent and then elute the lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase.

LC-MS/MS Conditions (Example):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.

  • Gradient: A linear gradient from ~30% B to 95% B over ~15-20 minutes.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

Conclusion

Adrenic acid and arachidonic acid share common metabolic pathways, yet the resulting bioactive lipids can have distinct biological activities. While arachidonic acid metabolites are well-established mediators of inflammation and other physiological processes, the specific roles of adrenic acid-derived dihomo-eicosanoids are still being elucidated. The limited availability of direct comparative quantitative data highlights a critical gap in our understanding of the competitive metabolism of these two important fatty acids. Further research employing the experimental approaches outlined in this guide is necessary to fully characterize the metabolic fate of adrenic acid and its implications for human health and disease. This knowledge will be instrumental in the development of more specific and effective therapeutic interventions targeting lipid signaling pathways.

References

The Strategic Use of Synthetic 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC as a Reference Standard in Advanced Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipids is paramount for unraveling complex biological processes and identifying novel therapeutic targets. The selection of an appropriate internal standard is a critical determinant of data accuracy and reliability in mass spectrometry-based lipidomics. This guide provides a comparative analysis of synthetic 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC (SAPC) as a reference standard against other common alternatives, supported by experimental considerations and methodologies.

Synthetic this compound (PC(18:0/22:4)) is a high-purity phospholipid that can serve as an internal standard in lipidomics workflows. Its unique fatty acid composition, with a saturated stearic acid (18:0) at the sn-1 position and a polyunsaturated adrenic acid (22:4) at the sn-2 position, makes it a valuable tool for specific research applications.

Comparative Analysis of SAPC as a Reference Standard

The ideal internal standard should mimic the analyte of interest's chemical and physical properties to compensate for variations in sample preparation and analysis, yet be distinguishable by the mass spectrometer. The choice between a single, specific standard like SAPC and a mixture of standards depends on the experimental goals.

Standard TypeAdvantagesDisadvantagesBest Suited For
Single, Structurally-Defined Standard (e.g., SAPC) - High purity and known concentration. - Enables precise quantification of structurally similar endogenous lipids. - Reduces complexity of the mass spectrum.- May not accurately reflect the ionization efficiency and fragmentation behavior of all species within the phosphatidylcholine (PC) class, especially those with different fatty acid chain lengths and degrees of unsaturation.[1] - Potential for co-elution with endogenous lipids of the same mass.- Targeted quantification of specific phosphatidylcholine species with similar fatty acid compositions. - Studies focusing on the metabolism or signaling of lipids containing adrenic acid. - Use as a substrate in enzymatic assays, such as for phospholipase A2.
Mixture of Standards (e.g., LIPIDOMIX®) - Covers a broader range of lipid classes and fatty acid compositions. - Provides a more comprehensive correction for variations across the lipidome.[2][3] - Reduces the risk of a single standard not being representative.- Can increase the complexity of the mass spectrum. - Potential for overlapping signals between standards and endogenous lipids. - The concentration of each individual standard in the mix may be lower.- Untargeted and global lipidomics studies aiming to profile a wide array of lipid species. - Cross-laboratory standardization efforts to improve data comparability.[3]
Isotopically Labeled Standards - Co-elute with their endogenous counterparts, providing the most accurate correction for matrix effects and ionization suppression. - Offer high specificity and are considered the gold standard for quantitative lipidomics.- Can be more expensive than non-labeled standards. - The synthesis of a labeled standard for every endogenous lipid is not always feasible.- Absolute quantification of specific, well-defined lipid species. - Clinical lipidomics and biomarker validation studies where high accuracy is critical.

Experimental Protocols

Accurate lipid quantification is contingent on robust and standardized experimental protocols. Below are methodologies for lipid extraction and analysis where a standard like SAPC would be incorporated.

Protocol 1: Total Lipid Extraction (Folch Method)

This method is a widely used protocol for the extraction of total lipids from biological samples.

Methodology:

  • Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (2:1, v/v).

  • Addition of Standard: Add a known amount of SAPC (dissolved in a suitable organic solvent) to the homogenate. The amount added should be sufficient to provide a clear signal without saturating the detector.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.

  • Centrifugation: Centrifuge the sample at a low speed to facilitate the separation of the mixture into two distinct phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids and the internal standard.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Phospholipase A2 (PLA2) Activity Assay

SAPC can be used as a substrate to measure the activity of phospholipase A2 enzymes, which specifically hydrolyze the fatty acid at the sn-2 position of phospholipids (B1166683).

Methodology:

  • Substrate Preparation: Prepare unilamellar vesicles containing SAPC.

  • Enzyme Reaction: Incubate the SAPC vesicles with the PLA2 enzyme source (e.g., purified enzyme or cell lysate) in a suitable buffer containing Ca2+.

  • Reaction Termination: Stop the reaction at specific time points by adding a chelating agent like EDTA.

  • Lipid Extraction: Extract the lipids from the reaction mixture using the Folch method as described above.

  • Analysis: Analyze the extracted lipids by mass spectrometry to quantify the amount of the hydrolysis product, lyso-PC (1-stearoyl-sn-glycero-3-phosphocholine), and the remaining SAPC substrate. The enzyme activity can be calculated from the rate of product formation.[4]

Visualizing Workflows and Pathways

Experimental Workflow for Lipidomics

The following diagram illustrates a typical workflow for a lipidomics experiment, highlighting the crucial step of internal standard addition.

lipidomics_workflow sample Biological Sample extraction Lipid Extraction sample->extraction analysis Mass Spectrometry (LC-MS/MS) extraction->analysis standard Add Internal Standard (e.g., SAPC) standard->extraction data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification interpretation Biological Interpretation quantification->interpretation

A typical lipidomics experimental workflow.
Hypothesized Role of Phospholipids in Cell Cycle Regulation

While the direct role of SAPC in cell signaling is an area of ongoing research, phospholipids are integral components of cellular membranes and can influence the activity of membrane-associated proteins, including those involved in cell cycle control. It has been suggested that certain phospholipids may act as inhibitors of cyclin-dependent kinases (CDKs). The diagram below illustrates a simplified CDK signaling pathway and a hypothesized point of influence for phospholipids.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_G1 CDK2 CyclinE->CDK2_G1 binds S_Phase_Proteins S Phase Proteins CDK2_G1->S_Phase_Proteins activates DNA_Replication DNA Replication S_Phase_Proteins->DNA_Replication Phospholipids Phospholipids (e.g., SAPC - Hypothetical) Phospholipids->CDK46 may inhibit

Simplified CDK/Cyclin pathway with a hypothesized inhibitory role for phospholipids.

Disclaimer: The inhibitory role of SAPC on the CDK pathway is a hypothesis based on preliminary research and requires further experimental validation.

Conclusion

The use of synthetic this compound as a reference standard offers high precision for targeted lipidomics, particularly for the quantification of structurally related phosphatidylcholines. However, for global lipidome profiling, a mixture of internal standards covering a wider range of lipid classes and fatty acid compositions is generally recommended to ensure more accurate quantification across diverse lipid species. The choice of standard should always be guided by the specific aims of the research, and the experimental protocols must be consistently applied to ensure data quality and reproducibility.

References

Confirming the Identity of PC(18:0/22:4) with Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid species is paramount for accurate biological interpretation. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the confirmation of phosphatidylcholine (PC) species, with a specific focus on PC(18:0/22:4). We present supporting experimental data and detailed methodologies to aid in this critical analytical step.

Phosphatidylcholines are a class of phospholipids (B1166683) that are a major component of biological membranes. The specific species, PC(18:0/22:4), has a molecular formula of C48H88NO8P and is characterized by a glycerol (B35011) backbone esterified with stearic acid (18:0) at the sn-1 position and docosatetraenoic acid (22:4) at the sn-2 position.[1] The unequivocal identification of such specific lipid molecules is crucial for understanding their roles in various physiological and pathological processes.

Tandem Mass Spectrometry: A Powerful Tool for Lipid Identification

Tandem mass spectrometry (MS/MS or MS²) has emerged as a powerful and indispensable tool in the field of lipidomics for the structural elucidation of lipid molecules. This technique involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure, providing detailed information about its headgroup and constituent fatty acyl chains.

Experimental Protocol: Identification of PC(18:0/22:4) by Tandem MS

A common approach for the analysis of phosphatidylcholines is liquid chromatography-mass spectrometry (LC-MS) followed by tandem MS.

Instrumentation:

  • A high-resolution mass spectrometer capable of performing tandem MS (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer).

  • An ultra-high-performance liquid chromatography (UHPLC) system for online separation.

Sample Preparation:

  • Lipid extraction from the biological sample using a modified Bligh-Dyer or a similar extraction method.

  • Reconstitution of the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different lipid classes. A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode is generally preferred for the analysis of PCs due to the presence of the positively charged choline (B1196258) headgroup.

    • Precursor Ion Selection: The [M+H]⁺ ion of PC(18:0/22:4) at m/z 834.6 is selected for fragmentation.

    • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

    • Product Ion Scanning: The resulting fragment ions are analyzed to generate the tandem mass spectrum.

Fragmentation of PC(18:0/22:4) in Tandem MS

The fragmentation of the [M+H]⁺ ion of PC(18:0/22:4) in positive ion mode yields several characteristic product ions that allow for its unambiguous identification.

cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions PC(18:0/22:4) [M+H]⁺\nm/z 834.6 PC(18:0/22:4) [M+H]⁺ m/z 834.6 Phosphocholine headgroup\nm/z 184.1 Phosphocholine headgroup m/z 184.1 PC(18:0/22:4) [M+H]⁺\nm/z 834.6->Phosphocholine headgroup\nm/z 184.1 Headgroup fragment Loss of stearic acid (18:0)\n[M+H - 284.3]⁺ Loss of stearic acid (18:0) [M+H - 284.3]⁺ PC(18:0/22:4) [M+H]⁺\nm/z 834.6->Loss of stearic acid (18:0)\n[M+H - 284.3]⁺ Neutral loss of sn-1 Loss of docosatetraenoic acid (22:4)\n[M+H - 330.3]⁺ Loss of docosatetraenoic acid (22:4) [M+H - 330.3]⁺ PC(18:0/22:4) [M+H]⁺\nm/z 834.6->Loss of docosatetraenoic acid (22:4)\n[M+H - 330.3]⁺ Neutral loss of sn-2

Fragmentation of PC(18:0/22:4) in positive ion mode tandem MS.

Comparison with Alternative Techniques

While tandem MS is a gold standard for lipid identification, other techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Tandem MS (LC-MS/MS) Separation by liquid chromatography followed by mass analysis of precursor and product ions.High specificity and sensitivity. Provides detailed structural information. High throughput.Requires sophisticated instrumentation. Data analysis can be complex.
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement of the intact molecule.Excellent mass accuracy for elemental composition determination.Does not provide fragmentation information for structural confirmation. Isomers cannot be distinguished.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra for mixtures.

The following workflow illustrates the decision-making process for choosing the appropriate analytical technique.

Start Lipid Analysis Screening Initial Screening (e.g., HRMS) Start->Screening Confirmation Structural Confirmation (Tandem MS) Screening->Confirmation Ambiguous identity End Confident Identification Screening->End Known identity Detailed_Structure Detailed Structural Elucidation (e.g., NMR) Confirmation->Detailed_Structure Isomeric ambiguity Confirmation->End Confirmed identity Detailed_Structure->End

Workflow for the identification of lipid species.

References

A Comparative Guide to the Relative Abundance of PC(18:0/22:4) in Cellular Lipidomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphatidylcholine Species

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in mammalian cell membranes, playing crucial roles in membrane structure, signaling, and metabolism. The specific composition of PC species, characterized by their fatty acyl chains, varies between cell types and can be altered in disease states. This guide provides a comparative analysis of the relative abundance of a specific phosphatidylcholine species, PC(18:0/22:4), versus other PC species in various cell lines, supported by experimental data and detailed methodologies.

Relative Abundance of PC Species: A Comparative Overview

The following table summarizes the relative abundance of PC(18:0/22:4) and other major PC species in several commonly used human cell lines. The data, presented as mole percent (mol%) of total phosphatidylcholines, has been compiled from various lipidomic studies. It is important to note that the exact percentages can vary depending on cell culture conditions and analytical techniques.

Phosphatidylcholine SpeciesHeLa (Cervical Cancer)HEK293 (Human Embryonic Kidney)A549 (Lung Carcinoma)
PC(18:0/22:4) ~1.5%[1]Data not availableData not available
PC(16:0/18:1)MajorMajorMajor[2]
PC(16:0/16:0) (DPPC)MinorMinorMinor (<5%)[2]
PC(18:0/18:1)MajorMajorData not available
PC(18:1/18:1)MajorMajorData not available
PC(32:1)Data not availableData not availableAbundant[2]
PC(34:1)Data not availableData not availableMost Abundant[2]

Key Observations:

  • In HeLa cells, PC(18:0/22:4) represents a relatively minor fraction of the total phosphatidylcholine pool, at approximately 1.5%[1].

  • While specific quantitative data for PC(18:0/22:4) in HEK293 and A549 cells from the reviewed literature is not available, studies indicate that phosphatidylcholine is a major lipid component in these cell lines[2].

  • In A549 cells, the most abundant PC species are PC(34:1) and PC(32:1), while dipalmitoylphosphatidylcholine (DPPC, PC(16:0/16:0)) is a minor component[2]. This highlights the significant variation in PC composition across different cell types.

Experimental Protocols

The quantitative analysis of phosphatidylcholine species is predominantly performed using advanced mass spectrometry-based lipidomics techniques. Below are detailed methodologies commonly employed in such studies.

Lipid Extraction from Cultured Cells

A robust and reproducible lipid extraction is critical for accurate lipidomic analysis. The Folch method or a modified Bligh-Dyer method are frequently used.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in the presence of ice-cold methanol.

    • For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Solvent Extraction:

    • Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol, typically at a ratio of 2:1 (v/v).

    • Vortex the mixture vigorously to ensure thorough extraction.

    • Add water or a saline solution to induce phase separation.

  • Phase Separation and Collection:

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Storage:

    • The collected organic phase is dried under a stream of nitrogen gas.

    • The dried lipid extract is stored at -80°C until analysis.

Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for detailed lipid analysis, allowing for the separation and quantification of individual PC species.

  • Chromatographic Separation:

    • The dried lipid extract is reconstituted in an appropriate solvent.

    • An aliquot is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is typically achieved using a C18 reversed-phase column with a gradient of mobile phases (e.g., water, acetonitrile, isopropanol) containing additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., QTRAP or Orbitrap).

    • Phosphatidylcholines are typically detected in positive ion mode.

    • Precursor Ion Scanning: A common method for PC analysis involves scanning for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.

    • MS/MS Fragmentation: For structural confirmation, selected precursor ions are fragmented to produce a characteristic fragmentation pattern that reveals the identity of the fatty acyl chains.

  • Data Analysis:

    • Specialized software is used to process the raw data, including peak picking, integration, and lipid identification against a database.

    • Quantification is achieved by comparing the peak area of each PC species to that of an appropriate internal standard.

Signaling Pathways and Biological Function

While the structural role of phosphatidylcholines is well-established, the specific signaling functions of individual PC species are an active area of research.

Phosphatidylcholine Biosynthesis

PC(18:0/22:4) is synthesized through the Kennedy pathway, which is the primary route for PC synthesis in mammalian cells.

G cluster_kennedy Kennedy Pathway (CDP-Choline Pathway) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC PC(18:0/22:4) CDP_Choline->PC DAG Diacylglycerol (18:0/22:4) DAG->PC Choline- phosphotransferase

Caption: The Kennedy Pathway for the synthesis of PC(18:0/22:4).

Potential Role in Ferroptosis

Recent studies have implicated the oxidized forms of certain phospholipids in the regulation of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. While the direct role of non-oxidized PC(18:0/22:4) is still under investigation, the presence of the polyunsaturated fatty acid adrenic acid (22:4) makes it a potential substrate for oxidation and subsequent involvement in ferroptosis signaling. Further research is needed to elucidate the specific signaling cascades initiated by PC(18:0/22:4) and its metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative lipidomic analysis of PC species in cultured cells.

G cluster_workflow Lipidomics Experimental Workflow Cell_Culture Cell Culture (e.g., HeLa, HEK293, A549) Harvesting Cell Harvesting Cell_Culture->Harvesting Extraction Lipid Extraction (Folch or Bligh-Dyer) Harvesting->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Lipid Identification LC_MS->Data_Processing Quantification Relative Quantification Data_Processing->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A generalized workflow for comparative lipidomics of PC species.

This guide provides a foundational understanding of the relative abundance of PC(18:0/22:4) and the methodologies used for its quantification. As lipidomics research continues to advance, a more comprehensive picture of the specific roles of individual PC species in cellular function and disease will undoubtedly emerge.

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the lifecycle of a chemical compound extends beyond its application in experiments. The proper disposal of substances like 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to established protocols mitigates risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol is based on general guidelines for laboratory chemical waste. Always consult with your institution's Environmental Health & Safety (EHS) department for specific requirements.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Due to the lack of a specific SDS, all waste containing this compound must be treated as hazardous chemical waste. This includes the pure compound, contaminated labware (e.g., pipette tips, vials, weigh boats), and any solutions.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound and any contaminated solid materials in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[1]

Step 2: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific solvent (if in solution) and its concentration.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

  • Any known hazards (e.g., "Handle with Care," "Irritant").

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept tightly closed except when adding waste.

  • Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

Step 4: Final Disposal

  • Incineration: The recommended method for the disposal of similar chemical compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup and final disposal. Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the sink.

Quantitative Data Summary

In the absence of a specific SDS for this compound, quantitative data regarding exposure limits or specific concentration thresholds for disposal are not available. The primary guideline is to treat all concentrations of this compound as hazardous waste.

ParameterValueSource/Recommendation
Exposure Limits (OEL, PEL, TLV) Not EstablishedAssume hazardous and minimize exposure
LD50 Not EstablishedHandle with care as potential toxicity is unknown
Disposal Concentration Threshold Any ConcentrationTreat all waste containing the compound as hazardous
Recommended Disposal Method Chemical IncinerationGeneral best practice for similar organic compounds[2]

Experimental Protocols

The disposal procedure outlined above is a standard protocol for handling laboratory chemical waste when a specific SDS is unavailable. It is derived from general chemical safety and waste management principles.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have 1-Stearoyl-2-Adrenoyl- sn-glycero-3-PC Waste Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (Pure compound, contaminated labware) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Assess->LiquidWaste Liquid SegregateSolid Segregate in Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate in Labeled Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid Store Store in Designated Satellite Accumulation Area with Secondary Containment SegregateSolid->Store SegregateLiquid->Store ContactEHS Contact EHS for Pickup and Final Disposal (Incineration) Store->ContactEHS End End: Proper Disposal Complete ContactEHS->End

Caption: Decision-making workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for various scenarios involving the handling of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC.

ScenarioRequired PPEJustification
Small-Scale Handling (e.g., preparing solutions, aliquoting)- Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coatTo prevent skin and eye contact from minor splashes or spills.[1]
Large-Scale Handling or Operations with Splash Potential - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[1]
Cleaning Spills - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generatedTo ensure protection during the cleanup of potentially hazardous material.[1]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination.

1. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Before beginning any work, ensure that all required PPE is correctly worn.

  • This compound is often supplied as a solution in an organic solvent like chloroform.[2] Be aware of the hazards associated with the solvent and handle it accordingly.

  • If working with a solid form, carefully weigh the required amount, avoiding the creation of dust.

  • Use only clean glassware and Teflon-lined stoppers to prevent contamination.[3]

2. Storage:

  • For long-term storage, it is recommended to store the compound at -20°C.[2][3]

  • Before use, allow the container to reach room temperature before opening to prevent condensation.[1]

  • If the compound is in an organic solvent, it should be stored in a tightly sealed glass container, potentially under an inert gas like argon or nitrogen.[1] Avoid using plastic containers for storage in organic solvents to prevent the leaching of impurities.[1]

Spill and Disposal Plan

Proper management of spills and waste is critical to ensure laboratory safety and environmental protection.

1. Spill Cleanup:

  • For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.

  • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste.

2. Waste Disposal:

  • The disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1]

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service.[1]

  • Contaminated Labware: All materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and lab coats, should be considered contaminated.[3] These items must be collected in a designated and sealed hazardous waste container.[1][3]

  • Waste Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.[3]

Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。